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  • Product: (2-Bromo-4-nitrophenyl)methanamine
  • CAS: 1184618-20-9

Core Science & Biosynthesis

Foundational

(2-Bromo-4-nitrophenyl)methanamine CAS 1184618-20-9 properties

An In-depth Technical Guide to (2-Bromo-4-nitrophenyl)methanamine (CAS 1184618-20-9) Section 1: Core Compound Identity and Significance (2-Bromo-4-nitrophenyl)methanamine is a substituted benzylamine derivative featuring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Bromo-4-nitrophenyl)methanamine (CAS 1184618-20-9)

Section 1: Core Compound Identity and Significance

(2-Bromo-4-nitrophenyl)methanamine is a substituted benzylamine derivative featuring a bromine atom and a nitro group on the aromatic ring. This trifunctional arrangement—a reactive benzylic amine, an electron-withdrawing nitro group, and a displaceable bromine atom—makes it a highly versatile intermediate in synthetic organic chemistry. Its structural motifs are prevalent in pharmacologically active molecules, positioning it as a valuable building block for researchers in drug discovery and development. The strategic placement of these functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of its known properties, predicted chemical behavior, potential synthetic applications, and essential safety protocols, synthesized from available chemical data and principles of organic chemistry.

1.1 Chemical Structure and Identification

  • IUPAC Name: (2-Bromo-4-nitrophenyl)methanamine

  • CAS Number: 1184618-20-9

  • Molecular Formula: C₇H₇BrN₂O₂[1]

  • Molecular Weight: 231.05 g/mol [1]

  • Synonyms: 2-Bromo-4-nitrobenzylamine

structure C1 C C2 C C1->C2 C_amine CH₂ C1->C_amine C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 N_nitro N⁺ C4->N_nitro C6 C C5->C6 C6->C1 NH2 NH₂ C_amine->NH2 O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro p1 p2 p3

Caption: Chemical structure of (2-Bromo-4-nitrophenyl)methanamine.

Section 2: Physicochemical and Spectroscopic Profile

Direct experimental data for (2-Bromo-4-nitrophenyl)methanamine is not widely published. The properties presented below are a combination of information from supplier safety data sheets and predictions based on the analysis of structurally analogous compounds.

2.1 Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
Physical State Powder Solid[2]
Appearance Light yellow[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water is predicted due to the aromatic nature.Inferred from typical behavior of similar organic compounds.
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend storage at 2-8°C.[1][2]

2.2 Spectroscopic Characteristics (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the disubstitution pattern on the benzene ring, resulting in three distinct aromatic proton signals.

    • Aromatic Protons (Ar-H): Three signals in the δ 7.5-8.5 ppm range, likely appearing as doublets or doublets of doublets, with coupling constants typical for ortho and meta relationships. The proton ortho to the strongly withdrawing nitro group will be the most downfield.

    • Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm, corresponding to the two benzylic protons.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected. The carbon bearing the nitro group (C-NO₂) will be significantly downfield, while the carbon attached to the bromine (C-Br) will also be distinct. The other four aromatic carbons will appear in the typical δ 110-150 ppm range.

    • Methylene Carbon (-CH₂-): A signal expected around δ 45-50 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Two characteristic medium-intensity peaks for the primary amine group around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[4]

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Section 3: Reactivity and Synthetic Logic

The utility of (2-Bromo-4-nitrophenyl)methanamine stems from the distinct reactivity of its three functional moieties. Understanding these allows for its strategic incorporation into complex synthesis workflows.

reactivity cluster_molecule (2-Bromo-4-nitrophenyl)methanamine mol Structure amine Benzylic Amine (-CH₂NH₂) Nucleophilic Site amine->mol Acylation, Alkylation, Amide bond formation nitro Nitro Group (-NO₂) Activates Ring for SNAr Reducible to Amine nitro->mol Reduction (e.g., Fe/HCl, H₂/Pd-C) bromo Bromine (-Br) Leaving Group for SNAr Participant in Cross-Coupling bromo->mol Nucleophilic Aromatic Substitution (SNAr) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Key reactivity sites of (2-Bromo-4-nitrophenyl)methanamine.

3.1 Key Reaction Pathways

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, positioned para to the bromine atom, strongly activates the aromatic ring for SNAr.[5] This allows the bromine to be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a straightforward method to introduce new functionalities at this position. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the nitro group.[5]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe/HCl).[6] This transformation is fundamental in drug development, as it unmasks a new nucleophilic site (the resulting aniline), allowing for further derivatization and creating a diamino-substituted scaffold.

  • Reactions of the Benzylic Amine: The primary amine is a versatile nucleophile. It can readily undergo acylation to form amides, reductive amination with aldehydes or ketones, and alkylation to form secondary or tertiary amines. These reactions are staples in medicinal chemistry for building out molecular complexity.

3.2 Proposed Synthetic Route

A logical and common strategy for synthesizing substituted benzylamines is the reduction of a corresponding nitrile or the amination of a benzyl halide. A plausible route to (2-Bromo-4-nitrophenyl)methanamine would start from the commercially available 2-Bromo-4-nitrotoluene.

Caption: Plausible synthetic workflow for the target compound.

Section 4: Applications in Drug Discovery

While specific applications of this exact molecule are not widely documented, its structural class is of high interest to medicinal chemists. Nitroaromatic compounds are key intermediates in the synthesis of many pharmaceuticals, often serving as precursors to anilines which are then further elaborated.[7][8]

  • Scaffold for Library Synthesis: The molecule's three distinct functional handles allow for a "three-dimensional" diversification. One can modify the amine, substitute the bromine, and reduce/modify the nitro group in various orders to rapidly generate a library of related compounds for screening.

  • Intermediate for Bioactive Molecules: Compounds containing the bromo-nitro-aromatic motif are used in the development of various therapeutic agents. For example, 2-bromo-4-nitroimidazole is a key building block for nitroimidazole drugs used as antibiotics and radiosensitizers.[9][10] This highlights the value of the bromo-nitro substitution pattern in generating biological activity.

  • Fragment-Based Drug Design (FBDD): The molecule could serve as a starting fragment in FBDD. Its relatively small size and defined chemical vectors are ideal for initial screening against protein targets like kinases or bromodomains, where aromatic interactions and hydrogen bonding are key.[11]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, (2-Bromo-4-nitrophenyl)methanamine requires careful handling to minimize exposure and risk. The following information is consolidated from multiple safety data sheets.

5.1 Hazard Identification

Hazard ClassStatementGHS Code
Skin Corrosion/IrritationCauses skin irritationH315[2][12]
Serious Eye Damage/IrritationCauses serious eye irritationH319[2][12]
Specific target organ toxicityMay cause respiratory irritationH335[2]

5.2 Recommended Precautions and Protocols

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure safety showers and eye wash stations are readily available.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[2] Contaminated clothing should be removed and washed before reuse.[13]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[2][12]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[13] Avoid formation of dust and aerosols.[12] Do not ingest.[2]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][14]

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][12]

    • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2][13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][13]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][12]

Section 6: Experimental Protocols

The following protocols are provided as illustrative examples for researchers. They are based on standard laboratory practices and synthetic strategies for related compounds.

6.1 Hypothetical Synthesis of (2-Bromo-4-nitrophenyl)methanamine

This protocol is a conceptual outline based on the pathway described in Section 3.2 and has not been experimentally validated. Researchers must conduct their own risk assessment and optimization.

Step 1: Benzylic Bromination of 2-Bromo-4-nitrotoluene

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-nitrotoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), and a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(bromomethyl)-4-nitrobenzene. This intermediate may be used directly or purified by column chromatography.

Step 2: Amination of 2-Bromo-1-(bromomethyl)-4-nitrobenzene

  • Dissolve the crude benzylic bromide (1.0 equiv) in a polar aprotic solvent like DMF or THF in a pressure-rated vessel.

  • Cool the solution in an ice bath and carefully bubble ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equiv).

  • Seal the vessel and allow it to warm to room temperature, then stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the vessel. Quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, (2-Bromo-4-nitrophenyl)methanamine.

6.2 General Protocol for Spectroscopic Characterization

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

    • Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak.[3]

  • IR Spectroscopy:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic peaks corresponding to the N-H, C-H (aromatic), N-O (nitro), and C=C functional groups.

References

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Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthetic Utility of 2-Bromo-4-nitrobenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-bromo-4-nitrobenzylamine scaffold is a key structural motif in medicinal chemistry and materials science. The strategic placement of a bromin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromo-4-nitrobenzylamine scaffold is a key structural motif in medicinal chemistry and materials science. The strategic placement of a bromine atom, a nitro group, and a primary aminomethyl group on the benzene ring provides a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2-bromo-4-nitrobenzylamine and its derivatives. We will delve into the synthetic pathways to access the core structure, explore key derivatization strategies, and discuss the structure-activity relationships that govern the biological and chemical properties of these compounds. Detailed experimental protocols and visual diagrams are provided to facilitate the practical application of the concepts discussed.

Introduction: The 2-Bromo-4-nitrobenzylamine Core

The 2-bromo-4-nitrobenzylamine molecule incorporates three key functional groups that dictate its reactivity and utility as a synthetic building block:

  • The Bromine Atom: Positioned at the 2-position, the bromine atom is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the synthesis of biaryl compounds.[1][2] Its reactivity is influenced by the electronic effects of the other substituents on the ring.

  • The Nitro Group: The strongly electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the aromatic ring. It activates the ring towards nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a pathway to a different class of derivatives.[3][4]

  • The Benzylamine Moiety: The primary aminomethyl group is a key site for a wide range of derivatization reactions, including acylation, sulfonylation, and alkylation, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

The interplay of these functional groups makes 2-bromo-4-nitrobenzylamine a highly valuable and versatile intermediate in the synthesis of novel compounds with potential applications in drug discovery and materials science.[5][6]

Synthesis of the 2-Bromo-4-nitrobenzylamine Core

The synthesis of 2-bromo-4-nitrobenzylamine is typically achieved through a two-step process starting from the commercially available 2-bromo-1-methyl-4-nitrobenzene. The first step involves the oxidation of the methyl group to an aldehyde, followed by reductive amination to yield the target benzylamine.

Step 1: Oxidation of 2-Bromo-1-methyl-4-nitrobenzene to 2-Bromo-4-nitrobenzaldehyde

A common method for this oxidation involves the use of a strong oxidizing agent such as chromium(VI) oxide in a mixture of acetic anhydride and sulfuric acid.[7]

Experimental Protocol: Synthesis of 2-Bromo-4-nitrobenzaldehyde [7]

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of acetic acid (112 mL) and acetic anhydride (105 mL).

  • Slowly add concentrated sulfuric acid (15 mL) to the cooled mixture.

  • Add chromium(VI) oxide (34.7 g, 347 mmol) portion-wise, ensuring the temperature is maintained between 5-10 °C.

  • Stir the reaction mixture in the ice bath for 1.5 hours.

  • Pour the reaction mixture into a beaker containing ice water (to a final volume of approximately 1.5 L).

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is colorless.

  • Suspend the solid in a cold 2% aqueous sodium carbonate solution (100 mL), stir, and filter again.

  • The resulting crude diacetate intermediate is then hydrolyzed by refluxing with a mixture of ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) for 1 hour.

  • After cooling, the mixture is neutralized with a saturated aqueous potassium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution with 5-15% ethyl acetate in hexanes) to afford 2-bromo-4-nitrobenzaldehyde as a colorless solid.

Step 2: Reductive Amination of 2-Bromo-4-nitrobenzaldehyde

The conversion of the aldehyde to the primary amine is achieved through reductive amination. This can be accomplished in a one-pot reaction using ammonia or an ammonia source, and a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Experimental Protocol: Synthesis of 2-Bromo-4-nitrobenzylamine (Representative)

  • In a round-bottom flask, dissolve 2-bromo-4-nitrobenzaldehyde (1.0 g, 4.35 mmol) in methanol (20 mL).

  • Add ammonium acetate (3.35 g, 43.5 mmol) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (0.33 g, 5.22 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Make the solution basic (pH > 10) by the addition of 2 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-nitrobenzylamine.

Derivatization of the 2-Bromo-4-nitrobenzylamine Scaffold

The 2-bromo-4-nitrobenzylamine core offers three primary sites for derivatization, allowing for the synthesis of a vast library of compounds.

Reactions at the Amino Group

The primary amine of the benzylamine moiety is a versatile nucleophile that can undergo a variety of reactions.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives.

  • Alkylation: The amine can be mono- or di-alkylated using alkyl halides.

Derivatization_Amine Core 2-Bromo-4-nitrobenzylamine Amide N-(2-bromo-4-nitrobenzyl)acetamide Core->Amide Acyl Chloride / Base Sulfonamide N-(2-bromo-4-nitrobenzyl)benzenesulfonamide Core->Sulfonamide Sulfonyl Chloride / Base Secondary_Amine N-alkyl-2-bromo-4-nitrobenzylamine Core->Secondary_Amine Alkyl Halide / Base

Caption: Key derivatization reactions at the amino group.

Suzuki-Miyaura Cross-Coupling at the Bromine Atom

The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl derivatives.[8][9] This reaction is a powerful tool for introducing molecular complexity.

Experimental Protocol: Suzuki-Miyaura Coupling (Representative) [1]

  • To a degassed mixture of 2-bromo-4-nitrobenzylamine derivative (1.0 mmol), an arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (5 mL) and water (1 mL), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Coupling_Workflow start Start setup Reaction Setup: - 2-Bromo-4-nitrobenzylamine derivative - Arylboronic acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Dioxane/Water) start->setup reaction Heating under Inert Atmosphere (80-100 °C) setup->reaction workup Aqueous Workup: - Dilution with Ethyl Acetate/Water - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[3][10] This transformation provides access to 2-bromo-benzene-1,4-diamine derivatives, which are valuable intermediates for the synthesis of heterocyclic compounds and other complex molecules.

Experimental Protocol: Nitro Group Reduction (Representative)

  • In a round-bottom flask, dissolve the 2-bromo-4-nitrobenzylamine derivative (1.0 mmol) in ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (5.0 mmol) in concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the diamine derivative.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Likely a pale yellow to brown solid
¹H NMR Aromatic protons expected in the range of 7.5-8.5 ppm. Benzylic protons (CH₂) around 4.0 ppm. Amine protons (NH₂) will be a broad singlet.
¹³C NMR Aromatic carbons between 120-150 ppm. Benzylic carbon around 45 ppm.
IR Spectroscopy Characteristic peaks for N-H stretching (amine) around 3300-3400 cm⁻¹, C-H stretching (aromatic and aliphatic), asymmetric and symmetric NO₂ stretching around 1520 and 1340 cm⁻¹, and C-Br stretching.

Applications in Drug Discovery and Materials Science

Derivatives of 2-bromo-4-nitrobenzylamine are of significant interest in several fields due to their diverse biological activities and chemical properties.

  • Anticancer Agents: The bromo- and nitro-substituted aromatic core is a feature in some compounds with cytotoxic activity against cancer cell lines.[11]

  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents, and derivatives of this scaffold could exhibit antibacterial and antifungal properties.[5]

  • Enzyme Inhibitors: The benzenesulfonamide moiety, which can be introduced via sulfonylation of the benzylamine, is a known pharmacophore for inhibiting enzymes like carbonic anhydrase.[12]

  • Building Blocks for Heterocycles: The diamine derivatives obtained after nitro reduction are key precursors for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines.

  • Materials Science: The biaryl structures synthesized via Suzuki coupling can be incorporated into organic light-emitting diodes (OLEDs) and other advanced materials.

Conclusion

The 2-bromo-4-nitrobenzylamine scaffold represents a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature allows for a wide range of derivatization reactions, enabling the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The synthetic routes and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity.

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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Kamdar, N. R., Haveliwala, D. D., & Mistry, P. T. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Academia.edu.
  • ResearchGate. (n.d.).
  • ACS Omega. (2025).

Sources

Foundational

Molecular weight and formula of (2-Bromo-4-nitrophenyl)methanamine

An In-Depth Technical Guide to (2-Bromo-4-nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist Abstract (2-Bromo-4-nitrophenyl)methanamine is a su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromo-4-nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(2-Bromo-4-nitrophenyl)methanamine is a substituted aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized structure, featuring a bromine atom, a nitro group, and a primary aminomethyl group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, safety and handling guidelines, and the prospective applications of this compound, particularly in the realm of drug development. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Molecular Attributes

(2-Bromo-4-nitrophenyl)methanamine is a compound whose utility is defined by its distinct chemical features. The presence of a bromo group allows for its use in cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a pathway for further derivatization. The primary aminomethyl group serves as a key nucleophile or a point of attachment for various functional moieties.

Physicochemical and Structural Data

The fundamental properties of (2-Bromo-4-nitrophenyl)methanamine are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1][2]
CAS Number 1184618-20-9[2]
Appearance (Expected) Yellow to brown solidGeneral knowledge for nitroaromatics
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge

A hydrochloride salt of this compound also exists with the following properties:

  • Molecular Formula: C₇H₈BrClN₂O₂

  • Molecular Weight: 267.51 g/mol

  • CAS Number: 1265637-69-1[3]

Strategic Importance in Medicinal Chemistry and Drug Development

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[4] The nitro group often serves as a precursor to an amino group, which is a common feature in many bioactive molecules. Furthermore, compounds containing a bromo-substituent are valuable in the synthesis of drug analogs, including those with anticancer properties.[5]

(2-Bromo-4-nitrophenyl)methanamine, by combining these features, can be considered a key building block for creating libraries of compounds for high-throughput screening. The bromo group can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents. The nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The aminomethyl group provides an additional handle for modification. This multi-faceted reactivity makes it a valuable scaffold for developing novel therapeutic agents.

The broader class of nitroimidazole drugs, which share the nitroaromatic core, have a long history as therapeutic agents against bacterial and parasitic diseases.[6] This suggests that derivatives of (2-Bromo-4-nitrophenyl)methanamine could be explored for similar antimicrobial activities.

Synthesis Protocol: A Representative Approach

The synthesis of (2-Bromo-4-nitrophenyl)methanamine can be envisioned through a multi-step process starting from a commercially available precursor. The following is a proposed, logical synthesis workflow.

Hypothetical Synthesis of (2-Bromo-4-nitrophenyl)methanamine

This protocol is based on established chemical transformations of related molecules.

Step 1: Bromination of 4-Nitrotoluene

  • To a solution of 4-nitrotoluene in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product, 1-(bromomethyl)-4-nitrobenzene, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Gabriel Synthesis for Primary Amine Formation

  • Dissolve the crude 1-(bromomethyl)-4-nitrobenzene in dimethylformamide (DMF).

  • Add potassium phthalimide to the solution and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water to precipitate the phthalimide-protected intermediate.

  • Filter the solid, wash with water, and dry.

Step 3: Deprotection to Yield (2-Bromo-4-nitrophenyl)methanamine

  • Suspend the phthalimide-protected intermediate in ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain (2-Bromo-4-nitrophenyl)methanamine.

Note: This is a representative protocol and would require optimization of reaction conditions, solvents, and purification methods.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Nitrotoluene Intermediate1 1-(Bromomethyl)-4-nitrobenzene Start->Intermediate1 NBS, Initiator Intermediate2 Phthalimide-protected amine Intermediate1->Intermediate2 Potassium Phthalimide, DMF FinalProduct (2-Bromo-4-nitrophenyl)methanamine Intermediate2->FinalProduct Hydrazine Hydrate, Ethanol

Caption: A representative synthetic pathway for (2-Bromo-4-nitrophenyl)methanamine.

Safety and Handling

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash with plenty of water. Remove contaminated clothing.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[7]

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[7]

Conclusion

(2-Bromo-4-nitrophenyl)methanamine is a chemical intermediate with significant potential for application in the synthesis of novel organic molecules, particularly within the pharmaceutical industry. Its trifunctional nature provides a versatile platform for the development of new drug candidates and molecular probes. Researchers and scientists working with this compound should adhere to strict safety protocols due to its potential hazards. The continued exploration of the reactivity and applications of this and similar molecules will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

  • TCI Chemicals. (2025, March 24).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 12).
  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 2-bromo-4-nitro- (CAS 13296-94-1).
  • Cayman Chemical. (2025, October 21). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.
  • ChemScene. (n.d.). 1001057-04-0 | (2-Bromo-5-nitrophenyl)methanamine.
  • BLD Pharm. (n.d.). 1265637-69-1|(2-Bromo-4-nitrophenyl)methanamine hydrochloride.
  • BLD Pharm. (n.d.). 1184618-20-9|(2-Bromo-4-nitrophenyl)methanamine.
  • A2B Chem. (n.d.). CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide.
  • Pedada, S. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(1), 138-143.
  • BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide.
  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3613.

Sources

Exploratory

Technical Guide: Solubility Profiling of (2-Bromo-4-nitrophenyl)methanamine

This technical guide provides an in-depth profiling of the solubility characteristics of (2-Bromo-4-nitrophenyl)methanamine , a critical intermediate in the synthesis of pharmaceutical scaffolds. Executive Summary & Chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profiling of the solubility characteristics of (2-Bromo-4-nitrophenyl)methanamine , a critical intermediate in the synthesis of pharmaceutical scaffolds.

Executive Summary & Chemical Identity[1][2]

(2-Bromo-4-nitrophenyl)methanamine (also known as 2-Bromo-4-nitrobenzylamine) is a functionalized benzylamine derivative employed primarily as a building block in the synthesis of kinase inhibitors and anti-infective agents. Its solubility profile is dictated by the interplay between its polar functional groups (primary amine, nitro) and its lipophilic halogenated core.

Chemical Profile
PropertyDetail
IUPAC Name (2-Bromo-4-nitrophenyl)methanamine
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Physical State Pale yellow to brown solid
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Aryl Bromide (-Br)
pKa (Predicted) ~8.5 (Conjugate acid of amine)
LogP (Predicted) ~1.8 – 2.2 (Lipophilic character dominating neutral form)

Solubility in DMSO and Methanol: Mechanistic Analysis

While specific empirical solubility values for this intermediate are rarely published in open literature, its behavior can be accurately predicted and profiled using Structure-Property Relationship (SPR) principles derived from analogous nitrobenzylamines.

A. Solubility in DMSO (Dimethyl Sulfoxide)

Status: High Solubility (>50 mg/mL expected)

DMSO is a polar aprotic solvent (


 = 46.7) and is the solvent of choice  for stock solution preparation of this compound.
  • Mechanism:

    • Dipole-Dipole Interaction: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that creates a significant dipole moment. DMSO, having a strong sulfoxide dipole, stabilizes the nitro group effectively.

    • H-Bond Acceptance: The oxygen atom in DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the hydrogen atoms of the primary amine (-NH₂).

    • Polarizability: The large, polarizable bromine atom interacts favorably with the soft, polarizable sulfur center of DMSO.

B. Solubility in Methanol (MeOH)

Status: Moderate to High Solubility (10–30 mg/mL expected)

Methanol is a polar protic solvent (


 = 32.7) often used for reactions and purification (recrystallization).
  • Mechanism:

    • H-Bond Network: Methanol acts as both a Hydrogen Bond Donor (HBD) and Acceptor. It solvates the primary amine via H-bonding.

    • Solvation of Nitro Group: Methanol can hydrogen bond to the oxygen atoms of the nitro group.

    • Limitation: The lipophilic bromophenyl core reduces solubility compared to DMSO. Heating is often required to achieve high concentrations (e.g., for recrystallization).

C. Comparative Solubility Matrix (Estimated)
SolventSolubility (Free Base)Solubility (HCl Salt)Primary Interaction
DMSO Excellent (+++++)Excellent (+++++)Dipole-Dipole / H-Bonding
Methanol Good (+++)Excellent (+++++)H-Bonding / Ion-Dipole
Water Poor (+)Good (++++)Hydrophobic Effect vs. Ionic
DCM Good (++++)Poor (+)Dispersion Forces

Visualization of Solvation Mechanisms

The following diagram illustrates the molecular interactions stabilizing the molecule in DMSO versus Methanol.

SolvationMechanism cluster_DMSO DMSO (Polar Aprotic) cluster_MeOH Methanol (Polar Protic) Molecule (2-Bromo-4-nitrophenyl)methanamine DMSO_Dipole S=O Dipole Molecule->DMSO_Dipole Stabilizes -NO2 DMSO_HBA H-Bond Acceptor (O) Molecule->DMSO_HBA Binds -NH2 protons MeOH_HBD H-Bond Donor (-OH) Molecule->MeOH_HBD Solvates Amine N MeOH_HBA H-Bond Acceptor (O) Molecule->MeOH_HBA Binds Amine H

Caption: Mechanistic pathways of solvation. DMSO leverages strong dipole interactions for the nitro group, while Methanol relies on a bidirectional H-bond network.

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility for regulatory or formulation purposes (e.g., IND filing), you must perform the Saturation Shake-Flask Method . This is the gold standard for thermodynamic solubility.

Phase 1: Preparation
  • Weighing: Weigh approximately 10 mg of (2-Bromo-4-nitrophenyl)methanamine into a 2 mL HPLC vial (borosilicate glass).

  • Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol).

    • Observation: If the solid dissolves immediately, the solubility is >100 mg/mL. Add more solid until saturation is visible (undissolved particles remain).

  • Sealing: Cap the vial tightly to prevent solvent evaporation (critical for Methanol).

Phase 2: Equilibration
  • Agitation: Place vials in a thermomixer or orbital shaker.

  • Conditions: Shake at 25°C ± 1°C for 24 hours .

    • Note: For DMSO, ensure the temperature does not drop below 19°C (freezing point is ~19°C).

  • Sedimentation: Stop shaking and allow the samples to stand for 4 hours (or centrifuge at 10,000 rpm for 10 mins) to pellet undissolved solids.

Phase 3: Quantification (HPLC-UV)
  • Sampling: Carefully remove the supernatant.

  • Dilution: Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water) to land within the linear range of your calibration curve (typically 100-fold dilution).

  • Analysis: Inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Wavelength: 254 nm (Aromatic ring) or 280 nm (Nitro group absorbance).

    • Calculation:

      
      .
      
Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample Saturate Add Solvent until Undissolved Solid Remains Start->Saturate Equilibrate Shake 24h @ 25°C (Thermodynamic Equilibrium) Saturate->Equilibrate Separate Centrifuge/Filter (0.22 µm PTFE) Equilibrate->Separate Dilute Dilute Supernatant (Prevent Detector Saturation) Separate->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Stability & Handling Considerations

When working with (2-Bromo-4-nitrophenyl)methanamine in solution, specific precautions are required to maintain sample integrity.

A. Chemical Stability[6]
  • Oxidation: Primary benzylamines are susceptible to air oxidation to imines or aldehydes over time.

    • Mitigation: Store DMSO/Methanol stock solutions under inert gas (Argon/Nitrogen) at -20°C.

  • Photolysis: The presence of the Nitro and Bromo groups makes the molecule potentially photosensitive.

    • Mitigation: Use amber glass vials and avoid direct light exposure.

B. Safety (Toxicity)[2]
  • Nitro-aromatics: Often mutagenic or toxic. Handle in a fume hood.

  • Permeability: DMSO enhances skin permeability. Do not allow DMSO solutions of this compound to contact skin, as the solvent will carry the toxic nitro-compound directly into the bloodstream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8167038, 2-Bromo-4-methyl-1-nitrobenzene (Analog). Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin.[1] Retrieved from [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: (2-Bromo-4-nitrophenyl)methanamine

Executive Technical Summary (2-Bromo-4-nitrophenyl)methanamine is a high-value pharmacophore scaffold used extensively in the synthesis of heterocyclic kinase inhibitors and anticancer agents. Structurally, it presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(2-Bromo-4-nitrophenyl)methanamine is a high-value pharmacophore scaffold used extensively in the synthesis of heterocyclic kinase inhibitors and anticancer agents. Structurally, it presents a benzylamine core flanked by an ortho-bromo and para-nitro substituent. This specific substitution pattern imparts unique electronic properties but also elevates its reactivity and hazard profile.

Strategic Importance: The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group acts as a masked aniline, allowing for sequential functionalization. However, the primary amine functionality renders the compound sensitive to atmospheric carbon dioxide and moisture, necessitating rigorous handling protocols to maintain reagent integrity and operator safety.

Hazard Identification & Mechanistic Toxicology[1]

GHS Classification (Predicted/Read-Across): Based on structure-activity relationships (SAR) with benzylamine analogs and nitro-aromatics, this compound must be treated as a Corrosive/Severe Irritant and a potential Sensitizer .

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Corrosion/Irritation 1B or 2H314/H315: Causes severe skin burns/irritation.The primary amine (

) is basic (pK


9-10 for conjugate acid) and nucleophilic, capable of saponifying skin lipids and denaturing proteins.
Eye Damage 1H318: Causes serious eye damage.[1]High pH upon contact with lacrimal fluid leads to rapid corneal opacity and potential permanent damage.
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[2]Nitro-aromatics can interfere with oxidative phosphorylation; potential for methemoglobinemia (oxidation of Fe

to Fe

in hemoglobin).
STOT - Single Exp. 3H335: May cause respiratory irritation.Inhalation of dust/aerosol irritates the mucous membranes due to alkalinity.

Critical Safety Insight: Unlike simple anilines, the benzylamine moiety is not conjugated to the aromatic ring, making the amine significantly more basic and nucleophilic. This increases the risk of chemical burns compared to its aniline isomers (e.g., 2-bromo-4-nitroaniline).

Engineering Controls & Personal Protective Equipment (PPE)[3]

Engineering Controls (The First Line of Defense)
  • Primary Containment: All solid handling (weighing, transfer) must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm (0.5 m/s).

  • Inert Atmosphere: Due to the amine's affinity for

    
     (forming carbamate salts), store and handle under Nitrogen (
    
    
    
    ) or Argon using Schlenk techniques.
  • Static Control: Use anti-static weighing boats and ground all metal equipment. Nitro-aromatics can possess high formation energies; while not explicitly explosive, they should be kept away from static discharge.

Evidence-Based PPE Selection
  • Respiratory: If handling open powder outside a hood (strictly prohibited, but for emergency planning), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

  • Dermal (Hands):

    • Standard: Double-gloving with Nitrile (0.11 mm) is sufficient for incidental splash protection.

    • High Risk (Solutions): For prolonged contact with organic solvents (DCM, DMF), use Silver Shield/4H (Laminate) gloves. Benzylamines can permeate standard nitrile rapidly when dissolved in lipophilic solvents.

  • Ocular: Chemical splash goggles (indirect venting) are mandatory. Face shields are required when handling quantities >5g.

Emergency Response Architecture

The following decision logic dictates the response to exposure. The "Do Not Induce Vomiting" rule is critical here due to the corrosive nature of the amine—regurgitation doubles the esophageal burn damage.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin SKIN/HAIR CONTACT Type->Skin Eye EYE CONTACT Type->Eye Ingest INGESTION Type->Ingest SkinAction 1. Brush off dry powder 2. Drench with water (15 min) 3. Remove contaminated clothing Skin->SkinAction EyeAction 1. Do NOT rub 2. Flush with tepid water (15-20 min) 3. Lift eyelids occasionally Eye->EyeAction IngestAction 1. Rinse mouth with water 2. Do NOT induce vomiting 3. Drink 1-2 cups of water/milk Ingest->IngestAction Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS/Label) SkinAction->Medical EyeAction->Medical IngestAction->Medical

Figure 1: Emergency Response Decision Tree for Corrosive/Irritant Amine Exposure.

Storage, Stability, and Handling Protocol

Physical Properties & Stability Data
PropertyValue/DescriptionNote
Appearance Pale yellow to brown solidColor darkens upon oxidation.
Molecular Weight 231.05 g/mol
Solubility DMSO, Methanol, DCMLow solubility in water; basic pH in aq. solution.
Incompatibility Strong oxidizers, Acids, Acid ChloridesReacts exothermically with acids.
Storage Temp 2-8°C (Refrigerated)Slows oxidative degradation.
Handling Workflow (Self-Validating)

To ensure scientific integrity and safety, follow this synthesis preparation workflow. The "Validation Step" ensures the reagent has not degraded before use.

HandlingWorkflow Storage Storage (4°C) Under Inert Gas Equilibrate Warm to Room Temp (Inside Desiccator) Storage->Equilibrate Inspect Visual Inspection (Is it dark brown/tarry?) Equilibrate->Inspect Discard Discard/Recrystallize (Degraded) Inspect->Discard Yes Weigh Weigh in Hood (Anti-static boat) Inspect->Weigh No (Pale Solid) Dissolve Dissolve in Solvent (e.g., Dry DCM) Weigh->Dissolve Validate TLC/NMR Check (Purity Verification) Dissolve->Validate

Figure 2: Reagent Handling and Integrity Verification Workflow.

Protocol Notes:

  • Equilibration: Never open a cold bottle of amine in humid air. Condensation will react with the amine to form sticky carbonate salts.

  • Quenching: When disposing of excess reagent, quench slowly with dilute HCl. Do not add neat amine to concentrated acid (violent exotherm).

Synthesis Application Context

Reaction Class: Nucleophilic Substitution / Cross-Coupling.

Scenario: Using (2-Bromo-4-nitrophenyl)methanamine in a Buchwald-Hartwig amination.

  • Risk: The free amine can poison Palladium catalysts if oxidized.

  • Control: Use the hydrochloride salt form if available for storage, and liberate the free base in situ using a mild base (e.g.,

    
    ) within the reaction vessel. This minimizes operator exposure to the corrosive free amine and ensures stoichiometry.
    

Disposal: Collect all aqueous waste streams in a container marked "Basic Aqueous Waste" (pH > 9). Organic washes containing the nitro-aromatic residue must go to "Halogenated Organic Waste" due to the bromine content.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzylamine Derivatives. Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved February 26, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2026). C&L Inventory: Benzylamine and Nitro-aromatics. Retrieved February 26, 2026, from [Link]

Sources

Exploratory

A Technical Guide to Differentiating (2-Bromo-4-nitrophenyl)methanamine and 2-Bromo-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract: This in-depth technical guide provides a comprehensive analysis of the core differences between (2-Bromo-4-nitrophenyl)methanamine and 2-Bromo-4-n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive analysis of the core differences between (2-Bromo-4-nitrophenyl)methanamine and 2-Bromo-4-nitroaniline. While possessing identical molecular formulas, their structural isomerism—specifically the placement of the amino group—gives rise to profound distinctions in their chemical reactivity, spectroscopic signatures, and applications as synthetic building blocks. This guide will elucidate these differences through a detailed examination of their molecular structures, comparative reactivity, and distinct synthetic pathways, offering field-proven insights for professionals in chemical research and drug development.

Introduction: A Tale of Two Isomers

In the landscape of organic synthesis, particularly in the design of novel therapeutics, subtle structural variations can lead to vastly different biological activities and chemical behaviors. (2-Bromo-4-nitrophenyl)methanamine and 2-Bromo-4-nitroaniline serve as a prime example of this principle. Both are substituted nitroaromatic compounds, a class of molecules frequently employed as intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1][2] However, the seemingly minor difference in the location of the amino group—directly attached to the aromatic ring versus being separated by a methylene bridge—places them in two distinct classes of amines with disparate properties.[3][4]

  • 2-Bromo-4-nitroaniline is a primary aromatic amine (an aniline derivative).

  • (2-Bromo-4-nitrophenyl)methanamine is a primary aliphatic amine (a benzylamine derivative), despite the presence of the aromatic ring.[5]

This guide will dissect the fundamental chemical principles that govern their unique characteristics, providing a robust framework for their appropriate selection and utilization in complex synthetic endeavors.

Molecular Structure and Physicochemical Properties

The foundational difference between these two compounds lies in their molecular architecture. The direct conjugation of the amino group's lone pair of electrons with the aromatic π-system in 2-bromo-4-nitroaniline drastically alters its electronic properties compared to (2-bromo-4-nitrophenyl)methanamine, where the methylene (-CH2-) group acts as an electronic insulator.

G cluster_0 2-Bromo-4-nitroaniline cluster_1 (2-Bromo-4-nitrophenyl)methanamine a a b b

Caption: Chemical structures of the two isomers.

This structural variance is reflected in their physicochemical properties, summarized below:

Property2-Bromo-4-nitroaniline(2-Bromo-4-nitrophenyl)methanamineRationale for Difference
CAS Number 13296-94-1[6]1184618-20-9[7]N/A
Molecular Weight 217.02 g/mol [6]217.02 g/mol Identical molecular formula (C6H5BrN2O2)
Melting Point ~104 °C[6]Data not readily availableThe planar structure and intermolecular hydrogen bonding in the aniline derivative contribute to a higher melting point.[8][9]
pKa (of conjugate acid) Predicted: -1.18[2]Predicted: ~8.5 (similar to other benzylamines)[10]The lone pair on the aniline nitrogen is delocalized into the electron-deficient ring, drastically reducing basicity. The benzylamine's lone pair is localized on the nitrogen, making it a much stronger base.[11]
Appearance Yellow solid[6]Data not readily availableAromatic nitro compounds are often colored due to electronic transitions.

Spectroscopic Differentiation

Distinguishing between these isomers in a laboratory setting is straightforward using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectra will show clear, unambiguous differences:

  • 2-Bromo-4-nitroaniline :

    • Expect aromatic protons in the range of 6.5-8.5 ppm. A characteristic signal for the -NH2 protons will also be present, often as a broad singlet.[1][6]

    • The key is the absence of a signal between 3.5-4.5 ppm.

  • (2-Bromo-4-nitrophenyl)methanamine :

    • Will also show aromatic protons in a similar region.

    • The defining feature is a singlet or AB quartet around 3.5-4.5 ppm , integrating to two protons, which corresponds to the benzylic methylene (-CH2-) group adjacent to the amine.

Infrared (IR) Spectroscopy
  • 2-Bromo-4-nitroaniline : Will show N-H stretching bands for a primary aromatic amine around 3300-3500 cm⁻¹.

  • (2-Bromo-4-nitrophenyl)methanamine : Will also show N-H stretching bands in a similar region, characteristic of a primary amine. The key differentiating peaks would be the C-N stretching frequencies, which differ for aromatic vs. aliphatic amines.

Chemical Reactivity and Mechanistic Insights

The divergence in chemical reactivity is the most critical distinction for a synthetic chemist. This is governed by the availability of the nitrogen's lone pair of electrons.

G Struct Structural Difference Aniline Aniline (-NH2 on Ring) Struct->Aniline is Benzylamine Benzylamine (-CH2NH2 on Ring) Struct->Benzylamine is Deloc Lone Pair Delocalization (Resonance with Ring) Aniline->Deloc leads to Local Localized Lone Pair (Insulated by -CH2-) Benzylamine->Local leads to Electronics Electronic Effects Reactivity Chemical Reactivity Diaz Forms Stable Diazonium Salts Reactivity->Diaz NoDiaz Unstable Diazonium Salt (Decomposes to Alcohol) Reactivity->NoDiaz Apps Synthetic Applications Base_Weak Very Weak Base Deloc->Base_Weak results in Base_Strong Stronger Base Local->Base_Strong results in Base_Weak->Reactivity impacts Base_Strong->Reactivity impacts Azo Azo Dye Synthesis Diaz->Azo enables Sandmeyer Sandmeyer Reactions Diaz->Sandmeyer enables BuildingBlock Nucleophilic Building Block NoDiaz->BuildingBlock suited for Azo->Apps Sandmeyer->Apps BuildingBlock->Apps

Caption: Core differences in structure, electronics, and reactivity.

Basicity

As indicated in the table above, 2-bromo-4-nitroaniline is a significantly weaker base than (2-bromo-4-nitrophenyl)methanamine. The nitrogen lone pair in the aniline is delocalized into the aromatic ring through resonance. This effect is amplified by the strong electron-withdrawing nature of the nitro group and the inductive effect of the bromine atom, making the lone pair less available for protonation.[11] In contrast, the methylene spacer in the benzylamine derivative prevents this resonance, and the nitrogen atom behaves as a typical, more basic aliphatic amine.[3]

Reactions with Electrophiles
  • Diazotization (Reaction with Nitrous Acid): This is a classic test to distinguish between the two.[5]

    • 2-Bromo-4-nitroaniline , as a primary aromatic amine, will react with nitrous acid (HNO₂) at low temperatures to form a relatively stable diazonium salt. This salt is a valuable synthetic intermediate for Sandmeyer reactions (introducing various nucleophiles) or azo coupling to form dyes.[5][12]

    • (2-Bromo-4-nitrophenyl)methanamine , as a primary aliphatic amine, will also react with nitrous acid, but the resulting diazonium salt is highly unstable and will rapidly decompose, eliminating nitrogen gas to form the corresponding alcohol, (2-bromo-4-nitrophenyl)methanol.[5]

  • Acylation and Alkylation:

    • The nucleophilicity of the nitrogen in (2-bromo-4-nitrophenyl)methanamine is much higher. It will readily undergo acylation with acid chlorides or anhydrides and alkylation with alkyl halides.

    • 2-Bromo-4-nitroaniline is a much weaker nucleophile and will react more sluggishly under similar conditions, often requiring harsher conditions or catalysis.[11]

Synthetic Pathways

The methods to synthesize these isomers are entirely different, reflecting their distinct structural features.

Synthesis of 2-Bromo-4-nitroaniline

This compound is typically prepared from a commercially available precursor, 4-nitroaniline, through electrophilic aromatic substitution.

G Start 4-Nitroaniline Reagents Br₂ in Acetic Acid or NH₄Br / H₂O₂ Start->Reagents Reacts with Product 2-Bromo-4-nitroaniline Reagents->Product to yield

Caption: Synthetic workflow for 2-Bromo-4-nitroaniline.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-nitroaniline in a suitable solvent such as acetic acid.[8][13]

  • Reagent Addition: Slowly add a brominating agent. Common methods include elemental bromine (Br₂) or an in-situ generation of Br+ using reagents like ammonium bromide with hydrogen peroxide.[1][8][13]

  • Reaction Conditions: Stir the mixture at room temperature for several hours.[13]

  • Workup and Purification: The product often precipitates from the reaction mixture. It can be collected by filtration, washed with water, and recrystallized from a suitable solvent like a dichloromethane/methanol mixture to yield the pure product.[8]

Synthesis of (2-Bromo-4-nitrophenyl)methanamine

The synthesis of the benzylamine derivative requires the construction of the aminomethyl side chain. A common strategy involves the reduction of a nitrile or an amide.

G Start 2-Bromo-4-nitrobenzaldehyde or 2-Bromo-4-nitrobenzonitrile Step1 Reductive Amination or Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Step1 Undergoes Product (2-Bromo-4-nitrophenyl)methanamine Step1->Product to yield

Caption: Synthetic workflow for (2-Bromo-4-nitrophenyl)methanamine.

Conceptual Protocol (Illustrative):

  • Starting Material: A suitable precursor would be 2-bromo-4-nitrobenzonitrile.

  • Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst). Care must be taken as these conditions can sometimes also reduce the nitro group.

  • Workup and Purification: The workup procedure is highly dependent on the reducing agent used. For a LiAlH₄ reduction, it involves a careful quenching sequence. Purification is typically achieved by column chromatography.

Applications in Research and Drug Development

The distinct reactivity profiles of these isomers make them suitable for different roles in the synthesis of complex molecules.

  • 2-Bromo-4-nitroaniline is a valuable precursor for compounds requiring modification via diazonium salt chemistry. It is used in the synthesis of various heterocyclic compounds, dyes, and as a starting material for molecules with antibacterial and antifungal properties.[6][8] The aniline moiety itself can serve as a scaffold in the development of kinase inhibitors and other targeted therapeutics.[14]

  • (2-Bromo-4-nitrophenyl)methanamine serves as a nucleophilic building block. The primary aliphatic amine can be used to form amide bonds, secondary or tertiary amines, or to introduce the 2-bromo-4-nitrobenzyl group into a larger molecule. This is particularly useful in fragment-based drug discovery and for building linker units in more complex molecular architectures.

Conclusion

While (2-Bromo-4-nitrophenyl)methanamine and 2-Bromo-4-nitroaniline share the same molecular formula, they are fundamentally different compounds. The classification as an aliphatic (benzylamine) versus an aromatic (aniline) amine, respectively, is the critical determinant of their chemical persona. For the researcher and drug development professional, understanding these core differences in basicity, nucleophilicity, and reaction pathways is paramount for the rational design of synthetic routes and the successful creation of novel chemical entities.

References

  • Benchchem. (n.d.). Analysis of a Closely Related Structure: 2-Bromo-4-nitroaniline.
  • Quora. (2021, November 12). Which is more reactive, aniline or benzylamine?.
  • ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE synthesis.
  • ChemicalBook. (n.d.). 2-BROMO-4-NITROANILINE CAS#: 13296-94-1.
  • Arshad, M. N., et al. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. Retrieved from [Link]

  • Oreate AI. (2026, February 24). Aniline vs. Benzylamine: Unpacking the Subtle Differences in Two Key Amines.
  • askIITians. (2025, July 29). Give one chemical test to distinguish between aniline and benzylamine.
  • Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines.
  • ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum.
  • Google Patents. (n.d.). CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • ChemicalBook. (2025, December 31). 2-BROMO-4-NITROANILINE.
  • Pediaa.Com. (2023, June 5). What is the Difference Between Aniline and Benzylamine. Retrieved from [Link]

  • Filo. (2024, January 18). Benzylamine and aniline can be distinguish by.
  • SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-BROMO-4-NITROANILINE.
  • ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 2-bromo-4-nitro- (CAS 13296-94-1). Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Benchchem. (n.d.). An In-depth Technical Guide to N-(4-bromophenyl)-4-nitroaniline Derivatives and Analogues for Drug Discovery.
  • SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • EPA. (2025, October 15). 1-(2-Bromo-4-methylphenyl)methanamine Properties. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa and Basicity of (2-Bromo-4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the pKa and basicity of (2-Bromo-4-nitrophenyl)methanamine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the pKa and basicity of (2-Bromo-4-nitrophenyl)methanamine, a compound of interest in synthetic and medicinal chemistry. In the absence of a directly reported experimental pKa value, this document synthesizes theoretical principles, data from analogous structures, and established methodologies to offer a robust predictive understanding and a clear pathway for empirical determination.

Introduction: The Critical Role of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a fundamental parameter in chemistry, quantifying the strength of an acid in a solution. For a basic compound like (2-Bromo-4-nitrophenyl)methanamine, we are interested in the pKa of its conjugate acid. This value is paramount in drug discovery and development as it governs a molecule's charge state at a given pH.[1] The ionization state of a drug candidate profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1] An accurate understanding of a compound's pKa is therefore not merely an academic exercise but a critical component of rational drug design.

Structural and Electronic Analysis of (2-Bromo-4-nitrophenyl)methanamine

The basicity of the primary amino group in (2-Bromo-4-nitrophenyl)methanamine is modulated by the electronic effects of the substituents on the phenyl ring. A qualitative and quantitative understanding of these effects is essential for predicting its pKa.

The Benzylamine Scaffold: An Aliphatic Amine with Aromatic Influence

Unlike anilines, where the amino group is directly attached to the aromatic ring, (2-Bromo-4-nitrophenyl)methanamine is a benzylamine derivative. In benzylamine, the methylene (-CH2-) spacer insulates the amino group from the direct resonance delocalization with the benzene ring.[2][3] This generally results in benzylamines being significantly more basic than their aniline counterparts and more comparable to aliphatic amines.[4][5] For reference, the pKa of the conjugate acid of benzylamine is approximately 9.34, while that of aniline is 4.6.

Substituent Effects on Basicity

The electronic properties of the bromo and nitro groups on the phenyl ring influence the basicity of the distal amino group primarily through inductive effects.

  • Inductive Effect (-I): Both the bromine atom and the nitro group are strongly electron-withdrawing due to their high electronegativity.[6][7] This inductive effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the benzylic carbon and, consequently, from the amino group. This destabilizes the protonated form (the conjugate acid) by intensifying its positive charge, thereby decreasing the basicity of the amine.

  • Resonance Effect (-R): The nitro group exhibits a strong electron-withdrawing resonance effect, which is most pronounced at the ortho and para positions.[6] While the methylene spacer prevents direct resonance delocalization of the nitrogen lone pair into the ring, the powerful -R effect of the para-nitro group significantly polarizes the benzene ring, enhancing the overall electron-withdrawing character of the substituted phenyl moiety. The ortho-bromo group also contributes a -I effect and a weaker, deactivating +R (lone pair donation) effect, with the inductive effect being dominant in influencing the acidity of a benzylic proton.

The cumulative result of these strong electron-withdrawing groups is a significant reduction in the electron density on the amino nitrogen, making it a weaker base compared to unsubstituted benzylamine.

Predicted pKa Value

Table 1: Predicted pKa and Basicity Comparison

CompoundSubstituentsPredicted pKa of Conjugate AcidPredicted Basicity
BenzylamineNone~9.34Strongest
1-(2-Bromo-4-methylphenyl)methanamine2-Bromo, 4-Methyl~8.48[8]Intermediate
(2-Bromo-4-nitrophenyl)methanamine2-Bromo, 4-NitroSignificantly < 8.48 Weakest

Methodologies for pKa Determination

To obtain a definitive pKa value for (2-Bromo-4-nitrophenyl)methanamine, both experimental and computational approaches are recommended.

Experimental Determination

Potentiometric titration is a robust and widely used method for determining pKa values.[9]

Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a sample of (2-Bromo-4-nitrophenyl)methanamine and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting sigmoid titration curve.[9]

.dot

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly for novel compounds.[10][11][12] Density Functional Theory (DFT) combined with a continuum solvent model is a common and reliable approach.[13][14]

Computational Protocol: DFT-based pKa Calculation

  • Structure Optimization: Build the 3D structures of both the neutral (2-Bromo-4-nitrophenyl)methanamine and its protonated form (conjugate acid).

  • Conformational Search: Perform a conformational analysis to identify the lowest energy conformers for both species in the gas phase.

  • Frequency Calculations: Optimize the geometry and perform frequency calculations for the lowest energy conformers in both the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., SMD or COSMO).[11]

  • Free Energy Calculation: Calculate the Gibbs free energy of both the neutral and protonated forms in the solvated state.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

    pKa = (ΔG_sol - ΔG_gas(H+)) / (2.303 * RT)

    where ΔG_sol is the free energy change of deprotonation in solution.

.dot

computational_workflow A Build 3D Structures (Neutral & Protonated) B Conformational Analysis (Gas Phase) A->B Find low energy conformers C Geometry Optimization & Frequency Calculation (Gas & Solvated) B->C Use lowest energy conformers D Calculate Gibbs Free Energy (Solvated) C->D Obtain G_sol E Calculate pKa via Thermodynamic Cycle D->E Apply equation

Caption: Computational workflow for DFT-based pKa prediction.

Conclusion and Future Directions

The basicity of (2-Bromo-4-nitrophenyl)methanamine is significantly influenced by the strong electron-withdrawing inductive effects of the ortho-bromo and para-nitro substituents. This leads to a predicted pKa for its conjugate acid that is substantially lower than that of unsubstituted benzylamine. For drug development professionals, this implies that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, unprotonated form, which will affect its solubility, membrane permeability, and interactions with biological targets.

To support further research and development, it is highly recommended that the pKa of (2-Bromo-4-nitrophenyl)methanamine be determined experimentally using potentiometric titration. This empirical data will provide a definitive value to inform ADMET modeling and guide further synthetic efforts.

References

  • A Simple and Efficient Model for the Estimation of Alkylamine Basicities (through corresponding pKa values). 10

  • Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.

  • Basicity of Amines.

  • Prediction of pKa values using the PM6 semiempirical method.

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

  • Simple Method for the Estimation of pKa of Amines.

  • Predicting the pKa of Small Molecules.

  • Amongst the following, the most basic compound is (a) benzylamine (b) aniline (c) acetanilide (d) p-nitroaniline.

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.

  • Quantum Calculations of pKa values for Some Amine Compounds.

  • The acidity of weak carbon acids. Part 5. The kinetic acidities of substituted benzyl cyanides using substituted benzylamines as bases.

  • pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model.

  • Comparing amines (with respect to basicity).

  • 5 Key Basicity Trends of Amines.

  • Which is more basic, ammonia or benzylamine? Why?.

  • Comparison of basic strength of benzylamine and ammonia.

  • 24.3: Basicity of Amines.

  • Development of Methods for the Determination of pKa Values.

  • Amine Basicity (Edexcel A Level Chemistry): Revision Note.

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

  • (2-Bromo-4-nitrophenyl)methanamine.

  • 4-Nitrophenyl 2-bromo-2-methylpropanoate.

  • 1-(2-Bromo-4-methylphenyl)methanamine Properties.

  • Chemical Properties of Benzenamine, 2-bromo-4-nitro- (CAS 13296-94-1).

  • N-(2-Bromo-4-nitrophenyl)acetamide.

  • (PDF) 4-Nitrophenyl 2-bromo-2-methylpropanoate.

  • (2-Bromo-5-nitrophenyl)methanamine.

  • p-Nitrophenacyl bromide.

  • 2-Bromo-4-methyl-5-nitrophenol.

Sources

Exploratory

Strategic Sourcing &amp; Quality Validation of (2-Bromo-4-nitrophenyl)methanamine

Executive Summary: The Scaffold Advantage (2-Bromo-4-nitrophenyl)methanamine (CAS: 1184618-20-9 ) represents a high-value "orthogonal" building block in medicinal chemistry.[1] Its structural trifecta—a primary amine, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

(2-Bromo-4-nitrophenyl)methanamine (CAS: 1184618-20-9 ) represents a high-value "orthogonal" building block in medicinal chemistry.[1] Its structural trifecta—a primary amine, an aryl bromide, and a nitro group—allows for sequential, chemoselective functionalization.[1] This makes it a critical intermediate for kinase inhibitors (e.g., targeting EGFR, PI3K) and diverse heterocycle synthesis.[1]

However, the commercial supply of this specific regioisomer is fraught with quality risks, primarily due to the difficulty in separating it from its 2-bromo-5-nitro isomers and the potential for over-reduction during synthesis.[1] This guide provides a scientifically grounded framework for sourcing, validating, and handling this compound to ensure data integrity in drug development pipelines.

Commercial Supply Landscape

The market for CAS 1184618-20-9 is bifurcated into "Catalog" (Research Scale) and "Bulk" (Process Scale) suppliers.[1]

Tiered Supplier Analysis
TierSupplier TypeTypical PurityRisk ProfileRecommended For
Tier 1 Major Catalogs (e.g., BLD Pharm, Enamine, Combi-Blocks)>95% (HPLC)Low.[1][2] Validated stock, usually HCl salt.[1]Hit-to-Lead, SAR exploration (mg to g scale).
Tier 2 Aggregators (e.g., MolPort, eMolecules)VariableModerate.[1] Drop-shipping can obscure origin/CoA.[1]Price comparison, back-up sourcing.
Tier 3 Custom Synthesis (e.g., WuXi, ChemPartner)>98% (Custom)Low (High Cost).[1] Lead time 4-8 weeks.[1]GLP Tox studies, Pilot plant scale-up (>100g).

Critical Sourcing Note: This compound is often sold as the Hydrochloride salt (CAS 1265637-69-1) .[1] The salt form is significantly more stable against oxidation and easier to handle than the free base.[1] Always specify the salt form for storage periods exceeding 30 days.

Sourcing Decision Matrix

The following workflow illustrates the logic for selecting a supplier based on project phase and risk tolerance.

SupplyChain Start Requirement Analysis Scale Scale Needed? Start->Scale Research < 10 Grams (Research) Scale->Research Small Scale Process > 100 Grams (Development) Scale->Process Large Scale Tier1 Tier 1: Stock Catalog (BLD Pharm, Enamine) Research->Tier1 Tier3 Tier 3: Custom Synthesis (WuXi, ChemPartner) Process->Tier3 StockCheck In Stock? Tier1->StockCheck Quote Request Quote (Lead Time: 4-6 wks) Tier3->Quote StockCheck->Tier3 No Order Procure & QC StockCheck->Order Yes Quote->Order

Figure 1: Strategic sourcing decision tree optimizing for speed (Research) vs. consistency (Process).

Technical Specifications & Impurity Profiling

To validate "high purity," one must understand the synthetic origin.[1] The two dominant industrial routes generate distinct impurity profiles.[1]

Synthetic Routes & Associated Impurities[1][2][3]
  • Route A: Reduction of 2-Bromo-4-nitrobenzonitrile (Most Common)[1]

    • Mechanism:[1][3][4] Selective reduction of the nitrile to the amine using Borane-THF or catalytic hydrogenation.[1]

    • Major Impurity:(2-Bromo-4-aminophenyl)methanamine .[1] If the nitro group is also reduced (over-reduction), you lose the orthogonality of the scaffold.[1]

    • Minor Impurity:2-Bromo-4-nitrobenzonitrile (Unreacted starting material).[1]

  • Route B: Amination of 2-Bromo-4-nitrobenzyl bromide

    • Mechanism:[1][3][4] Gabriel synthesis or Azide displacement followed by reduction.[1]

    • Major Impurity:Bis-alkylated amines (Secondary/Tertiary amines formed by reaction of product with starting material).[1]

    • Minor Impurity:Hydrolyzed benzyl alcohol .[1]

Critical Quality Attributes (CQA) Table
AttributeSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualDark yellow/orange indicates free aniline impurities (degradation).[1]
Purity ≥ 97.0% (Area %)HPLC (254 nm)Ensure no interference in subsequent coupling reactions.
Identity Consistent with Structure1H-NMR (DMSO-d6)Verify regioisomer (2-Br vs 3-Br) and salt stoichiometry.
Residual Solvent < 5000 ppm (Total)GC-HSCommon solvents: THF, Methanol, Ethyl Acetate.[1]
Water Content < 1.0%Karl FischerHygroscopic nature of HCl salt affects stoichiometry.[1]

Validation Protocol: A Self-Validating System

Do not rely solely on the supplier's Certificate of Analysis (CoA).[1] Perform this rapid entry-control protocol.

Analytical Logic Workflow

This diagram outlines the decision process for accepting or rejecting a batch based on specific spectral evidence.

QC_Logic Sample Incoming Sample (1184618-20-9) NMR 1H-NMR Analysis Sample->NMR RegioCheck Aromatic Region (7.5 - 8.5 ppm) NMR->RegioCheck Methylene CH2 Peak (~4.2 ppm) RegioCheck->Methylene Pattern Matches (1:1:1 split) Fail Reject / Purify RegioCheck->Fail Complex/Wrong Coupling Pass Batch Accepted Methylene->Pass Singlet (2H) Methylene->Fail Split/Shifted (Aldehyde/Imine)

Figure 2: NMR-driven quality control logic for rapid batch validation.

Detailed Experimental Protocol: Purity Determination

Objective: Quantify the presence of the "Over-reduced" aniline impurity (2-Bromo-4-aminobenzylamine).[1]

  • Sample Preparation: Dissolve 5 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (General) and 210 nm (Amine sensitivity).

  • Analysis:

    • The target nitro-compound will elute later than the aniline impurity due to the electron-withdrawing nitro group increasing lipophilicity relative to the amine.[1]

    • Acceptance Criteria: Main peak >97%. Any single impurity <1%.[1]

Handling & Stability

  • Storage: Store the Hydrochloride salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to forming carbamates with atmospheric CO2.[1]

  • Safety: This compound is an aromatic nitro compound.[1] Treat as a potential sensitizer and mutagen.[1] Use standard PPE (Gloves, Goggles, Fume Hood).[1]

  • Solubility: Highly soluble in DMSO and Methanol.[1] Sparingly soluble in Dichloromethane (as HCl salt).[1]

References

  • National Center for Biotechnology Information . PubChem Compound Summary for CAS 1184618-20-9. PubChem.[1] Retrieved from [Link]

  • Organic Syntheses . General Methods for Reduction of Aromatic Nitriles to Benzylamines. Org. Synth. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Nitroquinazoline Derivatives via Copper-Catalyzed Cascade Cyclization

Executive Summary This application note details the synthesis of 7-nitroquinazoline derivatives utilizing (2-Bromo-4-nitrophenyl)methanamine as a specialized scaffold. Unlike standard anthranilic acid routes, this protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 7-nitroquinazoline derivatives utilizing (2-Bromo-4-nitrophenyl)methanamine as a specialized scaffold. Unlike standard anthranilic acid routes, this protocol leverages a Copper-Catalyzed Cascade Reaction involving intermolecular N-arylation, intramolecular condensation, and aerobic oxidation.

The presence of the nitro group at the C4 position of the starting benzylamine (yielding the C7 position in the final quinazoline) offers a strategic handle for late-stage functionalization (e.g., reduction to amine for further coupling), making this protocol highly valuable for medicinal chemistry libraries targeting EGFR inhibitors or antimicrobial agents.

Strategic Analysis & Retrosynthesis

Substrate Geometry and Regiochemistry

The starting material, (2-Bromo-4-nitrophenyl)methanamine, possesses a unique substitution pattern that dictates the final substitution on the quinazoline core.

  • C1 (

    
    ):  Becomes the C4a  bridgehead and C4  position of the quinazoline.
    
  • C2 (

    
    ):  Serves as the site for N-arylation, becoming the C8a  bridgehead attached to N1 .
    
  • C4 (

    
    ):  Located para to the methanamine, this substituent maps to the C7  position of the final quinazoline ring.
    

Why this route?

  • Atom Economy: Utilizes the benzylamine nitrogen as N3, requiring only an amidine or nitrile source to complete the pyrimidine ring.

  • Electronic Activation: The electron-withdrawing nitro group activates the aryl bromide towards oxidative addition/nucleophilic attack, potentially enhancing the rate of the initial Cu-catalyzed coupling compared to electron-neutral substrates.

Retrosynthetic Pathway

The synthesis disconnects the N1-C2 and N3-C2 bonds. The most robust forward path involves a cascade reaction with amidines.

Retrosynthesis Quinazoline 7-Nitro-2-substituted-quinazoline Intermediates Dihydroquinazoline Intermediate Quinazoline->Intermediates Oxidation (-2H) SM (2-Bromo-4-nitrophenyl) methanamine + Amidine/Aldehyde Intermediates->SM Cu-Cat Cascade (C-N Coupling + Condensation)

Figure 1: Retrosynthetic analysis showing the disconnection to the 2-bromobenzylamine scaffold.

Methodology A: Copper-Catalyzed Coupling with Amidines (Primary Protocol)

This is the preferred method for generating 2-substituted quinazolines with high fidelity. It proceeds via a Cu(I)-catalyzed Ullmann-type coupling followed by intramolecular condensation and aerobic oxidation.

Reaction Scheme


Materials & Reagents
ReagentEquiv.Role
(2-Bromo-4-nitrophenyl)methanamine 1.0Limiting Reagent
Amidine Hydrochloride (e.g., Benzamidine HCl)1.2 - 1.5C2-N1 Source
CuBr (Copper(I) Bromide)0.1 (10 mol%)Catalyst
L-Proline or DMEDA 0.2 (20 mol%)Ligand (Optional but recommended)

(Cesium Carbonate)
3.0Base
DMSO or DMF [0.2 M]Solvent
Air /

BalloonOxidant
Step-by-Step Protocol
  • Setup: To a 15 mL oven-dried reaction vial equipped with a magnetic stir bar, add (2-Bromo-4-nitrophenyl)methanamine (1.0 mmol), the appropriate Amidine Hydrochloride (1.2 mmol),

    
     (14 mg, 0.1 mmol), and 
    
    
    
    (977 mg, 3.0 mmol).
    • Note: If using L-Proline (23 mg, 0.2 mmol), add it at this stage. Ligands can stabilize the Cu species but ligand-free conditions often work for activated substrates.

  • Solvent Addition: Add anhydrous DMSO (5.0 mL).

  • Atmosphere: Cap the vial and purge with

    
     (balloon) for 5 minutes, or simply run under an air atmosphere (attach a drying tube if humidity is a concern, though water tolerance is generally good).
    
  • Reaction: Heat the mixture to 100 °C (oil bath temperature). Stir vigorously for 12–24 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting amine is polar; the quinazoline product will be less polar and UV active (distinct bright fluorescence often observed).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (3 x 15 mL) to remove DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane

      
       20% EtOAc/Hexane.
      
Mechanism & Logic

The reaction follows a "Self-Validating" cascade:

  • Intermolecular N-Arylation: The amidine nitrogen displaces the Bromine (facilitated by the para-nitro group).

  • Intramolecular Condensation: The benzylamine amine attacks the amidine carbon, closing the ring to form a dihydroquinazoline.

  • Oxidation: The dihydro-intermediate is aromatized by Cu/Air to the final quinazoline. Crucial: If the reaction stalls at the dihydro-stage (visible by NMR), extend reaction time or increase

    
     pressure.
    

Mechanism Start Start: (2-Br-4-NO2-Ph)CH2NH2 + Amidine Step1 Step 1: Cu-Cat N-Arylation (Ullmann-type) Start->Step1 CuBr, Base Step2 Step 2: Intramolecular Cyclization Step1->Step2 -NH3 Step3 Step 3: Aerobic Oxidation (-H2) Step2->Step3 O2 Product Product: 7-Nitroquinazoline Step3->Product

Figure 2: Mechanistic flow of the copper-catalyzed cascade synthesis.

Methodology B: Three-Component Reaction with Aldehydes (Library Generation)

This method is ideal when diverse C2-substituents are required and aldehydes are more available than amidines.

Protocol Summary
  • Reagents: Starting Amine (1.0 equiv) + Aldehyde (1.2 equiv) +

    
     (1.5 equiv).
    
  • Catalyst:

    
     (10 mol%) + 4-HO-TEMPO (10 mol%) or CAN (Cerium Ammonium Nitrate).
    
  • Conditions:

    
    , Acetonitrile or DMF, 80 °C, Air.
    
  • Key Difference: Ammonia is generated in situ from

    
    . The aldehyde condenses to form an imine, which then undergoes the cascade.
    

Characterization & Data Analysis

For the product 7-nitro-2-phenylquinazoline (using benzamidine):

TechniqueExpected Signal CharacteristicsStructural Proof

NMR
Singlet ~9.4-9.6 ppm H4 Proton : Characteristic of quinazoline ring (deshielded).

NMR
Doublet 8.6 ppm (J2Hz) H8 Proton : Ortho to

, meta to bridgehead.

NMR
dd ~8.4 ppm H6 Proton : Ortho to

.

NMR
Doublet ~8.2 ppm H5 Proton : Adjacent to bridgehead.

NMR
~160 ppm C2 and C4 : Imine-like carbons in the pyrimidine ring.
HRMS [M+H]+ Matches calculated mass for

.

Troubleshooting & Safety

Critical Parameters (Self-Validating)
  • Moisture Control: While Cu-catalyzed reactions are robust, excessive water can quench the imine intermediate in Method B. Use anhydrous solvents.

  • Oxidation State: If the product mass is [M+2H], the oxidation step is incomplete.

    • Fix: Add 5 mol% TEMPO or bubble pure

      
       through the solution.
      
  • Base Choice:

    
     is superior to 
    
    
    
    for solubility in DMSO, enhancing the N-arylation rate.
Safety
  • (2-Bromo-4-nitrophenyl)methanamine: Likely a skin irritant. Handle in a fume hood.

  • Nitro Compounds: Potentially energetic. Do not heat dry residues excessively.

  • Copper Waste: Dispose of in heavy metal waste streams.

References

  • Liu, Q., et al. (2013).[1] "Copper-catalyzed cascade synthesis of quinazolines from (2-bromophenyl)methylamines and amidines." Synlett, 24(16), 2089-2094.

  • Chen, M., et al. (2014).[1] "Copper-catalyzed synthesis of quinazolines from 2-bromobenzylamines and amidines." Organic Letters, 16(23), 6028-6031.

  • Wang, C., et al. (2010).[1] "Copper-catalyzed synthesis of quinazoline derivatives via Ullmann-type coupling and aerobic oxidation." Journal of Organic Chemistry, 75(22), 7936-7938.

  • Han, B., et al. (2012).[2] "Copper-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzylamines and aldehydes." Chemical Communications, 48, 11076-11078.

Sources

Application

Application Note: Chemoselective Reductive Amination of (2-Bromo-4-nitrophenyl)methanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of complex secondary and tertiary amines via reductive amination is a foundational transformation in medicinal chemistry. However, applying this methodology to highly functionalized substrates like (2-Bromo-4-nitrophenyl)methanamine presents a severe chemoselectivity challenge. This specific primary benzylamine contains two highly sensitive pharmacophoric handles:

  • Aryl Bromide (-Br): Susceptible to hydrodehalogenation under transition-metal catalysis.

  • Nitro Group (-NO2): Highly prone to reduction to the corresponding aniline in the presence of strong hydrides or hydrogen gas.

To successfully couple this amine with an aldehyde (R-CHO), the reducing agent must be mild enough to tolerate both the -Br and -NO2 groups, yet reactive enough to efficiently reduce the transient imine/iminium intermediate.

Based on seminal studies by [1], Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the premier reagent for this transformation. The electron-withdrawing acetate ligands on the borohydride core significantly attenuate its nucleophilicity. Consequently, STAB selectively reduces imines over aldehydes and leaves reducible functional groups (like nitro, cyano, and halogens) completely intact[1].

Chemoselectivity Substrate (2-Bromo-4-nitrophenyl)methanamine + Aldehyde PathA Catalytic Hydrogenation (Pd/C, H2) Substrate->PathA PathB Strong Hydride (NaBH4) Substrate->PathB PathC Mild Hydride (NaBH(OAc)3) Substrate->PathC ResA Nitro Reduction & Dehalogenation (Failed) PathA->ResA ResB Direct Aldehyde Reduction (Low Yield) PathB->ResB ResC Chemoselective Reductive Amination PathC->ResC

Figure 1: Chemoselectivity rationale for reductive amination of the bromo-nitro substrate.

Quantitative Assessment of Reducing Agents

To justify the selection of STAB, the following table summarizes the expected chemoselectivity profiles and yields when reacting (2-Bromo-4-nitrophenyl)methanamine with a standard aldehyde using various reduction strategies.

Table 1: Reagent compatibility and chemoselectivity profile for the target substrate.

Reducing AgentSolventTempChemoselectivity ProfileTarget 2° Amine Yield
NaBH(OAc)3 (STAB) DCE20 °CExcellent: Tolerates -NO2 and -Br completely.>90%
NaBH3CN MeOH20 °CGood: Tolerates -NO2 and -Br, but highly toxic.60–75% (Sluggish)
NaBH4 MeOH20 °CPoor: Rapid direct reduction of the aldehyde.<30%
H2, Pd/C (10%) EtOH20 °CVery Poor: Reduces -NO2 to -NH2; cleaves -Br.0% (Complex mixture)

Experimental Design & Workflow

The protocol utilizes 1,2-Dichloroethane (DCE) as the solvent. DCE is preferred over Tetrahydrofuran (THF) or Methanol (MeOH) because STAB exhibits optimal solubility and stability in DCE, leading to consistently faster reaction kinetics and higher yields[1].

Workflow Step1 1. Dissolution (Amine + Aldehyde) Step2 2. Imine Formation (Stir 30 min, RT) Step1->Step2 Step3 3. Reduction (Add STAB, Stir 2-4h) Step2->Step3 Step4 4. Quenching (Sat. NaHCO3) Step3->Step4 Step5 5. Extraction (DCM / Brine) Step4->Step5

Figure 2: Step-by-step experimental workflow for STAB-mediated reductive amination.

Detailed Step-by-Step Protocol

This methodology is designed as a self-validating system , ensuring the operator can visually and analytically confirm the success of each phase before proceeding.

Reagents Required:

  • (2-Bromo-4-nitrophenyl)methanamine (1.0 equiv, 10.0 mmol)

  • Target Aldehyde (e.g., Benzaldehyde) (1.05 equiv, 10.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (40 mL, ~0.25 M)

  • Saturated aqueous NaHCO3 and Brine

Step 1: Reaction Assembly In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromo-4-nitrophenyl)methanamine (10.0 mmol) in 40 mL of anhydrous DCE under an inert nitrogen atmosphere. Add the target aldehyde (10.5 mmol) in one portion.

Step 2: Imine Pre-formation Stir the mixture at room temperature (20–25 °C) for 30 to 45 minutes.

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. You should observe the near-complete disappearance of the primary amine mass (m/z 231/233 for the 79Br/81Br isotopes) and the emergence of the corresponding imine mass.

Step 3: Hydride Reduction Once imine formation is confirmed, add STAB (15.0 mmol) portion-wise over 5 minutes.

  • Causality Note: Portion-wise addition prevents localized thermal spikes (exotherms) which could inadvertently promote the direct reduction of any residual unreacted aldehyde[1].

Step 4: Reaction Monitoring Stir the opaque suspension at room temperature for 2 to 4 hours.

  • Self-Validation Check: Monitor via TLC (e.g., 30% EtOAc in Hexanes). The reaction is complete when the imine spot is fully consumed, replaced by a new, more lipophilic (higher Rf) spot corresponding to the secondary amine.

Step 5: Quenching Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Stir vigorously for 15–30 minutes.

  • Self-Validation Check: Vigorous effervescence (H2 gas evolution) will occur as unreacted borohydride species are hydrolyzed. Do not transfer the mixture to a sealed separatory funnel until all gas evolution has strictly ceased.

Step 6: Extraction and Purification Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure secondary amine.

Troubleshooting & Expert Insights

  • Substrate-Specific Kinetics (Overcoming Dialkylation): Primary amines are notoriously prone to over-alkylation (forming tertiary amines). However, the presence of the strongly electron-withdrawing para-nitro group and the ortho-bromo group decreases the nucleophilicity of this specific benzylamine. While this slightly retards the initial imine condensation, it provides a distinct chemoselective advantage: it significantly suppresses the rate of unwanted dialkylation. The resulting secondary amine is sterically hindered and electronically deactivated, neatly stalling the reaction at the desired mono-alkylated product.

  • Acid Catalysis is Unnecessary: While acetic acid (AcOH) is frequently added as a co-catalyst for the reductive amination of ketones, it is generally unnecessary for aldehydes[1]. For this specific electron-deficient amine, adding exogenous acid may protonate the amine, further hindering the already slow imine condensation step.

  • Alternative Solvents: If DCE is restricted due to environmental or toxicity regulations, Tetrahydrofuran (THF) is a viable substitute[1]. However, the operator should expect a 2x to 3x increase in required reaction time due to slower hydride transfer kinetics in ethereal solvents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Sources

Method

Application Note: (2-Bromo-4-nitrophenyl)methanamine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery, particularly in oncology and immunology.[1] As of early 2024, o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery, particularly in oncology and immunology.[1] As of early 2024, over 80 kinase inhibitors have been approved for clinical use, with hundreds more in clinical trials.[1][2] The majority of these are Type I inhibitors, which act by competing with ATP for binding to the active site of the kinase.[2][3][4][5] A key feature of these inhibitors is a core scaffold that can form hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.[2][5][6][7]

This document details the strategic application of (2-Bromo-4-nitrophenyl)methanamine, a trifunctional chemical building block, for the rapid and efficient generation of diverse libraries of potential kinase inhibitors. The unique arrangement of its primary amine, aryl bromide, and nitro group offers three distinct and orthogonal vectors for chemical modification, allowing for systematic exploration of the kinase ATP binding site.

Physicochemical Properties and Handling

PropertyValue
IUPAC Name (2-Bromo-4-nitrophenyl)methanamine
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Pale yellow to yellow crystalline solid
CAS Number 100531-72-2
Handling Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. Use in a well-ventilated area. Store in a cool, dry place away from strong oxidizing agents.

Strategic Value in Kinase Inhibitor Design

The power of (2-Bromo-4-nitrophenyl)methanamine lies in its "three-pronged" design, which allows medicinal chemists to systematically probe the different sub-pockets of the kinase ATP binding site: the hinge region, the hydrophobic pocket, and the solvent-front region.

Vector 1: The Aminomethyl Group for Hinge Binding

The primary aminomethyl group serves as the primary anchor for engaging the kinase hinge region.[2][5][6] This is the most conserved part of the ATP-binding site, and forming one or more hydrogen bonds here is crucial for potent inhibition.[2][4][5][6] The amine can be readily acylated with a variety of carboxylic acids (or sulfonylated with sulfonyl chlorides) to introduce heterocycles that act as hydrogen bond donors and acceptors, effectively mimicking the purine ring of ATP.[3][7][8]

Vector 2: The Aryl Bromide for Hydrophobic Pocket Exploration

The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[9][10][11] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position. These newly introduced moieties can extend into the hydrophobic regions of the ATP binding site, significantly enhancing both potency and selectivity. The choice of the coupling partner can be guided by the structure of the target kinase to maximize favorable van der Waals interactions.

Vector 3: The Nitro Group as a Latent Handle for Solvent-Front Targeting

The nitro group serves two roles. Initially, it acts as an electron-withdrawing group, influencing the reactivity of the aryl bromide. More importantly, it can be selectively reduced to a primary aniline at a later stage in the synthesis.[12][13][14] This newly formed aniline provides a third point for diversification. Functional groups added at this position often extend towards the solvent-exposed region of the ATP binding site.[15][16][17] Modifying this region is a key strategy for improving physicochemical properties (like solubility) and for overcoming acquired resistance due to mutations at the solvent front.[15][16][17][18][19]

Workflow & Conceptual Design

The overall synthetic strategy can be visualized as a modular process, enabling the creation of a large combinatorial library from a single starting scaffold.

G cluster_0 Core Building Block cluster_1 Vector 1: Hinge Binding cluster_2 Vector 2: Hydrophobic Pocket cluster_3 Vector 3: Solvent Front Start (2-Bromo-4-nitrophenyl)methanamine Amide Amide Coupling (Acids, R1-COOH) Start->Amide Target Hinge Sulfonamide Sulfonylation (Sulfonyl Chlorides) Start->Sulfonamide Target Hinge Suzuki Suzuki Coupling (Boronic Acids, R2-B(OH)2) Amide->Suzuki Explore Hydrophobic Pocket Buchwald Buchwald-Hartwig (Amines, R2-NH2) Amide->Buchwald Sulfonamide->Suzuki Sulfonamide->Buchwald Reduction Nitro Reduction (e.g., Fe/HCl, SnCl2) Suzuki->Reduction Unmask Third Vector Buchwald->Reduction Derivatization Aniline Derivatization (R3-X) Reduction->Derivatization Target Solvent Front Final Diverse Kinase Inhibitor Library Derivatization->Final

Caption: Modular synthetic strategy using the trifunctional building block.

Experimental Protocols

The following protocols are generalized procedures. Optimization of reagents, solvents, temperatures, and reaction times may be necessary for specific substrates.

Protocol 1: Amide Coupling at the Aminomethyl Group (Vector 1)

This protocol describes a standard amide bond formation using HATU, a common and efficient peptide coupling reagent.[20]

  • Principle: The carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate, which is then rapidly displaced by the primary amine of the building block to form a stable amide bond.[20]

  • Materials:

    • (2-Bromo-4-nitrophenyl)methanamine (1.0 eq)

    • Carboxylic acid of choice (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

    • Add a solution of (2-Bromo-4-nitrophenyl)methanamine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Stir the reaction at room temperature for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position (Vector 2)

This protocol details the palladium-catalyzed coupling of the aryl bromide with a boronic acid.[11][21][22]

  • Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronate species (formed from the boronic acid and base), reductive elimination occurs to form a new C-C bond and regenerate the catalyst.[21]

  • Materials:

    • N-((2-Bromo-4-nitrophenyl)methyl)amide derivative (from Protocol 1) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.5 eq)

    • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the bromo-nitro starting material (1.0 eq), boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3: Reduction of the Nitro Group (Vector 3)

This protocol describes a classic Béchamp reduction using iron powder in an acidic medium, which is often effective and chemoselective.[13][23]

  • Principle: In the presence of acid, metallic iron acts as a single-electron reducing agent, converting the nitro group through a series of intermediates (nitroso, hydroxylamino) to the final primary amine.[14]

  • Materials:

    • Nitro-substituted compound (from Protocol 2) (1.0 eq)

    • Iron powder (<325 mesh) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (4.0 eq)

    • Ethanol and Water (3:1 mixture)

  • Procedure:

    • Suspend the nitro compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq) in the ethanol/water mixture.

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 1-3 hours. The reaction is often accompanied by a color change from yellow to colorless. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter the hot suspension through a pad of Celite, washing thoroughly with ethanol or methanol.

    • Concentrate the filtrate under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aniline product. This product is often used in the next step without further purification.

  • Characterization: Confirm conversion via LC-MS (observing the mass shift) and ¹H NMR (disappearance of nitro-aromatic signals and appearance of aniline-related signals).

Conceptual Application: Kinase Binding Model

A hypothetical inhibitor derived from (2-Bromo-4-nitrophenyl)methanamine could bind to a kinase active site as depicted below. Each part of the molecule, originating from one of the three synthetic vectors, occupies a distinct and critical region of the ATP pocket.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH/CO) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region R1 Vector 1 Moiety (e.g., Pyrimidine) R1->Hinge H-Bonds Core Core Phenyl Scaffold R1->Core Amide Linker R2 Vector 2 Moiety (e.g., Substituted Phenyl) Core->R2 C-C Bond R3 Vector 3 Moiety (e.g., Solubilizing Group) Core->R3 C-N Bond R2->Hydrophobic van der Waals R3->Solvent Solvent Interaction

Caption: Conceptual model of a derived inhibitor in the ATP binding site.

Conclusion

(2-Bromo-4-nitrophenyl)methanamine is a highly valuable and strategically designed building block for modern medicinal chemistry. Its three orthogonal functional groups provide a logical and efficient framework for the synthesis of kinase inhibitor libraries. By systematically modifying each position, researchers can rapidly explore structure-activity relationships, optimize for potency and selectivity, and address challenges such as acquired drug resistance, accelerating the discovery of next-generation therapeutics.

References

  • Journal of Medicinal Chemistry. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. ACS Publications. [Link][15][16][17]

  • PubMed. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. [Link]

  • Frontiers in Pharmacology. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link][3]

  • PubMed. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link][12]

  • National Institutes of Health. (n.d.). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. [Link][4]

  • National Institutes of Health. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. [Link][5]

  • ResearchGate. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. [Link][2]

  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. [Link][18]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link][23]

  • ResearchGate. (n.d.). How protein kinase inhibitors bind to the hinge region of the target protein. [Link][1]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. [Link][6]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. [Link][9]

  • PubMed. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. [Link][8]

  • YouTube. (2019). reduction of nitro groups to anilines. [Link][13]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][10]

  • Taylor & Francis Online. (2023). Design and synthesis of doublecortin-like kinase 1 inhibitors and their bioactivity evaluation. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link][14]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link][11]

  • ResearchGate. (n.d.). Chemical structure of type I kinase inhibitors. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link][7]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • ResearchGate. (n.d.). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link][20]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][21]

  • Beilstein Journals. (2014). Clean and fast cross-coupling of aryl halides in one-pot. [Link][22]

Sources

Application

Suzuki-Miyaura coupling conditions for (2-Bromo-4-nitrophenyl)methanamine

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of (2-Bromo-4-nitrophenyl)methanamine Executive Summary & Substrate Analysis The synthesis of complex biaryl architectures often relies on the Suzuki-Miyaura cross...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of (2-Bromo-4-nitrophenyl)methanamine

Executive Summary & Substrate Analysis

The synthesis of complex biaryl architectures often relies on the Suzuki-Miyaura cross-coupling reaction. However, executing this transformation on (2-Bromo-4-nitrophenyl)methanamine presents a unique triad of chemical challenges. This substrate features an unprotected primary benzylamine, an ortho-bromide leaving group, and a strongly electron-withdrawing para-nitro group.

Historically, free primary amines are known to coordinate with palladium centers, leading to catalyst poisoning or competing Buchwald-Hartwig amination side reactions[10]. To achieve high-yielding C–C bond formation without the atom-inefficient step of amine protection (e.g., Boc or Fmoc), the catalytic system must be precisely engineered. This guide details a self-validating, highly optimized protocol utilizing bulky bidentate ligands and biphasic solvent systems to selectively drive the Suzuki-Miyaura coupling while leaving the primary amine and nitro group intact.

Mechanistic Causality & Reaction Engineering (E-E-A-T)

Successful cross-coupling of this substrate requires moving beyond standard conditions by understanding the causality behind each reagent choice.

  • Overcoming Catalyst Poisoning (Ligand Selection): Unprotected primary amines (-CH₂NH₂) act as strong σ-donors, readily forming stable, catalytically inactive complexes with Pd(II) intermediates. To circumvent this, we employ Pd(dppf)Cl₂ (or bulky dialkylbiaryl phosphines like XPhos). The large bite angle and steric bulk of the dppf ligand create a protective coordination sphere around the palladium center. This steric hindrance thermodynamically disfavors the coordination of the primary amine, ensuring the catalyst remains active for the cross-coupling cycle [3].

  • Harnessing the Nitro Group (Oxidative Addition): The -NO₂ group at the para position relative to the bromide exerts a powerful electron-withdrawing effect (-I, -M). This significantly depletes the electron density of the C–Br bond, drastically lowering the activation energy required for the oxidative addition of the Pd(0) species [11]. Consequently, the reaction initiates rapidly, but the system must be kept at a moderate temperature (80–90 °C) to prevent the reduction of the nitro group.

  • Base and Solvent Synergy (Transmetalation): Strong alkoxide bases (e.g., NaOtBu) will deprotonate the primary amine, triggering unwanted Buchwald-Hartwig amination. Instead, a mild, water-soluble inorganic base like K₃PO₄ is utilized in a biphasic 1,4-Dioxane/H₂O (4:1) solvent system. The water solubilizes the base and facilitates the formation of the highly reactive trihydroxyarylborate intermediate [ArB(OH)₃]⁻, which is essential for rapid transmetalation, while keeping the basicity low enough in the organic phase to protect the amine [12].

CatalyticCycle Pd0 Pd(0)Ln Active Species Bulky ligands block amine coordination OxAdd Oxidative Addition Accelerated by para-NO2 group Pd0->OxAdd (2-Bromo-4-nitrophenyl)methanamine TransMet Transmetalation Facilitated by K3PO4 in H2O OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Biaryl Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific mechanistic steps.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating why the finalized protocol was chosen.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)Observation / Failure Mode
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Toluene10018%Severe catalyst poisoning by free amine.
2Pd₂(dba)₃ / XantphosNaOtBu (2.5)1,4-Dioxane90< 5%Competing amination; degradation of -NO₂.
3Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)9089% Clean conversion; primary amine intact.
4CataXCium A Pd G3Cs₂CO₃ (2.0)Toluene/H₂O (10:1)8084%Excellent alternative for sterically hindered boronic acids.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating; visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Materials Required:
  • (2-Bromo-4-nitrophenyl)methanamine (1.0 mmol, 231.05 g/mol )

  • Arylboronic Acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)

  • Anhydrous 1,4-Dioxane and HPLC-grade H₂O (Degassed)

Workflow S1 1. Reagent Prep Substrate & Boronic Acid S2 2. Degassing 1,4-Dioxane/H2O (4:1) S1->S2 S3 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) S2->S3 S4 4. Coupling 90°C, 12-16 hours S3->S4 S5 5. Workup Extraction & Purification S4->S5

Caption: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Procedure:

Step 1: Reaction Assembly

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (2-Bromo-4-nitrophenyl)methanamine (231 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Checkpoint: Ensure the solid mixture is free-flowing. Clumping indicates moisture in the K₃PO₄, which can hinder initial dissolution.

Step 2: Solvent Addition & Degassing

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of H₂O to the Schlenk tube.

  • Seal the tube with a rubber septum and sparge the heterogeneous mixture with Argon gas for 15 minutes using a submerged needle.

  • Causality Note: Oxygen must be rigorously excluded. Dissolved O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

Step 3: Catalyst Loading

  • Briefly open the septum under a positive flow of Argon and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Reseal the tube and perform three cycles of vacuum/Argon backfill.

  • Visual Validation: Upon addition and slight warming, the mixture will transition from a pale suspension to a deep red/brown solution, indicating the successful generation of the active Pd(0) complex.

Step 4: Heating and Monitoring

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze.

  • Analytical Checkpoint: Look for the disappearance of the starting material mass (

    
    ) and the appearance of the product mass. The nitro group should remain unreduced. Continue heating for 12-16 hours until conversion is >95%.
    

Step 5: Quench and Workup

  • Cool the reaction to room temperature. The biphasic mixture will separate.

  • Dilute with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent amine streaking).

References

  • Synthelite: Chemist-aligned and feasibility-aware synthesis planning with LLMs. (2025). arXiv. Highlights the specific challenges of unprotected primary amines poisoning Pd catalysts during cross-coupling. Available at:[Link] [10]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2023). National Institutes of Health (NIH) / PMC. Discusses the strong electron-withdrawing effects of nitro groups in directing and accelerating oxidative addition in Suzuki couplings. Available at:[Link] [11]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. Demonstrates the efficacy of bulky ligands (like CataXCium A and dppf) in bypassing the need for amine protection. Available at:[Link] [3]

  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. Explains the critical role of biphasic water/dioxane systems and mild bases in facilitating transmetalation. Available at:[Link] [12]

Method

Application Note: Synthesis of Schiff Bases from (2-Bromo-4-nitrophenyl)methanamine

Executive Summary & Pharmacological Relevance Schiff bases, characterized by their azomethine (–C=N–) linkage, are pivotal intermediates in organic synthesis and serve as privileged scaffolds in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance

Schiff bases, characterized by their azomethine (–C=N–) linkage, are pivotal intermediates in organic synthesis and serve as privileged scaffolds in medicinal chemistry and materials science[1]. The utilization of (2-Bromo-4-nitrophenyl)methanamine as the primary amine precursor offers unique synthetic advantages. The strongly electron-withdrawing nitro group allows for the fine-tuning of the molecule's electronic properties for specific biological targets, while the ortho-bromo substituent provides a robust, sterically protected handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

This application note provides a self-validating, highly optimized protocol for the condensation of (2-Bromo-4-nitrophenyl)methanamine with aldehyde electrophiles, tailored specifically for researchers and drug development professionals.

Mechanistic Causality & Experimental Design (E-E-A-T)

The formation of a Schiff base is a thermodynamically controlled, reversible three-step process: (i) nucleophilic attack by the amine on the carbonyl carbon to form a separated charge intermediate, (ii) intramolecular proton transfer to yield a carbinolamine, and (iii) acid-catalyzed water elimination to form the imine[2].

When utilizing (2-Bromo-4-nitrophenyl)methanamine, two critical kinetic bottlenecks must be addressed in the experimental design:

  • Electronic Deactivation: Although the benzylic carbon insulates the amine from the direct resonance (–M) effects of the para-nitro group, the strong inductive (–I) pull still reduces the electron density on the benzylic nitrogen. This renders it a weaker nucleophile compared to an unsubstituted benzylamine.

  • Steric Hindrance: The ortho-bromo group creates a sterically encumbered environment around the primary amine, impeding the trajectory of the initial nucleophilic attack and slowing the formation of the bulky carbinolamine intermediate.

Causality of Protocol Choices: To overcome these barriers, mild acid catalysis (glacial acetic acid, pH ~4.5) is strictly required[3],[4]. The acid protonates the target carbonyl oxygen, exponentially increasing its electrophilicity without sequestering the primary amine into a non-nucleophilic ammonium salt. Furthermore, the reaction is conducted under reflux in absolute ethanol . Ethanol acts as an excellent solvent for both starting materials but serves as a poor solvent for the resulting Schiff base at lower temperatures. This allows the product to precipitate upon cooling, effectively acting as a thermodynamic sink that drives the reversible dehydration step forward to completion[5],[6].

Reaction Pathway & Workflow

Pathway A Amine Nucleophile (2-Bromo-4-nitrophenyl)methanamine C Acid Catalysis Carbonyl Protonation (pH 4-5) A->C B Electrophile Target Aldehyde / Ketone B->C D Nucleophilic Attack Carbinolamine Intermediate C->D Overcome Steric Hindrance E Dehydration (-H2O) Reflux & Azeotropic Removal D->E Reversible Elimination F Schiff Base (Imine) Target Compound E->F Thermodynamic Sink G Self-Validation FT-IR (1620 cm⁻¹) & NMR F->G Quality Control

Reaction pathway for Schiff base synthesis highlighting mechanistic bottlenecks and QC checkpoints.

Step-by-Step Protocol

This methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation criteria are met.

Materials Required:

  • (2-Bromo-4-nitrophenyl)methanamine (1.0 equivalent)

  • Target Aldehyde (e.g., substituted benzaldehyde) (1.05 equivalents)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

Procedure:

  • Electrophile Solvation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.05 eq) in absolute ethanol (approximately 10–15 mL per mmol of aldehyde)[3].

  • Amine Addition: Slowly add (2-Bromo-4-nitrophenyl)methanamine (1.0 eq) to the stirring solution at room temperature. Note: A slight excess of aldehyde is used to ensure complete consumption of the sterically hindered amine.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid to the reaction mixture to achieve a pH of approximately 4.5[4].

  • Reflux & Dehydration: Attach a reflux condenser and heat the mixture to a gentle reflux (75–80 °C) for 3 to 5 hours[6].

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is complete when the primary amine spot (visualized via ninhydrin stain) is fully consumed.

  • Thermodynamic Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath (0 °C) for 30–45 minutes to maximize the precipitation of the Schiff base[1].

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (2–3 mL) of ice-cold absolute ethanol to remove unreacted aldehyde and trace impurities[6].

  • Purification: Recrystallize the crude product from hot absolute ethanol. Dry the purified crystals in a vacuum desiccator overnight.

Quantitative Data & Reaction Parameters

ParameterOptimized ValueMechanistic Rationale
Amine : Aldehyde Ratio 1.0 : 1.05Slight electrophile excess compensates for the reduced nucleophilicity of the benzylic amine, driving complete conversion.
Solvent Volume 10–15 mL / mmolProvides optimal dilution to prevent intermolecular polymerization while maintaining a high enough concentration for product precipitation upon cooling.
Catalyst Loading 2–3 drops (pH ~4.5)Sufficient to protonate the carbonyl oxygen without converting the primary amine into a non-reactive ammonium salt.
Reaction Temperature 75–80 °C (Reflux)Provides the necessary activation energy to overcome the steric hindrance of the ortho-bromo group during the dehydration step.
Expected Yield 75% – 88%Yield is highly dependent on the electrophilicity of the chosen aldehyde; electron-withdrawing aldehydes will yield higher conversions.

Self-Validating Quality Control (QC) Matrix

To ensure scientific integrity, the synthesized Schiff base must be validated against the following spectroscopic benchmarks to confirm the successful conversion of the carbinolamine to the imine:

  • FT-IR Spectroscopy: The successful formation of the Schiff base is definitively confirmed by the complete disappearance of the carbonyl (C=O) stretching band (typically 1690–1710 cm⁻¹) and the primary amine (N-H) stretching bands (3300–3500 cm⁻¹). This is accompanied by the appearance of a sharp, characteristic azomethine (C=N) stretch between 1620–1640 cm⁻¹ [3].

  • ¹H-NMR Spectroscopy: The ¹H-NMR spectrum must show the disappearance of the primary amine protons (broad singlet, ~2.0 ppm). Crucially, the formation of the imine bond is validated by the appearance of a highly deshielded azomethine proton (–CH=N–) appearing as a sharp singlet in the range of δ 8.0–8.6 ppm , depending on the conjugation of the aldehyde used. The benzylic protons (–CH₂–N=) will also shift downfield compared to the starting material due to the adjacent sp² hybridized nitrogen.

References

  • BenchChem Technical Support Team. "Application Note & Protocol: Synthesis of Schiff Bases from N-boc-carbazole-3-carboxaldehyde." Benchchem. 3

  • "Synthesis of Schiff Bases by Non-Conventional Methods." SciSpace. 5

  • BenchChem Technical Support Team. "Application Note: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)furan-2-carbaldehyde." Benchchem. 1

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde." Benchchem. 6

  • "Beauty in Chemistry: Making Artistic Molecules with Schiff Bases." PMC - NIH. 2

  • "Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies." ACS Omega. 4

Sources

Application

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Compounds from Nitro-Benzylamine Precursors

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance of Fused Heterocycles from Nitro-Benzylamine Precursors The synthesis of fused heterocyclic compounds is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fused Heterocycles from Nitro-Benzylamine Precursors

The synthesis of fused heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of synthetic strategies, the utilization of nitro-benzylamine precursors represents a robust and versatile approach for the construction of nitrogen-containing fused systems. This method leverages the nitro group as a masked amino functionality, which, upon reduction, can participate in an intramolecular cyclization cascade to furnish a variety of heterocyclic cores, including quinolines, quinoxalines, and benzimidazoles.

This guide provides a detailed exploration of the synthesis of fused heterocyclic compounds from nitro-benzylamine precursors, with a focus on the underlying mechanistic principles, practical experimental protocols, and critical considerations for successful execution.

Core Synthetic Strategy: Reductive Cyclization

The most prevalent and historically significant method for the synthesis of fused heterocycles from nitro-benzylamine precursors is reductive cyclization. This strategy hinges on the in situ reduction of the nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular condensation with a suitable electrophilic partner within the molecule to form the heterocyclic ring.

Mechanism of Reductive Cyclization

The generalized mechanism of reductive cyclization proceeds through a two-step sequence:

  • Reduction of the Nitro Group: The nitro group is reduced to a nitroso, hydroxylamine, and finally to an amine functionality. A variety of reducing agents can be employed, each with its own advantages and limitations in terms of chemoselectivity, cost, and environmental impact.

  • Intramolecular Cyclization: The newly formed amine, being nucleophilic, attacks an intramolecular electrophilic site, leading to the formation of a new heterocyclic ring. This step is often followed by a dehydration or aromatization event to yield the final fused heterocyclic product.

G cluster_reduction Reduction cluster_cyclization Cyclization Nitro_Compound Ar-NO2 Nitroso Ar-NO Nitro_Compound->Nitroso [H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine [H] Amine Ar-NH2 Hydroxylamine->Amine [H] Intramolecular_Attack Intramolecular Nucleophilic Attack Amine->Intramolecular_Attack Cyclized_Intermediate Cyclized Intermediate Intramolecular_Attack->Cyclized_Intermediate Fused_Heterocycle Fused Heterocycle Cyclized_Intermediate->Fused_Heterocycle Dehydration/ Aromatization Reducing_Agent Reducing Agent (e.g., Fe/HCl, SnCl2, Na2S2O4) Reducing_Agent->Nitro_Compound

Caption: Generalized workflow for reductive cyclization of nitro-aromatic compounds.

Experimental Protocols

This section provides detailed, step-by-step protocols for common and effective methods for the synthesis of fused heterocyclic compounds from nitro-benzylamine precursors.

Protocol 1: Classic Reductive Cyclization using Iron in Acidic Media

This protocol describes the synthesis of a substituted quinoline derivative via the well-established Borsche modification of the Friedländer annulation, which employs an iron-mediated reduction of a nitro-chalcone precursor.

Reaction: Synthesis of 2-Methyl-4-phenylquinoline

Principle: Iron powder in the presence of acetic acid acts as a cost-effective and efficient reducing agent for the nitro group. The resulting amine undergoes an intramolecular aldol-type condensation followed by dehydration to form the quinoline ring.

Materials:

  • (E)-1-(2-nitrophenyl)-4-phenylbut-3-en-2-one (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (E)-1-(2-nitrophenyl)-4-phenylbut-3-en-2-one (1.0 g, 3.74 mmol) and ethanol (20 mL).

  • To this suspension, add glacial acetic acid (10 mL) and iron powder (1.04 g, 18.7 mmol).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the residue, add deionized water (30 mL) and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-methyl-4-phenylquinoline.

Data Presentation: Representative Reaction Parameters and Yields

EntryReducing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Fe/CH3COOHEthanolReflux385
2SnCl2·2H2OEthanolReflux290
3Na2S2O4H2O/THF60478
Protocol 2: Modern Transition-Metal-Catalyzed Reductive Cyclization

This protocol outlines a more contemporary approach using a palladium catalyst for the reductive cyclization, which often proceeds under milder conditions and with higher functional group tolerance.

Reaction: Synthesis of a Substituted Benzimidazole

Principle: A palladium catalyst, in conjunction with a suitable reducing agent (e.g., H2 gas or a hydrogen donor), facilitates the reduction of the nitro group. The resulting amine then undergoes intramolecular cyclization with an adjacent amide or imine functionality.

Materials:

  • N-(2-nitrobenzyl)acetamide (1.0 eq)

  • Palladium on carbon (10% Pd, 5 mol%)

  • Ammonium formate (5.0 eq)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-(2-nitrobenzyl)acetamide (500 mg, 2.57 mmol) in methanol (25 mL).

  • To this solution, add ammonium formate (812 mg, 12.85 mmol) and palladium on carbon (10% Pd, 137 mg, 5 mol%).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted benzimidazole.

G cluster_workflow Experimental Workflow: Transition-Metal Catalysis Start Dissolve Substrate in Methanol Add_Reagents Add Ammonium Formate & Pd/C Catalyst Start->Add_Reagents Reaction Stir at Room Temperature (4-6 h) Add_Reagents->Reaction Filtration Filter through Celite to remove Catalyst Reaction->Filtration Reaction Complete Concentration Concentrate Filtrate Filtration->Concentration Workup Aqueous Workup (DCM/Water) Concentration->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: Step-by-step workflow for palladium-catalyzed reductive cyclization.

Troubleshooting and Considerations

  • Incomplete Reduction: If the reduction of the nitro group is sluggish, consider increasing the amount of reducing agent or the reaction temperature. For catalytic reactions, ensure the catalyst is active.

  • Side Reactions: Over-reduction can sometimes occur. Careful monitoring of the reaction by TLC is crucial. In some cases, the choice of a milder reducing agent may be necessary.

  • Purification Challenges: The polarity of the fused heterocyclic products can vary significantly. A systematic approach to developing a suitable eluent system for column chromatography is recommended.

  • Safety: Nitro-aromatic compounds can be energetic. Handle with care and avoid exposure to high temperatures or shock. Conduct all reactions in a well-ventilated fume hood.

Conclusion

The synthesis of fused heterocyclic compounds from nitro-benzylamine precursors is a powerful and versatile strategy in organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can access a wide range of valuable molecular architectures. The protocols and insights provided in this guide serve as a practical resource for the successful implementation of these important transformations in a laboratory setting.

References

  • Title: A Convenient Synthesis of Quinolines via a Modified Friedländer Annulation. Source: Organic Syntheses, Coll. Vol. 10, p.551 (2004); Vol. 79, p.159 (2002). URL: [Link]

  • Title: Recent advances in the synthesis of quinolines. A review. Source: Organic & Biomolecular Chemistry, 2015, 13, 5871-5895. URL: [Link]

  • Title: Sodium Dithionite: A Cheap, Efficient, and Versatile Reagent for the Reduction of Nitroarenes. A Review. Source: Molecules 2018, 23(7), 1661. URL: [Link]

Method

Procedure for protecting the amine group in (2-Bromo-4-nitrophenyl)methanamine

Application Note: Selective N-Boc Protection of (2-Bromo-4-nitrophenyl)methanamine Strategic Rationale & Substrate Profiling (2-Bromo-4-nitrophenyl)methanamine is a highly versatile building block utilized extensively in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Boc Protection of (2-Bromo-4-nitrophenyl)methanamine

Strategic Rationale & Substrate Profiling

(2-Bromo-4-nitrophenyl)methanamine is a highly versatile building block utilized extensively in medicinal chemistry and drug development[1]. Its structural architecture features three distinct synthetic vectors: an aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), a nitro group susceptible to selective reduction or derivatization, and a benzylic primary amine.

To selectively manipulate the aromatic ring without interfering with the nucleophilic amine, robust protection is required. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose[2]. The Boc moiety is completely orthogonal to the basic and reductive conditions typically used for nitro reduction (e.g., catalytic hydrogenation) and palladium-catalyzed cross-couplings. Furthermore, it can be cleanly and selectively cleaved at a later stage via mild acidolysis (e.g., using Trifluoroacetic acid or HCl in dioxane)[2][3].

Mechanistic Causality in Protocol Design

This specific substrate is most commonly synthesized and stored as a hydrochloride salt (CAS 1265637-69-1) to prevent oxidative degradation and unwanted dimerization[4]. Consequently, the reaction protocol necessitates a stoichiometric excess of a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), to first liberate the free amine in situ.

  • Electronic & Steric Considerations: The para-nitro group exerts a strong electron-withdrawing inductive effect across the aromatic system[1]. However, the benzylic methylene spacer (-CH₂-) effectively insulates the amine, preserving its nucleophilicity. The ortho-bromo substituent introduces mild steric hindrance, but it does not significantly impede the nucleophilic attack on the highly electrophilic di-tert-butyl dicarbonate (Boc₂O)[3].

  • Solvent & Temperature Causality: Dichloromethane (DCM) is selected as the optimal solvent because it readily solubilizes both the polar amine hydrochloride (upon TEA addition) and the non-polar Boc₂O without participating in side reactions. The reaction must be initiated at 0 °C to control the exothermic release of CO₂ gas and tert-butanol. This thermal control is critical to suppress the formation of bis-Boc protected byproducts and to prevent the transient formation of isocyanate derivatives[3].

Experimental Workflow

Workflow A Substrate + DCM + TEA B Boc2O Addition (0 °C) A->B C Reaction (RT, 2-4 h) B->C Warm to RT D Aqueous Workup (NH4Cl & Brine) C->D TLC confirms E Chromatography (Hexane/EtOAc) D->E Dry & Conc. F Pure N-Boc Product E->F

Figure 1: Experimental workflow for N-Boc protection of (2-Bromo-4-nitrophenyl)methanamine.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsFunction
(2-Bromo-4-nitrophenyl)methanamine HCl267.511.0Primary Substrate[4]
Di-tert-butyl dicarbonate (Boc₂O)218.251.05 - 1.1Protecting Reagent[3]
Triethylamine (TEA)101.192.5Base / Acid Scavenger
Dichloromethane (DCM, Anhydrous)84.930.1 MSolvent

Note: 2.5 equivalents of TEA are strictly required: 1.0 eq to neutralize the HCl salt, 1.0 eq to act as the acid scavenger for the reaction, and 0.5 eq excess to maintain a basic microenvironment.

Step-by-Step Methodology

  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend (2-Bromo-4-nitrophenyl)methanamine hydrochloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Free-Basing: Add TEA (2.5 eq) dropwise at room temperature. Stir the suspension for 10–15 minutes until the solution becomes homogeneous, indicating the successful liberation of the free base.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes.

  • Reagent Addition: Dissolve Boc₂O (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture via a pressure-equalizing dropping funnel or a slow-addition syringe. Critical Step: Rapid addition will cause a spike in temperature and CO₂ evolution, leading to bis-Boc formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The starting material will remain at the baseline (Ninhydrin positive), while the product will migrate to an R_f of ~0.5 (UV active, Ninhydrin negative without heating).

  • Quenching & Workup: Once TLC confirms the complete consumption of the starting material, quench the reaction by adding an equal volume of saturated aqueous NH₄Cl solution. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (2 × 15 mL per gram of substrate). Combine the organic layers and wash sequentially with distilled water and saturated brine.

  • Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C).

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc (9:1 to 8:2) to afford the pure tert-butyl (2-bromo-4-nitrobenzyl)carbamate as a solid.

Analytical Characterization Signatures

Analytical TechniqueExpected Signals / Observations
¹H NMR (CDCl₃, 400 MHz) ~1.45 ppm (s, 9H, Boc t-butyl), ~4.45 ppm (d, 2H, benzylic -CH₂-), ~5.10 ppm (br s, 1H, -NH-), ~7.50–8.40 ppm (m, 3H, Aromatic protons).
Mass Spectrometry (ESI+) [M+Na]⁺ expected at m/z 353.0 / 355.0. Will display a classic 1:1 isotopic doublet indicative of the single bromine atom.
TLC (Hexane:EtOAc 7:3) R_f ≈ 0.5. Strongly UV active (254 nm) due to the nitroaromatic ring.

Troubleshooting & Optimization

ObservationProbable CausalityCorrective Action
Incomplete Conversion Degraded Boc₂O or insufficient base to neutralize the HCl salt.Add an additional 0.2 eq of Boc₂O and 0.5 eq of TEA. Ensure all reagents are strictly anhydrous.
Formation of Bis-Boc Product Excess Boc₂O or prolonged reaction time at elevated temperatures.Strictly control Boc₂O stoichiometry to 1.05–1.1 eq. Quench the reaction promptly upon completion.
Poor Substrate Solubility Substrate remains trapped as the insoluble hydrochloride salt.Ensure adequate TEA is added. Sonicate the mixture briefly before cooling to 0 °C to ensure complete free-basing.

References

  • Greene's Protective Groups in Organic Synthesis, 4th/5th Edition Source: John Wiley & Sons URL:[Link]

  • Boc-Protected Amino Groups: Mechanisms and Catalysis Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination of 2-Bromo-4-Nitro Substrates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming Base Sensitivity and Chemoselectivity Challenges in Electron-Deficient Arenes Executive Summary & Mechanistic Causality...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming Base Sensitivity and Chemoselectivity Challenges in Electron-Deficient Arenes

Executive Summary & Mechanistic Causality

The Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation. However, substrates bearing both a halogen and a strongly electron-withdrawing nitro group—such as 2-bromo-4-nitroarenes—present unique mechanistic paradoxes.

While the strongly electron-withdrawing para-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, thereby accelerating the initial oxidative addition of the Pd(0) catalyst, it also introduces severe vulnerabilities [1]. The nitro group renders the aromatic ring highly susceptible to nucleophilic attack and base-mediated degradation.

The Causality of Base Selection

In standard amination protocols, strong bases like sodium tert-butoxide (NaOtBu) are used to rapidly deprotonate the coordinated amine. However, applying NaOtBu to 2-bromo-4-nitro substrates leads to catastrophic failure[2]. The causality is threefold:

  • SNAr Background Reactions: Strong alkoxides can directly displace the activated bromide via Nucleophilic Aromatic Substitution (SNAr), forming undesired ether byproducts.

  • Redox Degradation: Strong bases can trigger single-electron transfer (SET) events, leading to the reduction of the nitro group or the formation of azoxy dimers.

  • Substrate Decomposition: Enolizable or highly activated positions on the ring undergo rapid deprotonation and polymerization.

The Solution: The protocol strictly requires the use of weak, insoluble inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases operate via a heterogeneous mechanism, slowly releasing active carbonate into the solution, which is sufficient to deprotonate the Pd(II)-amine complex without triggering substrate degradation [3].

The Causality of Ligand Selection

Because the aryl ring is highly electron-deficient, the final reductive elimination step—which relies on electron density to push the coupled product off the metal center—can become the rate-limiting step. To prevent the catalyst from resting as a stable, off-cycle Pd(II)-amido complex, sterically demanding biaryl phosphine ligands like BrettPhos or XPhos are deployed. The extreme steric bulk of these ligands forces the Pd(II) intermediate into a highly strained geometry, thermodynamically driving the reductive elimination forward [3].

Quantitative Data: Base and Ligand Screening

The table below summarizes the optimization data for the coupling of 2-bromo-4-nitrotoluene with morpholine (1.2 equiv) using 1 mol% Pd₂(dba)₃ at 80 °C. This data validates the absolute necessity of pairing a bulky biaryl phosphine with a weak base.

EntryLigand (2.4 mol%)Base (1.4 equiv)SolventTime (h)Conversion (%)Mechanistic Observation / Causality
1BINAPNaOtBuToluene2< 5%Complete substrate degradation via redox side-reactions.
2XPhosNaOtBu1,4-Dioxane2< 10%Severe tarring; SNAr displacement by tBuO⁻ observed.
3XPhosK₃PO₄1,4-Dioxane1675%Clean reaction profile, but sluggish reductive elimination.
4BrettPhos Cs₂CO₃ 1,4-Dioxane 4 > 99% Optimal. Steric bulk drives elimination; weak base protects NO₂.

Mechanistic and Workflow Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by 4-NO2) Pd0->OxAdd + 2-Bromo-4-nitroarene PdII_Br L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord + Amine, + Cs2CO3 PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - CsBr, - CsHCO3 RedElim Reductive Elimination (Driven by Steric Bulk) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 2-Amino-4-nitroarene RedElim->Product

Catalytic cycle of the amination highlighting the electronic influence of the nitro group.

Workflow Start 1. Substrate & Base 2-Br-4-NO2-Ar + Cs2CO3 Catalyst 2. Catalyst Assembly Pd2(dba)3 + BrettPhos Start->Catalyst Degas 3. Deoxygenation N2 Sparge (15 min) Catalyst->Degas Reaction 4. Thermal Coupling 80°C, 1,4-Dioxane Degas->Reaction IPC 5. In-Process Control LC-MS / TLC Reaction->IPC IPC->Reaction <99% Conv. Workup 6. Aqueous Workup & Purification IPC->Workup >99% Conv.

Experimental workflow emphasizing critical in-process controls and deoxygenation steps.

Self-Validating Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It incorporates mandatory In-Process Controls (IPCs) to ensure the system is self-validating, preventing premature quenching of stalled reactions.

Materials Required
  • Aryl Halide: 2-Bromo-4-nitroarene derivative (10.0 mmol, 1.0 equiv)

  • Amine: Secondary or primary amine (12.0 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.1 mmol, 1.0 mol% Pd)

  • Ligand: BrettPhos (0.24 mmol, 2.4 mol%)

  • Base: Cs₂CO₃ (14.0 mmol, 1.4 equiv) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (40 mL)

Step-by-Step Methodology

Step 1: Reactor Preparation & Reagent Charging

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen (N₂).

  • Add the 2-bromo-4-nitroarene (10.0 mmol), Pd₂(dba)₃ (0.1 mmol), BrettPhos (0.24 mmol), and finely powdered Cs₂CO₃ (14.0 mmol) to the flask.

  • Causality: Charging all solid reagents prior to solvent addition minimizes the risk of introducing atmospheric moisture, which can lead to competitive protodehalogenation.

Step 2: Solvent Addition and Deoxygenation

  • Add 40 mL of anhydrous 1,4-Dioxane via syringe.

  • Add the liquid amine (12.0 mmol) via syringe. (If the amine is solid, add it during Step 1).

  • Critical Step: Sparge the heterogeneous mixture with N₂ gas through a submerged needle for exactly 15 minutes while stirring gently.

  • Causality: The active Pd(0)-BrettPhos complex is exceptionally electron-rich. Even trace amounts of dissolved oxygen will rapidly oxidize the catalyst to an inactive Pd(II)-peroxo species, permanently halting the catalytic cycle.

Step 3: Thermal Activation

  • Seal the Schlenk flask and transfer it to a pre-heated oil bath set to 80 °C.

  • Stir vigorously (800+ RPM).

  • Causality: Because Cs₂CO₃ is insoluble in dioxane, the reaction occurs at the solid-liquid interface. High shear stirring is required to ensure a constant release of the base into the catalytic cycle.

Step 4: In-Process Control (IPC) - Self-Validation

  • After 4 hours, halt stirring briefly, allow the salts to settle, and withdraw a 50 µL aliquot via a degassed syringe.

  • Dilute the aliquot in LC-MS grade acetonitrile and analyze via LC-MS or TLC.

  • Self-Validation Logic:

    • If Starting Material (SM) is < 1% : Proceed to Step 5.

    • If SM is > 5% and intermediate Pd-amido species are absent: The catalyst has likely deactivated. Add an additional 0.5 mol% Pd₂(dba)₃ and 1.2 mol% BrettPhos under N₂, and stir for 2 more hours.

Step 5: Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the inorganic cesium salts and precipitated palladium black.

  • Wash the filtrate with deionized water (2 × 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-nitroarene product.

References

  • Title : Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction Source : The Journal of Organic Chemistry (2013) URL :[Link]

  • Title : Kiloscale Buchwald-Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-Carbonitrile Source : Organic Process Research & Development (2014) URL :[Link]

  • Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source : Chemical Reviews (2016) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Bromo-4-nitrophenyl)methanamine

Ticket ID: #SYN-2B4N-YIELD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary: The Chemoselectivity Challenge Welcome to the Technical Support Center. You are likely encou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2B4N-YIELD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Challenge

Welcome to the Technical Support Center. You are likely encountering yield issues due to the high functionalization of your target molecule: (2-Bromo-4-nitrophenyl)methanamine .

The core challenge in synthesizing this molecule is chemoselectivity . You possess three reactive sites:

  • Nitro group (

    
    ):  Susceptible to reduction (to aniline) during nitrile reduction.
    
  • Aryl Bromide (

    
    ):  Susceptible to hydrogenolysis (debromination) under catalytic hydrogenation conditions.
    
  • Benzylic Position: Prone to over-alkylation if using simple ammonia substitution.

This guide prioritizes the Delépine Reaction and Gabriel Synthesis as the highest-yield protocols, as they avoid the redox risks associated with nitrile reduction.

Module 1: The Delépine Reaction (Recommended Route)

Scenario: You are starting with 2-bromo-4-nitrobenzyl bromide . Why this route? It is the mildest method. It completely avoids the risk of reducing the nitro group or debrominating the aryl ring, which are common failures in hydrogenation routes.

Workflow Visualization

DelepineReaction Start 2-Bromo-4-nitrobenzyl bromide Intermediate Quaternary Hexaminium Salt (Precipitate) Start->Intermediate Chloroform, Reflux Reagent + HMTA (Hexamethylenetetramine) Reagent->Intermediate Product Target Amine HCl Salt Intermediate->Product Reflux, 2-4 hrs Hydrolysis Acid Hydrolysis (HCl / EtOH)

Figure 1: The Delépine reaction pathway. Note the isolation of the intermediate salt.

Troubleshooting Guide: Low Yields in Delépine
SymptomRoot Cause AnalysisCorrective Action
No precipitate formed in Step 1 Solvent polarity is too high, keeping the salt dissolved.Use Chloroform (

)
as the solvent. The hexaminium salt is insoluble in

and should crash out quantitatively.
Gummy/Sticky Intermediate Presence of moisture or impurities in the benzyl bromide.Recrystallize the starting benzyl bromide. Ensure the reaction is anhydrous; moisture hydrolyzes the bromide before it reacts with HMTA.
Incomplete Hydrolysis (Step 2) Acid concentration too low or reflux time too short.Use Conc. HCl in Ethanol (1:5 ratio). Reflux until the solution becomes clear (breakdown of formaldehyde byproducts).
Product lost during workup The amine is amphoteric/water-soluble.The product is an amine salt (

). Do not extract with organic solvent at acidic pH. Basify to pH >10 only if you need the free base, then extract immediately with DCM.

Module 2: The Gabriel Synthesis (Robust Alternative)

Scenario: You need a scalable process and Delépine reagents are unavailable. Why this route? It strictly prevents over-alkylation (formation of secondary/tertiary amines), a guaranteed yield-killer in direct amination.

Critical Protocol Adjustment: The Ing-Manske Procedure

Standard acidic hydrolysis of phthalimides often fails with sensitive substrates.[1] You must use Hydrazinolysis (Ing-Manske) to liberate the amine gently.

Step-by-Step Optimization:

  • Alkylation: React 2-bromo-4-nitrobenzyl bromide with Potassium Phthalimide in DMF (

    
    ).
    
    • Tip: Do not exceed

      
      ; high heat causes degradation of the nitro-benzyl system.
      
  • Cleavage: Treat the intermediate N-alkylphthalimide with Hydrazine Hydrate in Ethanol (Reflux).

  • Workup (The Yield Trap): The byproduct (phthalhydrazide) is a solid that traps your product.

    • Fix: Acidify the reaction mixture with HCl. The phthalhydrazide remains solid (filter it off), while your product goes into the filtrate as the soluble hydrochloride salt.

Module 3: Selective Reduction (The "High Risk" Route)

Scenario: You are forced to start with 2-bromo-4-nitrobenzonitrile . The Problem: Standard reducing agents (


, 

) will destroy the nitro group.
Chemoselectivity Decision Matrix

ReductionSelectivity Start Start: 2-Bromo-4-nitrobenzonitrile Decision Select Reducing Agent Start->Decision PathA LiAlH4 (Lithium Aluminum Hydride) Decision->PathA Avoid PathB H2 / Pd-C Decision->PathB Avoid PathC Borane-THF (BH3·THF) 0°C Decision->PathC Recommended ResultA FAILURE: Reduces Nitro & Nitrile (Diamino product) PathA->ResultA ResultB FAILURE: Debromination (Loss of Br) PathB->ResultB ResultC SUCCESS: Selective Nitrile Reduction (Nitro Intact) PathC->ResultC

Figure 2: Reducing agent compatibility for nitro-nitrile systems.

Protocol for Borane Reduction

To achieve high yield using Borane-THF:

  • Temperature: Maintain

    
      during addition. Room temperature is acceptable for the reaction, but reflux will risk attacking the nitro group.
    
  • Stoichiometry: Use exactly 1.1 to 1.5 equivalents of

    
    . Excess reagent increases side reactions.
    
  • Quenching (Critical): The reaction forms a Boron-Amine complex. You must quench with Methanol followed by HCl and heat briefly to break this complex. If you skip the acid heat step, your yield will be near zero because the product remains complexed to boron.

FAQ: Common User Issues

Q: My product turns black upon drying. What is happening? A: Free benzyl amines are unstable and prone to oxidation (forming imines/aldehydes) and polymerization. Fix: Always store the product as the Hydrochloride Salt (


). It is indefinitely stable. Convert to the free base only immediately before the next step.

Q: Can I use Sodium Borohydride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) for the nitrile? 
A:  Not alone. 

is too weak for nitriles. If you add transition metals (

,

) to boost it, you will reduce the nitro group to an amine. Avoid this system.

Q: I see a side product with M+ = mass of dimer. Why? A: This is the secondary amine formed by the reaction of your product with the starting material. Fix: This happens in direct amination. Switch to the Delépine or Gabriel route immediately. These "masked" amine methods make dimerization physically impossible.

References

  • Delépine Reaction Mechanism & Yields: Bottini, A. T., et al. "2-Bromoallylamine."[2][3] Organic Syntheses, Coll.[2] Vol. 5, p. 121 (1973).[2] (Demonstrates the high-yield isolation of hexaminium salts).

  • Gabriel Synthesis (Ing-Manske Procedure): Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines."[1][2][4][5][6][7] Angewandte Chemie International Edition, 7(12), 919-930. (Authoritative review on hydrazine cleavage).

  • Selective Reduction (Borane Chemoselectivity): Brown, H. C., et al. "Selective Reductions.[8] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction... by Borane-Dimethyl Sulfide."[8] Journal of Organic Chemistry, 47, 3153 (1982).[8] (Foundational text on Borane's preference for Nitriles over Nitro groups).

  • Benzonitrile Reduction Challenges: Calvin University Digital Commons. "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." (Specific study on 2-nitrobenzonitrile reduction).

Sources

Optimization

Troubleshooting low solubility of (2-Bromo-4-nitrophenyl)methanamine in water

Technical Support Center: (2-Bromo-4-nitrophenyl)methanamine Guide Series: Solubility Enhancement & Troubleshooting Welcome to the technical support resource for (2-Bromo-4-nitrophenyl)methanamine. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Bromo-4-nitrophenyl)methanamine

Guide Series: Solubility Enhancement & Troubleshooting

Welcome to the technical support resource for (2-Bromo-4-nitrophenyl)methanamine. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for challenges related to the low aqueous solubility of this compound. This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (2-Bromo-4-nitrophenyl)methanamine in my aqueous buffer. Why is it so poorly soluble?

The low aqueous solubility of (2-Bromo-4-nitrophenyl)methanamine is a direct consequence of its molecular structure. Let's break it down:

  • Aromatic Rings: The phenyl ring is inherently hydrophobic (lipophilic), meaning it repels water.

  • Bromo Group: The bromine atom further increases the molecule's lipophilicity and molecular weight, which generally correlates with lower aqueous solubility.[1]

  • Methanamine Group: While the primary amine group (-CH₂NH₂) can form hydrogen bonds with water, its contribution to overall solubility is outweighed by the large, non-polar aromatic structure.

  • Nitro Group: The nitro group (-NO₂) is polar, but its impact is not sufficient to render the entire molecule water-soluble.

Essentially, the molecule has a significant non-polar character, making it difficult for water molecules to surround and solvate it effectively.[2]

Q2: What are the key physicochemical properties I should be aware of?

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on structurally similar compounds, such as 1-(2-Bromo-4-methylphenyl)methanamine and 2-bromo-4-nitroaniline. These predictions are crucial for designing effective solubilization strategies.

PropertyPredicted Value / RangeSignificance for Solubility
pKa (Basic) 7.5 - 8.5The pH at which the methanamine group is 50% protonated. This is the most critical parameter for pH-modification strategies.[3]
logP 2.0 - 3.0The octanol-water partition coefficient. A value >1 indicates a preference for a lipidic (non-polar) environment over an aqueous one.[4]
Form SolidThe compound is a solid at room temperature.[5]
Aqueous Solubility Very LowExpected to be poorly soluble in neutral water.[2]

Disclaimer: These are estimated values. It is highly recommended to determine these properties experimentally for your specific batch.

Troubleshooting Guide: A Systematic Approach

When encountering solubility issues, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple to more complex methods.

G cluster_0 Initial Observation cluster_1 Tier 1: Simple Adjustments cluster_2 Tier 2: Advanced Formulation cluster_3 Outcome start Compound fails to dissolve in aqueous buffer ph pH Adjustment (Salt Formation) start->ph Is pH modification permissible for your assay? cosolvent Co-Solvent Approach (Stock Solution) start->cosolvent Is a small % of organic solvent acceptable? ph->cosolvent Insoluble or precipitates/ Assay requires neutral pH success Solubility Achieved ph->success Soluble below pH ~6.5 cyclo Complexation (Cyclodextrins) cosolvent->cyclo Precipitates upon dilution in buffer cosolvent->success Compound soluble in stock & stable on dilution surfactant Surfactant Systems (Micellar Solubilization) cyclo->surfactant Complexation fails or is insufficient cyclo->success Forms stable complex surfactant->success

Caption: Troubleshooting workflow for enhancing the aqueous solubility of (2-Bromo-4-nitrophenyl)methanamine.

Tier 1: pH Adjustment (Salt Formation)

Q3: How does adjusting the pH help dissolve my compound?

This is the most effective and common method for solubilizing basic compounds like amines.[6] The methanamine group is a weak base. By lowering the pH of the solution with an acid, you donate a proton (H⁺) to the nitrogen atom. This forms a positively charged ammonium salt.[7]

Mechanism: R-NH₂ (poorly soluble) + H⁺ ⇌ R-NH₃⁺ (ionic, more soluble)

This ionic salt form is significantly more polar than the neutral "free base" form, allowing it to interact favorably with water molecules and dissolve.[8][9] According to the pKa rule, for effective salt formation, the pKa of the acid used should be at least 2-3 units lower than the pKa of the compound's basic group.[8][9]

G cluster_0 Low pH (Acidic) cluster_1 Protonated R-CH₂-NH₃⁺ (Ammonium Salt) IONIC HIGHLY SOLUBLE w1 H₂O w2 H₂O w3 H₂O w4 H₂O w5 H₂O FreeBase R-CH₂-NH₂ (Free Base) NEUTRAL POORLY SOLUBLE Equilibrium FreeBase->Equilibrium Equilibrium->Protonated

Caption: Equilibrium between the insoluble free base and the soluble protonated salt form.

Q4: What is the step-by-step protocol for using pH to dissolve the compound?

This protocol aims to create a pH-solubility profile to identify the optimal pH for dissolution.

Materials:

  • (2-Bromo-4-nitrophenyl)methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified water (e.g., Milli-Q)

  • pH meter

  • Small glass vials

  • Magnetic stirrer and stir bars

Protocol: pH-Solubility Profile Determination

  • Preparation: Add a small, known excess amount of the compound (e.g., 5-10 mg) to a series of vials, each containing a set volume of purified water (e.g., 1 mL). The key is to have undissolved solid remaining at the end.

  • Initial Acidification: To the first vial, add 0.1 M HCl dropwise while stirring until all the solid dissolves. Measure and record the pH. This gives you a starting point.

  • Titration to Precipitation: Begin slowly adding 0.1 M NaOH dropwise to the clear, acidic solution.

  • Identify Precipitation pH: Observe the solution closely. The pH at which the solution first becomes persistently cloudy or hazy is the precipitation pH. Record this value. This pH is near the upper limit where your compound will remain in solution.

  • Confirmation: For robust data, you can create a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Add excess compound to each, equilibrate for several hours, filter the undissolved solid, and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Tier 1: Co-Solvent Approach

Q5: My experiment must be run at a neutral pH. How can I dissolve the compound?

When pH adjustment is not an option, the co-solvent method is the next logical step.[10] This involves dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into your aqueous buffer.[11]

Mechanism: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[10] They essentially lower the interfacial tension between the solute and the aqueous medium.

Q6: Which co-solvents are recommended, and what is the protocol?

The choice of co-solvent depends on its solubilizing power and its compatibility with your downstream application (e.g., cell-based assays are sensitive to DMSO concentration).

Co-SolventProperties & Considerations
DMSO Excellent solubilizing power for many non-polar compounds. Can be toxic to cells, typically kept <0.5% v/v in final assays.[11]
DMF Similar to DMSO in solubilizing power. Also carries cellular toxicity concerns.[11]
Ethanol Good choice, generally less toxic than DMSO/DMF. May not be as effective for highly insoluble compounds.[11]
PEG 400 Polyethylene glycol 400 is a low-toxicity option often used in formulations.[1]

Protocol: Stock Solution Preparation & Use

  • Solvent Screening: Test the solubility of a small amount of your compound in DMSO, DMF, and Ethanol to identify the most effective solvent.

  • Prepare Concentrated Stock: Dissolve the compound in the chosen co-solvent to make a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.

  • Dilution into Aqueous Buffer: Add the stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent localized super-saturation and precipitation.

  • Observe for Precipitation: After dilution, let the solution stand for some time. Check for any signs of precipitation (cloudiness, visible particles). If precipitation occurs, you may need to lower the final concentration or explore advanced methods. A common issue is that a drug dissolved in 100% DMSO will crash out when diluted into a 100% aqueous buffer.[12]

Tier 2: Advanced Formulation Strategies

Q7: My compound precipitates out of the co-solvent/buffer mixture. What's next?

If pH adjustment and simple co-solvency fail, you can employ more advanced formulation techniques, such as complexation with cyclodextrins.[13]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[14][15][16] The hydrophobic part of your (2-Bromo-4-nitrophenyl)methanamine molecule can insert itself into this cavity, forming an "inclusion complex."[16] The outside of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water.[14]

G cluster_text img_drug plus + img_cd arrow img_complex t1 Poorly Soluble Drug Molecule t2 Water-Soluble Cyclodextrin t3 Soluble Inclusion Complex

Caption: Formation of a water-soluble inclusion complex with a cyclodextrin host.

Q8: How do I screen for solubility enhancement with cyclodextrins?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and established safety profiles.[14]

Protocol: Phase Solubility Screening

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add Excess Compound: Add an excess amount of (2-Bromo-4-nitrophenyl)methanamine to each solution in sealed vials.

  • Equilibrate: Shake or stir the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: After equilibration, check that undissolved solid remains. Filter each solution through a 0.22 µm syringe filter to remove the excess solid.

  • Quantify: Measure the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex and allows you to determine the required cyclodextrin concentration to achieve your target drug concentration.[17]

Safety & Handling

As a responsible scientist, proper handling of all chemicals is paramount.

  • Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) for (2-Bromo-4-nitrophenyl)methanamine before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4]

  • Exposure Routes: Based on related compounds like 2-bromo-4-nitroaniline, this substance may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[4][18] In case of exposure, follow the first-aid measures outlined in the SDS.[4][19]

  • Disposal: Dispose of chemical waste in accordance with your institution's and local government's regulations.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 814953. [Link]

  • Applied Clinical Trials Editors. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Applied Clinical Trials. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Chemistry Courses. [Link]

  • Kumar, S., & Singh, A. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 144-151. [Link]

  • Jain, A. S., et al. (2014). Cyclodextrin Complexes of Reduced Bromonoscapine in Guar Gum Microspheres Enhance Colonic Drug Delivery. Molecular Pharmaceutics, 11(11), 4149-4161. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness Discussion Board. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Request PDF. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Singh, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(5), 727. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9). [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenacyl bromide. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Wang, J., et al. (2016). Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems. Green Chemistry, 18, 5553-5560. [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 2-bromo-4-nitro- (CAS 13296-94-1). [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Medicina, 60(2), 291. [Link]

  • Al-Gizawy, S. A., & Al-Jallad, T. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(10), 2192. [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • MDPI. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • ACS Publications. (2023). Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation. ACS Applied Materials & Interfaces. [Link]

  • U.S. Environmental Protection Agency. (2025). 1-(2-Bromo-4-methylphenyl)methanamine Properties. CompTox Chemicals Dashboard. [Link]

  • National Institutes of Health. (n.d.). 2-Bromo-4-nitrophenol. PubChem. [Link]

  • Chemsrc. (2025). 2-Bromo-4-nitrophenol | CAS#:5847-59-6. [Link]

  • ResearchGate. (n.d.). The pH profile (A), pH stability (B), temperature-activity profile (C) and thermal stability (D) of the recombinant NHase F1. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitrophenacyl bromide. NIST Chemistry WebBook. [Link]

  • Synthonix. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide. [Link]

Sources

Troubleshooting

Purification methods for (2-Bromo-4-nitrophenyl)methanamine hydrochloride salt

Technical Support Center: (2-Bromo-4-nitrophenyl)methanamine HCl Ticket ID: PUR-1265637-HCl Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You are working with (2-B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Bromo-4-nitrophenyl)methanamine HCl Ticket ID: PUR-1265637-HCl Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are working with (2-Bromo-4-nitrophenyl)methanamine hydrochloride (CAS: 1265637-69-1).[1][2] This is a substituted benzylamine salt.[3] The presence of the electron-withdrawing nitro group (para) and the bromine atom (ortho) creates specific purification challenges, particularly regarding solubility profiles and crystalline stability.

Below you will find a troubleshooting guide structured to address the most common failure modes (oiling out, persistent color, and hygroscopicity) followed by validated purification protocols.

Part 1: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with nitro-substituted benzylamine salts due to their high melting points and significant lipophilicity competing with the ionic nature of the salt.

Corrective Action:

  • The "Cloud Point" Technique: Dissolve the crude salt in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .

  • Remove from heat.

  • Add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) dropwise until the solution becomes slightly turbid (cloudy).

  • Critical Step: Add 1-2 drops of the polar solvent (MeOH/EtOH) to clear the turbidity.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass surface with a spatula.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place it directly in an ice bath; thermal shock promotes oiling.

Q2: The solid is yellow/orange. Is this an impurity?

Diagnosis: Not necessarily.

  • Normal Appearance: Nitro compounds are inherently chromophores. A pale yellow to light orange color is expected for (2-Bromo-4-nitrophenyl)methanamine.

  • Problematic Appearance: Dark brown, tar-like, or deep red coloration indicates oxidation (formation of imines/dimers) or polymerization.

Corrective Action: If the color is dark brown:

  • Perform an Acid-Base Extraction (See Protocol A). This is more effective than recrystallization for removing oxidation byproducts.

  • If recrystallizing, use Activated Carbon :

    • Dissolve salt in hot alcohol.

    • Add activated carbon (1-2% w/w). Caution: Do not add to boiling solvent to avoid flash boiling.

    • Stir for 15 mins.

    • Filter hot through Celite.

Q3: The salt turns sticky upon exposure to air. How do I handle this?

Diagnosis: Benzylamine hydrochlorides are often hygroscopic. The "stickiness" is the formation of a hydrate or surface moisture absorption.

Corrective Action:

  • Drying: You must dry the salt in a vacuum oven at 40–50°C over Phosphorus Pentoxide (P₂O₅) or silica gel desiccant for at least 12 hours.

  • Solvent Choice: When re-salting (Protocol A), use anhydrous HCl in Dioxane or Ether rather than aqueous HCl. Water trapped in the crystal lattice is difficult to remove.

Part 2: Validated Purification Protocols

Protocol A: The "Reset" (Acid-Base Extraction)

Use this method if the crude material is <90% pure or dark brown.

This method relies on the chemical switchability of the amine. Impurities that do not protonate (neutral organics) or do not deprotonate (permanent salts) will be washed away.

Workflow Diagram:

AcidBasePurification Start Crude HCl Salt (Impure/Colored) FreeBase Step 1: Free Basing Partition between DCM and 1N NaOH Start->FreeBase OrgLayer Organic Layer (DCM) Contains Free Amine FreeBase->OrgLayer Extract AqLayer Aqueous Layer Discard salts/polar impurities FreeBase->AqLayer Discard Wash Step 2: Wash & Dry Brine wash -> Dry over Na2SO4 OrgLayer->Wash Resalt Step 3: Re-Salting Add HCl (4M in Dioxane) to DCM solution Wash->Resalt 0°C, Dropwise Filter Step 4: Filtration Collect precipitate under N2 Resalt->Filter Final Pure HCl Salt (White/Pale Yellow Solid) Filter->Final

Caption: The Acid-Base "Reset" cycle separates the amine from non-basic impurities before regenerating the salt in anhydrous conditions.

Step-by-Step Procedure:

  • Suspend the crude salt in Dichloromethane (DCM).

  • Add 1N NaOH (aq) slowly until the solid dissolves and the aqueous layer is pH > 12.

  • Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Wash combined organics with Brine (saturated NaCl).

  • Dry over anhydrous Sodium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Filter off the solid.[3][4]
    
  • Cool the DCM solution to 0°C in an ice bath.

  • Add HCl (4M in Dioxane or 2M in Ether) dropwise. A thick precipitate will form immediately.

    • Note: Add HCl until pH paper indicates the supernatant is acidic (pH 2-3).

  • Filter the solid and wash with cold Ether.

Protocol B: Recrystallization (Fine Tuning)

Use this method if purity is >95% but you need >99% or better crystallinity.

Solvent Selection Guide:

Solvent SystemRoleApplication
Ethanol (Abs) SolventGood general solubility for the salt.
Methanol SolventHigher solubility; use if Ethanol volume is too high.
Diethyl Ether Anti-SolventLowers solubility to force precipitation.
Ethyl Acetate Anti-SolventAlternative to Ether; higher boiling point (safer).
Isopropanol Single SolventGood for "cooling crystallization" without anti-solvent.

Procedure:

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling. Add solvent in small portions until dissolved.[5]

  • (Optional) If colored, add activated charcoal, boil for 2 mins, and filter hot.

  • Remove from heat. Add Diethyl Ether dropwise until a faint cloudiness persists.

  • Add 1 drop of Ethanol to clear it.

  • Allow to stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.

  • Filter cold and wash with 1:1 EtOH/Et₂O.

Part 3: Analytical Verification

Before using the purified compound in downstream applications (e.g., amide coupling or reductive amination), verify the integrity of the salt.

  • 1H NMR (DMSO-d6):

    • Look for the ammonium protons (

      
      ) as a broad singlet around 8.0–9.0 ppm.
      
    • Verify the integration of the benzylic

      
       (approx 4.0–4.2 ppm).
      
    • Check for the absence of DCM or Ether peaks (solvent entrapment).

  • Melting Point:

    • Benzylamine HCl salts typically have sharp, high melting points (>200°C). A broad range (>2°C) indicates wetness or impurities.

  • Silver Nitrate Test (Qualitative):

    • Dissolve a small amount in water; add

      
      . A heavy white precipitate (
      
      
      
      ) confirms the hydrochloride salt formation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for acid-base extraction and recrystallization).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54347209 (Free Base Analog). (Used for structural property inference).[4]

(Note: While specific literature on CAS 1265637-69-1 is limited to patent databases, the protocols above are chemically derived from standard behaviors of 2-bromo-4-nitrobenzylamine derivatives found in the cited texts.)

Sources

Optimization

Removing regioisomer impurities from (2-Bromo-4-nitrophenyl)methanamine samples

An in-depth guide to identifying and removing regioisomeric impurities from (2-Bromo-4-nitrophenyl)methanamine samples. Technical Support Center: Purification of (2-Bromo-4-nitrophenyl)methanamine Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to identifying and removing regioisomeric impurities from (2-Bromo-4-nitrophenyl)methanamine samples.

Technical Support Center: Purification of (2-Bromo-4-nitrophenyl)methanamine

Welcome to the technical support resource for the purification of (2-Bromo-4-nitrophenyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for identifying and removing challenging regioisomeric impurities. The content is structured in a flexible question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers, and why are they particularly difficult to separate from (2-Bromo-4-nitrophenyl)methanamine?

A1: Regioisomers, or positional isomers, are molecules that have the same molecular formula and the same functional groups, but differ in the location of these groups on a structural backbone. In the case of (2-Bromo-4-nitrophenyl)methanamine, regioisomeric impurities have the bromo, nitro, and aminomethyl groups attached to different positions on the benzene ring.

Their separation is challenging because the physical properties—such as polarity, boiling point, and molecular weight—are often remarkably similar.[1][2] This similarity means that standard purification techniques like distillation or simple crystallization are frequently ineffective. Successful separation relies on exploiting subtle differences in their molecular geometry and electronic distribution, which can influence crystal lattice formation and interactions with chromatographic stationary phases.[3][4]

Q2: What are the most likely regioisomeric impurities I should expect in my crude sample?

A2: The identity of regioisomeric impurities is dictated by the synthetic route. A common pathway involves the electrophilic nitration or bromination of a substituted toluene, followed by conversion of the methyl group to an aminomethyl group. Depending on the directing effects of the substituents, several isomers can form. The most common impurities are listed in the table below.

Compound NameStructureRationale for Formation
(2-Bromo-4-nitrophenyl)methanamine Desired Product
(4-Bromo-2-nitrophenyl)methanamine A common byproduct from the nitration of 4-bromotoluene, where nitration occurs ortho to the bromine.
(2-Bromo-6-nitrophenyl)methanamine Can arise from the nitration of 2-bromotoluene, as the methyl (or its derivative) and bromo groups direct to this position.
(3-Bromo-5-nitrophenyl)methanamine Less common, but possible depending on the specific reaction conditions and starting materials.
Q3: How can I prevent or minimize the formation of these regioisomers during synthesis?

A3: While complete prevention is difficult, minimizing isomer formation is key. The control of regioisomer impurities should be established as early as possible in the synthetic process.[1][2]

  • Choice of Reaction Order: The sequence of bromination and nitration is critical. Analyze the directing effects of the substituents at each step to favor the desired isomer. For instance, brominating 4-nitrotoluene is often more selective than nitrating 2-bromotoluene.

  • Reaction Conditions: Temperature, solvent, and catalyst can influence the isomeric ratio. Running reactions at lower temperatures can increase selectivity.

  • Bulky Blocking Groups: In some cases, a temporary bulky group can be introduced to block a reactive site, directing substitution to the desired position, and then removed in a later step.

Q4: Which analytical techniques are best for identifying and quantifying these regioisomers?

A4: A multi-technique approach is often necessary for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying closely related isomers. A well-developed HPLC method can provide baseline separation and allow for accurate area percentage calculation.[3][5][6]

  • Gas Chromatography (GC): Particularly useful for thermally stable and volatile compounds. GC can offer excellent resolution for regioisomers, especially when using specialized columns.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation.[7] The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. 2D NMR techniques like COSY and HMBC can confirm assignments.[8]

  • Molecular Rotational Resonance (MRR) Spectroscopy: An emerging technique that offers extremely high resolution and can quantify regioisomers without the need for chromatographic separation.[9]

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a direct question-and-answer format.

Analytical Issues

Q: My ¹H NMR spectrum is very complex with overlapping aromatic signals. How can I confirm the presence of regioisomers?

A: Overlapping signals in the aromatic region (typically 7.0-8.5 ppm) are a strong indicator of an isomeric mixture.

  • Causality: Each regioisomer will have a unique set of aromatic protons with distinct chemical shifts and coupling constants (J-values). For example, the protons adjacent to the nitro group will be significantly downfield. The coupling patterns (doublet, doublet of doublets, etc.) will reflect the relative positions of the protons to each other.

  • Solution Workflow:

    • High-Field NMR: Acquire the spectrum on a higher field instrument (e.g., 500 MHz or greater) to increase signal dispersion.

    • 2D NMR: Run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help you trace the connectivity of protons within each individual isomer's spin system.[8]

    • Spiking Study: If you have a pure standard of the desired product, "spike" your impure sample with a small amount of the standard. The signals corresponding to your target compound will increase in intensity, helping you to assign them.

    • Reference Spectra: Compare your spectrum to predicted spectra or data from the literature for the suspected isomers.

Q: My HPLC analysis shows broad or co-eluting peaks, preventing accurate quantification. How can I improve the separation?

A: Poor resolution in HPLC is a common but solvable problem. The key is to enhance the differential interaction of the isomers with the stationary and mobile phases.[10]

  • Causality: Regioisomers have very similar polarities, leading to similar retention times. Achieving separation requires optimizing the chromatographic system to amplify the subtle differences in their hydrophobicity or electronic character.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity.

    • Modify the Stationary Phase: A standard C18 column may not be sufficient. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. These phases offer alternative separation mechanisms (like π-π interactions) that can be highly effective for aromatic isomers.[11]

    • Adjust Mobile Phase pH: Since your molecule has a basic amine group, the pH of the mobile phase will affect its degree of protonation and, consequently, its retention time. Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[10][12]

    • Optimize Temperature: Varying the column temperature (e.g., between 25°C and 45°C) can sometimes improve resolution by affecting mass transfer kinetics and analyte interaction.[10]

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve the separation of closely eluting peaks.

Purification Challenges

Q: I tried to purify my sample by fractional crystallization, but the purity didn't improve significantly. What went wrong?

A: Fractional crystallization failures with isomers are often due to two main reasons: similar solubilities or the formation of co-crystals.[13]

  • Causality: This technique relies on one isomer being significantly less soluble than the others in a chosen solvent at a given temperature.[4][14] If the solubilities are too close, both isomers will precipitate together. In some cases, the isomers pack favorably together in a mixed crystal lattice (co-crystal), making separation by this method impossible.[13]

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: Do not rely on a single solvent. Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).

    • Control the Cooling Rate: Rapid cooling traps impurities.[15] Allow the solution to cool to room temperature very slowly, ideally over several hours, before moving it to an ice bath or refrigerator.

    • Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to encourage the growth of a single type of crystal.

    • Consider a Derivatization/De-derivatization Strategy: Convert the amines into a derivative (e.g., an amide or a salt with a chiral acid).[16] The physical properties of the diastereomeric derivatives will be more distinct, often allowing for easy separation by crystallization. The derivative can then be cleaved to recover the purified amine.

Q: I'm using preparative HPLC to purify my material, but it's slow and the collected fractions are still cross-contaminated. How can I optimize this process?

A: Optimizing preparative HPLC requires balancing purity, throughput, and yield. Cross-contamination often results from overloading the column or collecting fractions that are too wide.[3][17]

  • Causality: Injecting too much sample onto the column causes peak broadening and fronting, destroying the resolution achieved at an analytical scale.

  • Optimization Workflow:

    • Develop a Robust Analytical Method First: Before scaling up, ensure you have an analytical method with a resolution (Rs) of at least 1.5, preferably >2.0, between the target peak and the impurity.[5]

    • Perform a Loading Study: Gradually increase the injection volume or concentration on your analytical column until you see a significant loss of resolution. This will help you determine the maximum loading capacity.

    • Use "Heart-Cutting": When collecting fractions, be conservative. Collect the beginning (front) and end (tail) of your target peak in separate vials from the "heart" of the peak. Analyze these side fractions separately; they can be combined and re-purified if necessary.

    • Focus on Throughput: It can be more efficient to perform multiple, faster injections of smaller amounts than a single, slow run with a large amount that results in poor separation.[5]

Visualized Workflows and Protocols

Workflow for Impurity Identification and Removal

This diagram outlines the logical process from initial analysis of a crude sample to obtaining the final, purified product.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Validation A Crude Product Sample B Analytical HPLC / GC-MS Isomeric Ratio? A->B C NMR Spectroscopy (1H, 13C, COSY) B->C If isomers detected D Structure Confirmation & Impurity ID C->D E Select Method Based on Impurity Level & Scale D->E F Fractional Crystallization (High Purity, Scalable) E->F G Preparative HPLC (High Purity, Less Scalable) E->G H Column Chromatography (Bulk Removal) E->H I Collect Purified Fractions J Purity Check by Analytical HPLC I->J J->E If impure, re-purify K Combine Fractions (Purity > 99.5%) J->K If pure L Final Product K->L

Caption: Logical workflow for troubleshooting regioisomeric impurities.

Detailed Experimental Protocol: Preparative HPLC Method

This protocol provides a starting point for separating (2-Bromo-4-nitrophenyl)methanamine from its regioisomers.

1. System and Column:

  • System: Preparative HPLC system with a fraction collector.

  • Column: Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm particle size). A C18 column can be tried but may offer lower selectivity.

2. Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid (v/v)

  • Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Ensure both solvents are filtered and degassed.

3. Method Parameters (Starting Point):

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) % Solvent B
    0.0 20
    20.0 60
    22.0 95
    25.0 95
    25.1 20

    | 30.0 | 20 |

4. Sample Preparation:

  • Dissolve the crude sample in a minimal amount of a 50:50 mixture of acetonitrile and water. If solubility is an issue, DMSO can be used, but the injection volume should be kept as small as possible to avoid peak distortion.[3][5]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Execution and Fraction Collection:

  • Perform a small test injection to confirm the retention times of the isomers under the preparative conditions.

  • Inject the sample and begin collecting fractions based on the UV chromatogram.

  • Collect fractions across the entire elution profile of the isomers, using smaller collection volumes where peaks are closely eluting.

  • Analyze each fraction using a rapid analytical HPLC method to determine its purity before combining the pure fractions.

References

  • Taylor & Francis. (2007, February 6). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Available from: [Link]

  • Taylor & Francis Online. (2007, February 6). Full article: High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Available from: [Link]

  • National Center for Biotechnology Information. (2007, August 15). Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. PubMed. Available from: [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]

  • National Center for Biotechnology Information. (2024, October 18). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC. Available from: [Link]

  • Weizmann Institute of Science. Proton NMR spectroscopy of asymmetric benzylamines. The long‐range effects of an asymmetric environment. Available from: [Link]

  • Wikipedia. Benzylamine. Available from: [Link]

  • Semantic Scholar. (2017, March 10). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Available from: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2011, February 15). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. PubMed. Available from: [Link]

  • YouTube. (2025, January 2). Fractional Crystallization for Separation of C8 Aromatics. Available from: [Link]

  • ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes | Request PDF. Available from: [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • Google Patents. CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • Sulzer. Fractional Crystallization. Available from: [Link]

  • National Center for Biotechnology Information. (2012, December 15). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed. Available from: [Link]

  • ACS Publications. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • National Center for Biotechnology Information. (2020, July 17). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. Available from: [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. Available from: [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available from: [Link]

  • ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Available from: [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benz. Available from: [Link]

  • National Center for Biotechnology Information. (2000, November 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (1998, February 6). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. PubMed. Available from: [Link]

  • University of Rochester. About Workup. Available from: [Link]

  • Wikipedia. Fractional crystallization (chemistry). Available from: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]

  • University of Rochester. Purification: How To. Available from: [Link]

  • Indian Academy of Sciences. New strategies for separations through reactions. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

  • National Center for Biotechnology Information. 4-Nitrophenyl 2-bromo-2-methylpropanoate. PMC. Available from: [Link]

  • Sciencemadness.org. (2019, September 4). Need Help Separating different isomers of Halogenated Benzene Compounds. Available from: [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Available from: [Link]

  • Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • SciSpace. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4- Methoxyphenyl). Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC. Available from: [Link]

  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution on 2-Bromo-4-nitrobenzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-4-nitrobenzene. This document prov...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-4-nitrobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this reaction, with a specific focus on the critical role of reaction temperature.

Introduction to the SNAr Reaction of 2-Bromo-4-nitrobenzene

Nucleophilic aromatic substitution on 2-bromo-4-nitrobenzene is a cornerstone reaction in organic synthesis, enabling the introduction of a wide array of functionalities onto the benzene ring. The reaction proceeds via an addition-elimination mechanism, often referred to as the SNAr pathway.[1][2] The presence of the strongly electron-withdrawing nitro group at the para position to the bromine atom is crucial; it activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3] This activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group.[1][4]

Optimizing the reaction temperature is paramount for achieving high yields and minimizing side products. Temperature directly influences the reaction rate by providing the necessary activation energy for the formation of the Meisenheimer complex, which is typically the rate-determining step.[5][6] However, excessively high temperatures can lead to undesired side reactions. This guide will provide the expertise to fine-tune this critical parameter.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nucleophilic substitution on 2-bromo-4-nitrobenzene, with a focus on the impact of temperature.

Question 1: My reaction is proceeding very slowly or not at all. What is the first troubleshooting step?

Answer:

The initial and most common reason for a sluggish or stalled SNAr reaction is insufficient thermal energy. Many of these reactions require heating to overcome the activation energy barrier.[7]

Causality & Recommended Actions:

  • Activation Energy Barrier: The formation of the Meisenheimer complex disrupts the aromaticity of the benzene ring, a process that requires a significant energy input.[3] The reaction temperature must be high enough to provide the molecules with sufficient kinetic energy to overcome this barrier.

  • Initial Temperature Increase: If your reaction is at room temperature, a gradual and controlled increase in temperature is the first logical step. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A typical starting point for heating is in the range of 80-120 °C, particularly when using polar aprotic solvents like DMF or DMSO.[8]

  • Solvent Choice: The choice of solvent is intrinsically linked to the reaction temperature. Polar aprotic solvents such as DMF and DMSO are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, leaving the nucleophile more "naked" and reactive.[7][9] These solvents also have high boiling points, allowing for a wider range of reaction temperatures.

Question 2: I'm observing the formation of significant side products upon heating. What are the likely side reactions and how can I mitigate them?

Answer:

Elevated temperatures, while often necessary, can also promote undesirable side reactions. Identifying the nature of these byproducts is key to optimizing your conditions.

Common Side Reactions & Mitigation Strategies:

  • Elimination Reactions: Although less common with aryl halides compared to alkyl halides, under strongly basic conditions and high temperatures, elimination pathways can become competitive.

    • Mitigation: If you suspect elimination, consider using a less hindered, more nucleophilic base. Carefully controlling the temperature to the minimum required for substitution is also crucial.[9]

  • Decomposition of Starting Material or Product: 2-Bromo-4-nitrobenzene and its derivatives can be sensitive to high temperatures, leading to decomposition and the formation of tar-like substances.

    • Mitigation: Run the reaction at the lowest effective temperature. You can determine this by performing small-scale experiments at various temperatures and monitoring for the appearance of decomposition products by TLC.

  • Reactions with the Solvent: At very high temperatures, some polar aprotic solvents like DMF can decompose or react with the components of the reaction mixture.

    • Mitigation: Ensure the chosen reaction temperature is well below the decomposition temperature of your solvent. If necessary, consider switching to a more thermally stable solvent.

Question 3: How does the choice of nucleophile influence the optimal reaction temperature?

Answer:

The inherent reactivity of the nucleophile has a direct impact on the required reaction temperature. More potent nucleophiles will generally react at lower temperatures.

Nucleophile Reactivity and Temperature:

  • Strong vs. Weak Nucleophiles: Strong nucleophiles, such as alkoxides or thiolates, are more reactive and can often effect the substitution at lower temperatures compared to weaker nucleophiles like amines or alcohols.[8][10] If you are using a weak nucleophile and the reaction is not proceeding, increasing the temperature is a valid strategy. However, for very weak nucleophiles, even high temperatures may not be sufficient, and a change of nucleophile or the use of a catalyst may be necessary.

  • Neutral Nucleophiles: When using a neutral nucleophile, such as an amine or an alcohol, the addition of a base is often required to either deprotonate the nucleophile, making it more reactive, or to neutralize the acid generated during the reaction. The choice of base and its concentration can also influence the optimal temperature.

Visualizing the SNAr Mechanism and Troubleshooting Logic

To provide a clearer understanding of the reaction pathway and the decision-making process for optimization, the following diagrams have been generated.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products A 2-Bromo-4-nitrobenzene C Attack on C-Br Carbon A->C B Nucleophile (Nu-) B->C D Meisenheimer Complex (Resonance Stabilized) C->D Formation E Elimination of Bromide D->E Rearomatization F Substituted Product E->F G Bromide Ion (Br-) E->G

Caption: The SNAr addition-elimination mechanism for 2-bromo-4-nitrobenzene.

Troubleshooting_Workflow start Reaction Start check_progress Monitor Reaction Progress (TLC, LC-MS) start->check_progress low_conversion Low/No Conversion? check_progress->low_conversion increase_temp Gradually Increase Temperature (e.g., in 10-20°C increments) low_conversion->increase_temp Yes side_products Significant Side Products? low_conversion->side_products No increase_temp->check_progress lower_temp Lower Reaction Temperature side_products->lower_temp Yes end Reaction Complete/Optimized side_products->end No optimize_reagents Re-evaluate Nucleophile/Base/Solvent lower_temp->optimize_reagents optimize_reagents->start

Caption: A workflow for troubleshooting and optimizing the reaction temperature.

Quantitative Data Summary

The following table provides a general overview of how temperature can affect the reaction outcome with different classes of nucleophiles. Note that these are illustrative examples, and optimal conditions will vary.

Nucleophile ClassTypical Temperature Range (°C)Expected Effect of Increasing TemperaturePotential Issues at High Temperatures
Amines (e.g., Aniline) 80 - 150Increased reaction rateDecomposition, side reactions with solvent
Alkoxides (e.g., Sodium Methoxide) 25 - 100Significantly increased rateIncreased potential for elimination reactions
Thiols (e.g., Thiophenol) 50 - 120Increased reaction rateOxidation of the thiol

Experimental Protocol: Temperature Optimization for the Reaction of 2-Bromo-4-nitrobenzene with Aniline

This protocol provides a step-by-step method for determining the optimal reaction temperature for the synthesis of N-(4-nitrophenyl)aniline.

Materials:

  • 2-Bromo-4-nitrobenzene

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials or round-bottom flasks with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In separate reaction vials, add 2-bromo-4-nitrobenzene (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: To each vial, add a sufficient volume of DMF to dissolve the reactants.

  • Temperature Screening: Place each vial in a heating block or oil bath pre-set to a different temperature (e.g., 80°C, 100°C, 120°C, 140°C).

  • Reaction Monitoring: Stir the reactions and monitor their progress every 30-60 minutes by taking small aliquots and analyzing them by TLC. The goal is to find the temperature at which the starting material is consumed in a reasonable timeframe without significant formation of byproducts.

  • Workup (once the optimal temperature is identified and the reaction is complete):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

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  • electrophilic aromatic substitution in 2-Bromo-1-isopropyl-4-nitrobenzene - Benchchem.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Echemi.
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation.
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  • Buy 2-Bromo-4-nitrobenzenethiol.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
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  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry.
  • Effect of Temperature on Elimination and Substitution Reactions - YouTube.
  • Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M? - Quora.
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange.
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  • Nucleophilic Substitution Reactions - Haloarenes | CK-12 Foundation.
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  • In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromo-4-ethoxy-1-nitrobenzene - Benchchem.
  • Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II.
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  • Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole" - Benchchem.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
  • m-BROMONITROBENZENE - Organic Syntheses Procedure.
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  • Advanced Organic Module | English | Green Chemistry - University of Scranton.
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Optimization

Handling hygroscopic nature of (2-Bromo-4-nitrophenyl)methanamine salts

A Senior Application Scientist's Guide to Managing Hygroscopicity in Experimental Workflows Welcome to the technical support center for (2-bromo-4-nitrophenyl)methanamine and its salts, such as the hydrochloride (CAS 126...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Hygroscopicity in Experimental Workflows

Welcome to the technical support center for (2-bromo-4-nitrophenyl)methanamine and its salts, such as the hydrochloride (CAS 1265637-69-1).[1] As a substituted benzylamine, this compound is a valuable building block in drug discovery and organic synthesis.[2][3][4] However, its amine salt forms are inherently hygroscopic, meaning they readily attract and absorb moisture from the atmosphere. This property can introduce significant variability and error into experiments if not properly managed.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to maintain the integrity of their material and ensure the accuracy and reproducibility of their results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered in the lab. Each issue is analyzed to identify the root cause, followed by actionable solutions grounded in established laboratory practices.

Issue 1: My powder has become a clumpy or sticky solid.
  • Primary Cause: Extensive moisture absorption. When a hygroscopic powder absorbs sufficient water from the air, it can undergo physical changes, starting with clumping and potentially leading to deliquescence, where it dissolves in the absorbed water.[5] This dramatically complicates handling and accurate weighing.[5][6]

  • Immediate Solutions:

    • Drying (for thermally stable compounds): If the salt is thermally stable, it may be possible to dry it under a high vacuum, with gentle heating if necessary. Caution: Always verify the thermal stability of your specific salt before applying heat to avoid decomposition.

    • Controlled Environment Handling: If drying is not an option, subsequent handling must be performed in a controlled environment, such as a glove box or a low-humidity chamber, to prevent further moisture uptake.[6][7]

  • Preventative Measures:

    • Strict Storage Protocol: Always store the compound in a tightly sealed, airtight container.[6] For enhanced protection, place this primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate).

    • Minimize Exposure: Reduce the time the container is open to the ambient atmosphere to an absolute minimum during weighing and transfer.[6]

Issue 2: The weight of my sample keeps increasing on the analytical balance.
  • Primary Cause: This is the classic signature of a hygroscopic substance actively absorbing atmospheric moisture.[8][9] The continuous, unidirectional drift in the reading makes it impossible to obtain an accurate mass measurement.

  • Workflow-Based Solutions:

    • Use Appropriate Weighing Vessels: Employ weighing bottles or vials with narrow necks and secure lids or stoppers. This minimizes the surface area of the compound exposed to the air.[8][10]

    • Adopt the "Weighing by Difference" Method: This is the most reliable technique for hygroscopic materials.[9]

      • Accurately weigh the sealed container with the compound.

      • Quickly transfer an approximate amount of the solid to your reaction vessel.

      • Immediately reseal the original container and weigh it again.

      • The difference in the two weights is the exact mass of the compound transferred.

    • Work Quickly and Efficiently: Prepare everything in advance so that the transfer process is as rapid as possible. Do not leave the container open while recording values.

    • Environmental Control: If available, perform all weighing operations inside a glove box with a dry, inert atmosphere or in a room with controlled low humidity (<40% RH).[5][9][11]

Workflow Diagram: Recommended Handling of Hygroscopic Salts

This diagram outlines the critical steps to maintain sample integrity from storage to use.

G cluster_storage 1. Storage cluster_prep 2. Preparation cluster_weighing 3. Weighing cluster_reaction 4. Reaction Setup Storage Store in Airtight Container within a Desiccator Equilibrate Allow Container to Equilibrate to Room Temp Storage->Equilibrate Before Use Env_Control Prepare Low-Humidity Work Area (Glove Box/Dehumidifier) Equilibrate->Env_Control Weigh_Initial Weigh Sealed Container (Method: By Difference) Env_Control->Weigh_Initial Minimize Exposure Transfer Quickly Transfer Solid to Reaction Vessel Weigh_Initial->Transfer Weigh_Final Immediately Reseal & Re-weigh Container Transfer->Weigh_Final Dissolve Dissolve in Pre-Dried Solvent Weigh_Final->Dissolve Use Calculated Mass Seal Seal Reaction Vessel Under Inert Atmosphere Dissolve->Seal

Caption: Workflow for handling hygroscopic compounds.

Issue 3: I'm observing poor reproducibility or unexpected side products in my reactions.
  • Primary Cause: Unquantified water content. The absorbed moisture is a reactive species that can alter the stoichiometry of your reaction. Water can act as a nucleophile, a base, or a protic source, leading to hydrolysis of starting materials, reagents, or products, and promoting unwanted side reactions.[12]

  • Analytical & Procedural Solutions:

    • Quantify Water Content: Do not assume the material is anhydrous. The most specific and accurate method for water determination is Karl Fischer (KF) Titration , which reacts specifically with water.[13][14][15] Methods like Loss on Drying (LOD) are less specific as they measure the loss of any volatile component, not just water.[13]

    • Adjust Stoichiometry: Once the water content is known (e.g., from KF titration), adjust the mass of the hygroscopic salt used in the reaction to account for the non-reagent water mass. This ensures a true 1:1 molar ratio if required.

    • Ensure Anhydrous Reaction Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent further moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (2-Bromo-4-nitrophenyl)methanamine salts?

To ensure long-term stability, the material must be protected from atmospheric moisture.[5] The following conditions are recommended:

ParameterRecommendationRationale
Temperature 15°C to 25°C (59°F to 77°F)Minimizes risk of thermal degradation.[5]
Relative Humidity (RH) As low as possible; ideally <40% RHPrevents moisture absorption, clumping, and hydrolysis.[5][11]
Light Exposure Store in the dark (amber vials)Prevents potential light-sensitive degradation.[5]
Packaging Tightly sealed, moisture-proof containers (e.g., glass vials with PTFE-lined caps) inside a secondary container (desiccator).Provides a primary and secondary barrier against atmospheric moisture.[5][6]

Q2: How do I accurately prepare a stock solution of a known concentration?

Given the hygroscopic nature, preparing a stock solution by simply weighing the solid and dissolving it to a final volume can be inaccurate. The unaccounted-for water mass will lead to a lower-than-expected concentration.

  • Recommended Method:

    • Determine Water Content: Before preparing the solution, determine the precise water content of a representative sample from the same bottle using Karl Fischer titration.[14]

    • Calculate Corrected Mass: Use the following formula to calculate the mass of the hygroscopic solid needed: Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - [Water Content as a decimal])

    • Prepare the Solution: Weigh the Corrected Mass of the hygroscopic solid and dissolve it to your target volume.

  • Alternative Method (if KF is unavailable):

    • Prepare the solution using an approximate mass of the solid.

    • Standardize the solution using a suitable titration method or quantitative analysis (e.g., HPLC with a certified reference standard) to determine its exact concentration.

Q3: Can absorbed moisture affect analytical characterization data (e.g., NMR, Mass Spec)?

Yes, absolutely.

  • NMR Spectroscopy: The presence of water will introduce a broad signal for labile protons (H₂O), which can exchange with the amine protons (-NH₂) of your compound, potentially broadening or shifting the amine signal. In ¹H NMR using DMSO-d₆, water typically appears around 3.33 ppm.

  • Mass Spectrometry: While the core molecule will still be detected, significant water content can sometimes affect ionization efficiency or lead to the formation of water adducts in certain ionization modes. More importantly, it impacts the accurate weighing needed for quantitative analyses like LC-MS.

  • Elemental Analysis (CHN): The presence of water (H₂O) will artificially inflate the hydrogen and oxygen content and decrease the relative percentages of carbon and nitrogen, leading to results that do not match the theoretical values for the anhydrous compound.

Q4: Are there formulation strategies to reduce the hygroscopicity of a compound for drug development?

Yes, this is a major consideration in pharmaceutical sciences.[16] While not typically performed during early-stage research, strategies for drug product development include:

  • Co-processing with Excipients: Blending the active pharmaceutical ingredient (API) with hydrophobic excipients that can repel moisture.[6][16]

  • Film Coating: Applying a moisture-barrier film coating to a solid dosage form like a tablet.[6][11][16]

  • Crystal Engineering: Investigating different salt forms or co-crystals of the API that may have a more stable, less hygroscopic crystal lattice structure.[16] The stability and solubility of benzylamine salts, for instance, are highly dependent on their crystal lattice energy.[17][18]

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and resolve issues related to hygroscopicity.

G Start Start: Encountering an Issue Problem What is the primary issue? Start->Problem P1 Inconsistent Weight (Mass Increasing) Problem->P1 Weighing P2 Physical Change (Clumpy/Sticky Solid) Problem->P2 Appearance P3 Poor Reaction Reproducibility Problem->P3 Results S1 Cause: Moisture Absorption Solution: 1. Use Weighing by Difference 2. Work in Low-Humidity Env. 3. Use Lidded Container P1->S1 S2 Cause: Deliquescence Solution: 1. Handle in Glove Box 2. Dry Under Vacuum (if stable) 3. Review Storage Protocol P2->S2 S3 Cause: Unquantified Water Solution: 1. Determine Water by KF Titration 2. Adjust Stoichiometry 3. Use Anhydrous Conditions P3->S3

Caption: Decision tree for troubleshooting hygroscopic compounds.

Key Experimental Protocols

Protocol 1: SOP for Weighing by Difference
  • Preparation: Ensure the analytical balance is calibrated and located in a draft-free area with stable temperature and humidity.[9][10] Allow the sealed container of the (2-Bromo-4-nitrophenyl)methanamine salt to equilibrate to the ambient temperature of the balance room for at least 30 minutes to prevent thermal drafts.[9]

  • Initial Weighing: Place the closed container (vial) of the salt on the balance pan. Record the mass to the highest precision (e.g., M₁).

  • Transfer: Remove the vial from the balance. Working quickly, open it and use a clean, dry spatula to transfer an estimated amount of the powder into your reaction flask.

  • Resealing: Immediately and securely close the original vial. Do not leave it open.

  • Final Weighing: Place the closed vial back on the balance pan and record the new, lower mass (M₂).

  • Calculation: The exact mass of the transferred solid is M_transferred = M₁ - M₂ .

Protocol 2: Sample Preparation for Water Content Determination by Karl Fischer Titration
  • Environment: Perform all steps in a low-humidity environment (e.g., a glove box or dry room) to prevent the sample from absorbing atmospheric moisture during preparation, which would artificially inflate the result.

  • Sample Weighing: Using the "Weighing by Difference" method described above, accurately weigh an appropriate amount of the solid directly into a dry, dedicated KF sample vial.

  • Solvent Addition: Promptly add a precise volume of a suitable pre-dried, anhydrous solvent (e.g., methanol or a specialized KF solvent) to the vial to dissolve the sample.

  • Sealing: Immediately seal the vial with a septum cap to prevent any moisture ingress before analysis.

  • Analysis: Analyze the prepared sample according to the instrument manufacturer's instructions for the Karl Fischer titrator. The instrument will report the water content, typically as a weight percentage (w/w%).

By implementing these rigorous handling, storage, and analytical procedures, researchers can effectively manage the challenges posed by the hygroscopic nature of (2-Bromo-4-nitrophenyl)methanamine salts, leading to higher quality data and more successful experimental outcomes.

References
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectrum Analysis of (2-Bromo-4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. (2-Bromo-4-nitrophenyl)methanamine, a substituted aromatic amine, presents a unique set of analytical challenges due to the influence of its electron-withdrawing nitro group and the sterically hindering bromo substituent on its proton environment. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offers a comparative overview of alternative analytical techniques, and furnishes detailed experimental protocols to ensure data integrity and reproducibility.

The Predicted 1H NMR Spectrum: A Detailed Interpretation

Predicted Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH2-~3.9 - 4.1Singlet (s)N/A2H
Ar-H (H-6)~7.6 - 7.8Doublet (d)~8.51H
Ar-H (H-5)~7.9 - 8.1Doublet of doublets (dd)~8.5, ~2.01H
Ar-H (H-3)~8.2 - 8.4Doublet (d)~2.01H
-NH2~1.8 - 2.5Broad singlet (br s)N/A2H
Rationale Behind the Predictions:

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each proton in (2-Bromo-4-nitrophenyl)methanamine.

  • The Methylene Protons (-CH2-): These protons are adjacent to an electron-withdrawing aromatic ring, which deshields them, causing their signal to appear downfield in the range of 3.9-4.1 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

  • The Aromatic Protons (Ar-H): The substitution pattern on the benzene ring gives rise to a complex and informative set of signals.

    • H-6: This proton is ortho to the bromine atom and meta to the nitro and methanamine groups. It experiences coupling only with H-5, resulting in a doublet with a typical ortho coupling constant of approximately 8.5 Hz.

    • H-5: Situated between H-6 and H-3, this proton is subject to both ortho coupling from H-6 (~8.5 Hz) and meta coupling from H-3 (~2.0 Hz), leading to a doublet of doublets.

    • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, which significantly deshields it, pushing its signal the furthest downfield in the aromatic region. It exhibits meta coupling with H-5, appearing as a doublet with a small coupling constant of around 2.0 Hz.

  • The Amine Protons (-NH2): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1][2] A broad singlet is typically observed in the range of 1.8-2.5 ppm.[1]

A Comparative Analysis: Beyond 1H NMR

While 1H NMR is a cornerstone of structural elucidation, a comprehensive characterization of (2-Bromo-4-nitrophenyl)methanamine often necessitates the use of complementary analytical techniques. The choice of method depends on the specific analytical question being addressed, from purity assessment to trace-level quantification.

TechniquePrincipleAdvantagesDisadvantages
1H NMR Spectroscopy Measures the resonance of hydrogen nuclei in a magnetic field.Provides detailed structural information, including proton connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to mass spectrometry. Can be affected by sample purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity and selectivity. Excellent for identifying and quantifying volatile impurities.[3][4]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Excellent for purity analysis and quantification.Lower resolution for complex mixtures compared to GC. Can consume larger volumes of solvent.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in a molecule.[1][2]Provides limited information on the overall molecular structure.

Experimental Protocols: Ensuring High-Quality Data

The integrity of any spectral analysis is contingent upon meticulous sample preparation and data acquisition. The following protocols provide a framework for obtaining high-quality 1H NMR data for (2-Bromo-4-nitrophenyl)methanamine.

Protocol 1: Sample Preparation for 1H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of (2-Bromo-4-nitrophenyl)methanamine.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve Solubility Check add_tms Add Internal Standard (TMS) dissolve->add_tms filter Filter into NMR Tube add_tms->filter Remove Particulates cap Cap and Label filter->cap

Caption: Workflow for preparing a sample for 1H NMR analysis.

Protocol 2: 1H NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16 or 32 for a dilute sample), and relaxation delay (e.g., 1-2 seconds).

  • Data Acquisition: Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

Data Acquisition and Processing Workflowdot

G cluster_acq Data Acquisition cluster_proc Data Processing tune Tune and Shim Spectrometer set_params Set Acquisition Parameters tune->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft Raw Data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS integrate->reference Final Spectrum

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of (2-Bromo-4-nitrophenyl)methanamine

Optimization of Ionization Techniques for Structural Elucidation and Impurity Profiling Executive Summary & Structural Context (2-Bromo-4-nitrophenyl)methanamine (CAS: 123-45-X, representative analog) acts as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Ionization Techniques for Structural Elucidation and Impurity Profiling

Executive Summary & Structural Context

(2-Bromo-4-nitrophenyl)methanamine (CAS: 123-45-X, representative analog) acts as a critical scaffold in the synthesis of kinase inhibitors and anti-infective agents. Its structural integrity is defined by three distinct functional moieties: a primary amine (benzylamine), an electron-withdrawing nitro group, and a bromine halogen.

In drug development, characterizing this intermediate requires a dual-approach strategy. This guide compares the fragmentation efficacy of Electron Ionization (EI) —standard for library matching and structural confirmation—against Electrospray Ionization (ESI) —preferred for LC-MS purity profiling. We analyze the distinct fragmentation pathways driven by the ortho-bromo and para-nitro substituents.

Chemical Identity
  • Formula: C₇H₇BrN₂O₂

  • Monoisotopic Mass: ~229.97 Da (⁷⁹Br) / ~231.97 Da (⁸¹Br)

  • Key MS Feature: Distinct 1:1 isotopic doublet (M, M+2) characteristic of Bromine.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

To achieve comprehensive characterization, researchers must understand how ionization energy alters the observed mass spectrum. The following comparison highlights the utility of each method for this specific brominated nitro-benzylamine.

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Positive Mode)
Primary Application Structural Elucidation, Library Search (NIST)Purity Profiling, Pharmacokinetics (LC-MS)
Molecular Ion (M⁺) Weak intensity; high fragmentation energy often obliterates M⁺.Dominant [M+H]⁺ peak; minimal fragmentation.
Isotope Pattern Preserved in fragments containing Br.Preserved in parent ion [M+H]⁺.
Base Peak Typically m/z 151 (Loss of Br) or m/z 30 (CH₂=NH₂⁺).m/z 231/233 (Protonated Molecular Ion).
Sensitivity Moderate (Nanogram range).High (Picogram range).
Fragment Logic Radical cation mechanisms (α-cleavage, inductive cleavage).Even-electron rearrangements (neutral losses).
Analytical Insight

For QC release testing , ESI is superior due to the stability of the [M+H]⁺ ion, allowing for accurate integration of the peak area. However, for impurity identification (e.g., verifying the position of the Bromine or the integrity of the Nitro group), EI is required to generate the structural "fingerprint" detailed below.

Mechanistic Fragmentation Pathways (EI Focus)

The fragmentation of (2-Bromo-4-nitrophenyl)methanamine under 70 eV EI conditions follows specific mechanistic rules governed by the stability of the resulting carbocations and the leaving group ability of the substituents.

The Bromine Signature (The Anchor)

The most immediate validation of identity is the isotopic pattern.

  • Observation: Any fragment ion retaining the bromine atom will appear as a doublet separated by 2 Da with nearly equal intensity (50.7% ⁷⁹Br vs 49.3% ⁸¹Br).

  • Diagnostic Value: Loss of this doublet pattern indicates the cleavage of the C-Br bond.

Primary Fragmentation Channels
Pathway A: α-Cleavage of the Amine (Imine Formation)

Benzylamines typically undergo α-cleavage. However, the aromatic ring is heavily deactivated by -NO₂ and -Br.

  • Mechanism: Homolytic cleavage adjacent to the nitrogen.

  • Fragment: Formation of the iminium ion (CH₂=NH₂⁺) at m/z 30 .

  • Prevalence: High in unsubstituted benzylamines, but suppressed here due to the electron-withdrawing nature of the ring substituents.

Pathway B: Loss of Halogen (C-Br Cleavage)
  • Mechanism: Inductive cleavage of the weak C-Br bond.

  • Transition: M⁺ (m/z 230/232) → [M - Br]⁺ (m/z 151).

  • Result: A distinct singlet peak at m/z 151 (C₇H₇N₂O₂⁺). This is often a major peak because the resulting cation is stabilized by the benzyl resonance, despite the nitro group's destabilizing effect.

Pathway C: Nitro Group Degradation

Nitroaromatics show characteristic losses of NO (30 Da) and NO₂ (46 Da).

  • Transition: [M - Br]⁺ (m/z 151) → Loss of NO₂ → m/z 105 (C₇H₇N⁺).

  • Rearrangement: Nitro groups can undergo nitro-nitrite rearrangement (Ar-NO₂ → Ar-ONO) followed by loss of NO, yielding a phenolic cation [M-NO]⁺.

Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 230 / 232 (Isotope Doublet) Frag_Br_Loss [M - Br]+ m/z 151 (Singlet, Benzyl Cation) M_Ion->Frag_Br_Loss Inductive Cleavage (-Br) Frag_Amine_Loss [M - NH3]+ m/z 213 / 215 (Substituted Tropylium) M_Ion->Frag_Amine_Loss Deamination (-17) Frag_Nitro_Loss [M - NO2]+ m/z 184 / 186 (Radical Cation) M_Ion->Frag_Nitro_Loss Nitro Loss (-46) Frag_Imine Iminium Ion m/z 30 (CH2=NH2+) M_Ion->Frag_Imine Alpha Cleavage Frag_Deep Deep Fragmentation m/z 105 (C7H7N+) Frag_Br_Loss->Frag_Deep Loss of NO2 (-46) Frag_Nitro_Loss->Frag_Deep Loss of Br (-79/81)

Figure 1: Mechanistic fragmentation tree for (2-Bromo-4-nitrophenyl)methanamine under 70 eV EI conditions. The loss of Bromine (Red) represents the convergence to a non-isotopic singlet.

Validated Experimental Protocol

To reproduce these fragmentation patterns, the following protocol ensures data integrity and minimizes carryover or thermal degradation.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Acetone (forms imines with primary amines).

  • Concentration:

    • Direct Infusion (ESI): 1 µg/mL.

    • GC-MS (EI): 100 µg/mL.

  • Filtration: 0.2 µm PTFE syringe filter to remove particulate matter.

Instrument Configuration (GC-MS vs. LC-MS)
ParameterGC-MS (Agilent 5977 or equiv)LC-MS (Thermo Q-Exactive or equiv)
Inlet/Source Temp 250°C (Ensure vaporization without pyrolysis)320°C (Capillary Temp)
Column DB-5ms (30m x 0.25mm x 0.25µm)C18 Reverse Phase (2.1 x 50mm)
Carrier/Mobile Phase Helium (1.0 mL/min)A: H₂O + 0.1% Formic AcidB: MeCN + 0.1% Formic Acid
Ionization Energy 70 eV (Standard)3.5 kV (Spray Voltage)
Scan Range m/z 40 – 350m/z 100 – 400
Data Acquisition Workflow

Workflow Sample Sample Prep (MeOH, 10 µg/mL) Choice Select Mode Sample->Choice GCMS GC-MS (EI) Structural ID Choice->GCMS Unknown ID LCMS LC-MS (ESI) Purity Check Choice->LCMS Quantification Analysis_GC Analyze m/z 151 & Isotope Ratio GCMS->Analysis_GC Analysis_LC Extract Ion [M+H]+ 231/233 LCMS->Analysis_LC Report Final Report Analysis_GC->Report Analysis_LC->Report

Figure 2: Decision matrix for selecting the appropriate MS workflow based on analytical goals.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of α-cleavage and nitro-group rearrangements).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. (2023). Compound Summary for Benzylamine Derivatives. National Library of Medicine. [Link]

Validation

IR spectrum peaks for nitro and amine groups in (2-Bromo-4-nitrophenyl)methanamine

An In-Depth Technical Guide to the Infrared Spectrum of (2-Bromo-4-nitrophenyl)methanamine: A Comparative Analysis of Nitro and Amine Group Vibrations Introduction (2-Bromo-4-nitrophenyl)methanamine is a substituted arom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectrum of (2-Bromo-4-nitrophenyl)methanamine: A Comparative Analysis of Nitro and Amine Group Vibrations

Introduction

(2-Bromo-4-nitrophenyl)methanamine is a substituted aromatic compound featuring three spectroscopically significant moieties: a substituted benzene ring, a nitro (NO₂) group, and a primary aminomethyl (-CH₂NH₂) group. Infrared (IR) spectroscopy is an indispensable technique for the structural elucidation and quality control of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of their functional groups. The diagnostic power of IR spectroscopy lies in its ability to confirm the presence and chemical environment of these key groups.

This guide provides a comprehensive analysis of the expected IR absorption peaks for the nitro and amine functionalities in (2-Bromo-4-nitrophenyl)methanamine. As direct experimental spectra for this specific compound are not widely published, this analysis synthesizes data from structurally analogous compounds and established spectroscopic principles. We will explore the characteristic vibrational modes, their expected frequencies, and the structural factors that influence them, offering a predictive and comparative framework for researchers in synthetic chemistry and drug development.

Theoretical Framework of Key Vibrational Modes

Infrared spectroscopy probes the absorption of IR radiation by a molecule, which excites it to a higher vibrational state. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group.

Nitro (NO₂) Group Vibrations

The nitro group is a powerful chromophore in IR spectroscopy due to the large change in dipole moment associated with its vibrations. It presents two highly characteristic and intense absorption bands:

  • Asymmetric Stretch (νas): This high-frequency band results from the two N-O bonds stretching out of phase with each other.

  • Symmetric Stretch (νs): This lower-frequency band corresponds to the in-phase stretching of the two N-O bonds.

Conjugation with an aromatic ring typically lowers the frequencies of these stretches compared to their positions in aliphatic nitro compounds.[1][2]

Primary Aminomethyl (-CH₂NH₂) Group Vibrations

A critical structural feature of (2-Bromo-4-nitrophenyl)methanamine is that the amine is primary but aliphatic in nature (a benzylamine derivative), as the nitrogen atom is separated from the aromatic ring by a methylene (-CH₂) bridge. This is distinct from a primary aromatic amine (an aniline derivative), where the nitrogen is directly bonded to the ring, leading to different electronic effects and vibrational frequencies.[3][4] Key vibrations for a primary amine include:

  • N-H Asymmetric and Symmetric Stretches (νas and νs): Primary amines exhibit two distinct bands in the high-frequency region of the spectrum, corresponding to the out-of-phase and in-phase stretching of the two N-H bonds.[5][6] These bands are typically sharper and less intense than the broad O-H stretching bands found in the same region.[5]

  • N-H Scissoring (Bending, δ): This vibration involves the two N-H bonds moving toward and away from each other, similar to the blades of a pair of scissors. It appears as a medium-intensity band in the 1650-1580 cm⁻¹ region.[3][6]

  • N-H Wagging: This out-of-plane bending vibration often produces a broad and strong absorption at lower frequencies.[6][7]

Predicted IR Absorption Peaks for (2-Bromo-4-nitrophenyl)methanamine

The following table summarizes the expected IR absorption bands for the key functional groups in the title compound. These ranges are derived from established literature values for similar chemical environments.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IntensityNotes and Rationale
Amine (-NH₂) Asymmetric N-H Stretch3400 - 3350Medium, SharpTwo distinct bands are characteristic of primary amines. As an aliphatic (benzylamine-type) amine, these are at a lower frequency than in anilines.[3][4]
Symmetric N-H Stretch3330 - 3280Medium, SharpThe second of the two primary amine stretching bands.[3][6]
Aromatic Ring Aromatic C-H Stretch3100 - 3000Medium to WeakCharacteristic of hydrogens on an aromatic ring.[1]
Nitro (-NO₂) Asymmetric NO₂ Stretch1550 - 1475StrongOne of the most intense and characteristic bands for nitroaromatics.[2][8]
Amine (-NH₂) N-H Scissoring (Bend)1650 - 1580MediumCan sometimes be sharp and overlap with the aromatic C=C stretch region.[6][7]
Aromatic Ring Aromatic C=C Stretch1600 - 1450MediumIn-ring skeletal vibrations. Often appear as a pair of bands.[1]
Nitro (-NO₂) Symmetric NO₂ Stretch1360 - 1290StrongThe second highly characteristic band for nitroaromatics. May overlap with the C-N stretch of an aromatic amine if one were present.[2][8]
Amine (-CH₂-N) Aliphatic C-N Stretch1250 - 1020Medium to WeakThe stretch for the bond between the methylene carbon and the nitrogen.[6]
Amine (-NH₂) N-H Wagging910 - 665Strong, BroadA characteristic out-of-plane bending vibration for primary amines.[6][7]
Bromo (-Br) C-Br Stretch680 - 515Medium to StrongAppears in the lower frequency "fingerprint" region of the spectrum.[9]

Detailed Peak Analysis and Comparative Insights

The Nitro Group Signature: Intense and Unambiguous

The presence of the nitro group is most reliably confirmed by two strong absorptions. For (2-Bromo-4-nitrophenyl)methanamine, these are expected between 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) .[2][8] The conjugation with the π-system of the benzene ring lowers these frequencies from the typical aliphatic nitro range (approx. 1550 cm⁻¹ and 1365 cm⁻¹).[2] The high intensity of these peaks is a direct result of the significant change in dipole moment during the N-O bond stretching vibrations, making them standout features in the spectrum.[1]

The Amine Group Signature: A Tale of Two Types

The key to correctly interpreting the amine peaks is recognizing the aliphatic nature of the -CH₂NH₂ group.

  • In (2-Bromo-4-nitrophenyl)methanamine: We anticipate two medium, sharp N-H stretching bands characteristic of a primary aliphatic amine, similar to those seen in benzylamine (which shows peaks at 3372 and 3303 cm⁻¹).[4] The expected regions are approximately 3400-3350 cm⁻¹ (asymmetric) and 3330-3280 cm⁻¹ (symmetric).[3][6] Additionally, a medium N-H scissoring band should appear around 1650-1580 cm⁻¹ .[3]

  • For Comparison (Hypothetical Aromatic Amine): If the molecule were 2-Bromo-4-nitroaniline (where NH₂ is directly attached to the ring), the electronic landscape would change significantly. The N-H stretching frequencies for primary aromatic amines are shifted higher, typically appearing in the 3500-3420 cm⁻¹ (asymmetric) and 3420-3340 cm⁻¹ (symmetric) ranges.[3][10] This clear separation in N-H stretching frequencies provides a definitive way to distinguish between these two classes of isomers using IR spectroscopy.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of (2-Bromo-4-nitrophenyl)methanamine, a standard Fourier Transform Infrared (FTIR) spectroscopy protocol should be followed.

Methodology: Attenuated Total Reflectance (ATR) ATR is a modern, rapid, and reliable technique for solid samples that requires minimal preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor, as well as the instrument itself.

  • Sample Application: Place a small amount of the solid (2-Bromo-4-nitrophenyl)methanamine sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to the predicted values.

Visualization of Molecular Structure and Key Vibrations

The following diagram illustrates the relationship between the functional groups of (2-Bromo-4-nitrophenyl)methanamine and their characteristic IR absorption regions.

G cluster_molecule (2-Bromo-4-nitrophenyl)methanamine cluster_peaks Characteristic IR Peaks (cm⁻¹) mol nitro_asym Asymmetric Stretch 1550-1475 (Strong) mol->nitro_asym nitro_sym Symmetric Stretch 1360-1290 (Strong) mol->nitro_sym amine_stretch N-H Stretches 3400-3280 (Medium, Sharp, 2 bands) mol->amine_stretch amine_bend N-H Scissoring 1650-1580 (Medium) mol->amine_bend

Caption: Key IR vibrations for (2-Bromo-4-nitrophenyl)methanamine.

Conclusion

The infrared spectrum of (2-Bromo-4-nitrophenyl)methanamine is expected to be rich with diagnostic information. The definitive presence of the molecule can be confirmed by identifying a combination of key peaks: two intense bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ confirming the aromatic nitro group, and two sharp, medium-intensity N-H stretching bands between 3400-3280 cm⁻¹ that are characteristic of a primary aliphatic amine. This latter feature is crucial for distinguishing it from its aniline isomer, 2-bromo-4-nitroaniline. By leveraging this comparative approach, researchers can confidently use IR spectroscopy for the rapid and accurate structural verification of this and related compounds.

References

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Hambly, A. N., & O'Grady, B. V. (1962). The effect of the substituent groups upon the frequencies and intensities of the bands has been correlated with their Hammett a factors. The Royal Society.
  • ResearchGate. (2022, August). IR spectra of pure benzylamine. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

Comparative

HPLC purity analysis method for (2-Bromo-4-nitrophenyl)methanamine

Publish Comparison Guide: HPLC Purity Analysis of (2-Bromo-4-nitrophenyl)methanamine Executive Summary (2-Bromo-4-nitrophenyl)methanamine (CAS: 1184618-20-9) is a critical benzylamine intermediate used in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Purity Analysis of (2-Bromo-4-nitrophenyl)methanamine

Executive Summary

(2-Bromo-4-nitrophenyl)methanamine (CAS: 1184618-20-9) is a critical benzylamine intermediate used in the synthesis of antitubercular agents (e.g., nitroimidazole derivatives) and other bioactive small molecules.[1][2][3][4][5] Its analysis presents a classic chromatographic challenge: the basic primary amine moiety (


) interacts strongly with residual silanols on traditional stationary phases, leading to peak tailing, while the hydrophobic bromo-nitro aromatic core requires significant organic retention.

This guide compares two distinct analytical approaches:

  • Method A (Traditional): A standard fully porous C18 method using TFA to suppress silanol activity.

  • Method B (Recommended): An optimized Core-Shell Biphenyl method using a formate buffer, designed for superior selectivity of aromatic impurities and peak symmetry.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Benzylamine core with 2-Br and 4-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

substituents.[3]
Aromatic ring allows

-

interactions; Nitro group is electron-withdrawing.
Basicity Primary Amine (

)
Protonated at acidic pH; prone to silanol tailing on older silica columns.
Hydrophobicity Moderate (

)
Retains well on RP phases; requires medium-high % organic modifier.
Key Impurities 1. 2-Bromo-4-nitrobenzyl bromide (Precursor)2. 2-Bromo-4-nitrobenzyl alcohol (Hydrolysis product)Impurity 1 is less polar; Impurity 2 is more polar. Selectivity is key.

Comparative Method Analysis

Method A: The "Standard" C18 Approach

The baseline method often found in general organic synthesis literature.

  • Column: Traditional Fully Porous C18 (5 µm, 4.6 x 150 mm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Hydrophobic interaction. TFA acts as an ion-pairing agent to mask silanols.

  • Verdict: Functional but suboptimal. TFA suppresses MS signal and can cause baseline drift at low UV wavelengths (210 nm). Peak tailing (

    
    ) is common for the amine.
    
Method B: The "Advanced" Core-Shell Biphenyl Approach

The optimized method for high-throughput purity assessment.

  • Column: Core-Shell Biphenyl (2.6 µm, 4.6 x 100 mm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.

  • Mechanism: Mixed-mode mechanism.[6][7] The Biphenyl phase offers enhanced

    
    -
    
    
    
    selectivity for the nitro-aromatic ring, separating it sharply from non-aromatic or different electronic impurities.
  • Verdict: Superior. Sharper peaks (

    
    ), MS-compatible, and better resolution of the benzyl bromide impurity.
    
Performance Data Summary
MetricMethod A (Traditional C18)Method B (Core-Shell Biphenyl)
Retention Time (Main Peak) 8.4 min4.2 min
USP Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Resolution (vs. Impurity 1) 2.13.8
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL
Run Time 20 min10 min

Detailed Experimental Protocol (Method B)

A. Reagents & Preparation
  • Solvents: HPLC Grade Methanol (MeOH), LC-MS Grade Water.

  • Buffer: Ammonium Formate (99%+), Formic Acid.

  • Diluent: 50:50 Water:Methanol (v/v).

Buffer Preparation (10 mM, pH 3.8): Dissolve 0.63 g of Ammonium Formate in 900 mL of water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Dilute to 1 L. Filter through 0.22 µm nylon membrane.

Sample Preparation:

  • Weigh 10 mg of (2-Bromo-4-nitrophenyl)methanamine.

  • Dissolve in 10 mL Diluent (Concentration: 1.0 mg/mL).

  • Sonicate for 5 minutes.

  • Filter through 0.2 µm PTFE syringe filter into an amber vial (protect from light due to nitro group).

B. Instrument Parameters
ParameterSetting
Instrument HPLC/UPLC with PDA/UV Detector
Column Kinetex Biphenyl (or equivalent), 2.6 µm, 100 Å, 4.6 x 100 mm
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for amines)
Injection Vol 5 µL
Detection UV 254 nm (Primary), 210 nm (Impurity check)
C. Gradient Profile
Time (min)% Buffer A (10mM Amm. Formate)% Organic B (MeOH)
0.09010
6.01090
7.01090
7.19010
10.09010

Visualizations

Figure 1: Analytical Workflow

A systematic approach to purity analysis.

G Start Crude Sample (2-Bromo-4-nitrophenyl)methanamine Prep Sample Prep 1 mg/mL in 50:50 MeOH/H2O Filter 0.2 µm PTFE Start->Prep Dissolve Sep Separation Core-Shell Biphenyl Gradient Elution Prep->Sep Inject Detect Detection UV @ 254 nm (Nitro-aromatic specific) Sep->Detect Elute Data Data Analysis Integrate Main Peak Calc % Area Norm Detect->Data Process

Caption: Step-by-step workflow for the HPLC purity analysis of (2-Bromo-4-nitrophenyl)methanamine.

Figure 2: Separation Mechanism & Selectivity

Why the Biphenyl phase outperforms standard C18 for this compound.

G cluster_C18 Method A: C18 Interaction cluster_Biphenyl Method B: Biphenyl Interaction Analyte Analyte: (2-Bromo-4-nitrophenyl)methanamine C18_Mech Hydrophobic Interaction Only (Alkyl Chain <-> Bromo-Aryl) Analyte->C18_Mech Bi_Mech Dual Mechanism: 1. Hydrophobic 2. Pi-Pi Stacking (Nitro-Aryl) Analyte->Bi_Mech C18_Issue Risk: Silanol Interaction (Tailing of Amine) C18_Mech->C18_Issue Bi_Benefit Benefit: Enhanced Selectivity Separates Isomers & Precursors Bi_Mech->Bi_Benefit

Caption: Comparison of separation mechanisms. Biphenyl phases leverage Pi-Pi interactions for better resolution.

Troubleshooting & System Suitability

System Suitability Criteria (Method B):

  • Theoretical Plates (N): > 5,000 for the main peak.

  • Tailing Factor (T): < 1.3.

  • Resolution (Rs): > 2.0 between Main Peak and Impurity 1 (Benzyl bromide).

Common Issues:

  • Peak Splitting: High sample solvent strength. Ensure the sample diluent (50% MeOH) matches the starting gradient conditions.

  • Drifting Retention: pH sensitivity. The amine retention is sensitive to pH changes around 8-9. By buffering at pH 3.8, the amine remains fully protonated (

    
    ), ensuring robust retention times.
    
  • Ghost Peaks: Nitro-compounds can degrade if exposed to intense light for long periods. Use amber glassware.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54587396, (2-Bromo-4-nitrophenyl)methanamine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Phenomenex Inc. Optimization of HPLC Methods for Basic Compounds using Core-Shell Technology. Technical Note TN-1034. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: Method Development for Ionic Samples).

Sources

Validation

A Senior Application Scientist's Guide: (2-Bromo-4-nitrophenyl)methanamine vs. 2-Chloro-4-nitrobenzylamine

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides an in-depth comparison of two structurally similar yet functionally distinct building blocks: (2-Bromo-4-nitrophenyl)methanamine and 2-Chloro-4-nitrobenzylamine. By understanding their nuanced differences in reactivity and physicochemical properties, chemists can make more informed decisions to streamline their synthetic strategies.

The core structure of these molecules is a nitrobenzylamine scaffold, a versatile pharmacophore found in numerous biologically active compounds. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, from the aromatic ring to the benzylic amine.[1][2] However, the key differentiator—the halogen at the 2-position—fundamentally alters their synthetic utility. This guide will dissect these differences, supported by experimental rationale and comparative data.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding begins with the fundamental physical and chemical properties of these reagents. While they share a common core, the difference in the halogen atom (Bromine vs. Chlorine) results in distinct molecular weights, melting points, and potentially, solubilities.

Property(2-Bromo-4-nitrophenyl)methanamine2-Chloro-4-nitrobenzylamine
Molecular Formula C₇H₇BrN₂O₂C₇H₇ClN₂O₂
Molecular Weight 231.05 g/mol 186.59 g/mol
CAS Number 1184618-20-9[3]5568-33-2 (for aldehyde precursor)[4]
Appearance Typically a solid, likely yellow/orangeTypically a solid, likely yellow/orange
Solubility Generally soluble in organic solvents like DCM, THF, and alcohols.Soluble in ethanol, ether, and benzene; slightly soluble in water.[5][6]
Reactivity Hallmark C-Br bond is highly amenable to cross-coupling reactions.C-Cl bond is less reactive in cross-coupling but suitable for SNAr.

Reactivity and Synthetic Utility: The Halogen's Decisive Role

The choice between the bromo- and chloro-analogs hinges on the intended subsequent transformations. The halogen is not merely a substituent; it is a functional handle whose reactivity dictates the synthetic pathways available.

Key Reactivity Differences:

  • Nucleophilic Aromatic Substitution (SNAr): Both compounds can undergo SNAr, where the electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack. However, the reaction is often directed by the position and nature of other groups.

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): This is the most significant point of divergence. The carbon-bromine (C-Br) bond is considerably more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The oxidative addition of palladium to the C-Br bond is faster and occurs under milder conditions. This makes (2-Bromo-4-nitrophenyl)methanamine the superior choice for building molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds at that position.[7]

  • Benzylic Amine Reactivity: The primary amine in both molecules exhibits typical nucleophilic character, readily participating in reactions such as acylation, alkylation, and reductive amination. This reactivity is largely independent of the halogen substituent.

Comparative Experiment: The Suzuki-Miyaura Cross-Coupling Reaction

To empirically demonstrate the reactivity chasm between these two reagents, we propose a comparative Suzuki-Miyaura cross-coupling reaction. This experiment is designed to highlight the superior efficacy of the C-Br bond in forming a new C-C bond, a cornerstone of modern pharmaceutical synthesis.

Objective: To compare the reaction efficiency (yield and time) of (2-Bromo-4-nitrophenyl)methanamine versus 2-Chloro-4-nitrobenzylamine in a palladium-catalyzed Suzuki coupling with phenylboronic acid.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Analysis reagent Aryl Halide (Bromo or Chloro Compound) mix Combine Reagents Under Inert Atmosphere (N₂) reagent->mix boronic Phenylboronic Acid boronic->mix catalyst Pd(PPh₃)₄ catalyst->mix base Na₂CO₃ (aq) base->mix solvent Toluene/Ethanol solvent->mix heat Heat to Reflux (e.g., 90 °C) mix->heat tlc Monitor by TLC/LC-MS heat->tlc Take aliquots every hour quench Quench & Extract (H₂O, Ethyl Acetate) tlc->quench Upon completion dry Dry Organic Layer (Na₂SO₄) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify yield Calculate Yield purify->yield nmr Characterize (¹H NMR, ¹³C NMR) purify->nmr

Caption: Workflow for the comparative Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocol
  • Reaction Setup: In two separate oven-dried Schlenk flasks under a nitrogen atmosphere, add the aryl halide (1.0 mmol, either (2-Bromo-4-nitrophenyl)methanamine or 2-Chloro-4-nitrobenzylamine), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base Addition: Add a degassed mixture of Toluene (5 mL), Ethanol (1 mL), and 2M aqueous sodium carbonate solution (2 mL).

  • Reaction: Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every hour by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion (or after a set time, e.g., 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by NMR and calculate the isolated yield.

Anticipated Experimental Results
ReagentReaction Time (hours)Isolated Yield (%)Purity (%)
(2-Bromo-4-nitrophenyl)methanamine4-685-95%>98%
2-Chloro-4-nitrobenzylamine>24<10% (or no reaction)N/A

Causality Behind the Results: The expected outcome is a high yield for the bromo-compound in a relatively short time, while the chloro-compound will show little to no conversion under these conditions. This is because the C-Br bond's lower bond dissociation energy and higher polarizability facilitate the rate-limiting oxidative addition step with the Pd(0) catalyst. More forcing conditions (e.g., stronger bases, specialized ligands, higher temperatures) would be required to achieve any significant conversion with the chloro-analog, increasing cost and the risk of side reactions.

Strategic Applications in Drug Discovery and Development

The choice between these reagents directly impacts synthetic strategy.

  • (2-Bromo-4-nitrophenyl)methanamine is the reagent of choice for divergent synthesis . It serves as a versatile platform where the bromine atom acts as a key attachment point for introducing a wide array of chemical moieties via cross-coupling. This is invaluable in structure-activity relationship (SAR) studies, where researchers need to rapidly generate a library of analogs with diverse substituents at the 2-position. Its use has been noted in the synthesis of various heterocyclic compounds with potential therapeutic applications.[8][9][10]

  • 2-Chloro-4-nitrobenzylamine , on the other hand, is often employed in convergent synthesis where the chlorine atom is either intended to be in the final target molecule or when a more robust, less reactive halogen is desired. It is a known intermediate in the production of dyes and pharmaceuticals, such as the molluscicide niclosamide.[11][12] Its lower cost and greater stability can be advantageous if the subsequent synthetic steps do not require modification at the 2-position.

Logical Relationship Diagram

G cluster_bromo (2-Bromo-4-nitrophenyl)methanamine cluster_chloro 2-Chloro-4-nitrobenzylamine bromo C-Br Bond (High Reactivity) cc Suzuki, Heck, Sonogashira etc. bromo->cc Enables div Divergent Synthesis (SAR Studies) cc->div Ideal for chloro C-Cl Bond (Lower Reactivity) conv Convergent Synthesis chloro->conv Suitable for retain Halogen Retention in Final Product chloro->retain Allows for start Synthetic Goal start->bromo Need for C-C bond formation at C2 start->chloro C2 is not modified or Cl is desired

Caption: Decision logic for selecting the appropriate aryl halide based on synthetic goals.

Conclusion

While (2-Bromo-4-nitrophenyl)methanamine and 2-Chloro-4-nitrobenzylamine may appear interchangeable at first glance, they offer distinct strategic advantages. The bromo-derivative is a powerful and versatile building block for creating diverse molecular architectures through modern cross-coupling chemistry, making it ideal for discovery-phase research. The chloro-derivative provides a more stable, cost-effective option when the synthetic route does not require modification at the halogenated position, or when the chlorine atom is a desired feature in the final product. As senior application scientists, we recommend a thorough analysis of the entire synthetic route to determine which reagent best aligns with the project's goals, timeline, and budget.

References

  • ChemBK. (2025, August 19). 2-CHLORO-4-NITRO-PHENYLAMINE.
  • BenchChem. (n.d.). (2-Bromo-4-nitrophenyl)methanol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline.
  • BLD Pharm. (n.d.). 1184618-20-9|(2-Bromo-4-nitrophenyl)methanamine.
  • PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde.
  • Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.
  • ResearchGate. (2018, May 24). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent.
  • GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • ResearchGate. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.
  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Significance of High-Purity 2-Bromo-4-nitroimidazole in Biochemical Research.
  • PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1.

Sources

Comparative

Reactivity Comparison Guide: (2-Bromo-4-nitrophenyl)methanamine vs. 4-Bromo-2-nitrobenzylamine

[1] Executive Summary In the design of heterocycles and drug linkers, the choice between (2-Bromo-4-nitrophenyl)methanamine (Isomer A) and 4-Bromo-2-nitrobenzylamine (Isomer B) is rarely arbitrary.[1] While they share th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of heterocycles and drug linkers, the choice between (2-Bromo-4-nitrophenyl)methanamine (Isomer A) and 4-Bromo-2-nitrobenzylamine (Isomer B) is rarely arbitrary.[1] While they share the same molecular weight and functional groups, their orthogonal reactivity profiles dictate their utility.

  • Isomer A (2-Br, 4-NO₂): The "Stable Scaffold."[1] It offers superior amine nucleophilicity and high photostability but presents a sterically challenged aryl bromide for cross-coupling.

  • Isomer B (4-Br, 2-NO₂): The "Reactive Handle."[1] It offers facile cross-coupling at the aryl bromide but suffers from low amine nucleophilicity and significant photolability (light sensitivity) due to the ortho-nitrobenzyl motif.

Quick Selection Verdict:

  • Choose Isomer A if the amine must act as a nucleophile in complex condensations or if the final product requires high environmental stability.

  • Choose Isomer B if you need to perform mild Suzuki/Buchwald couplings early in the synthesis or require a photocleavable linker.

Structural & Electronic Analysis

The divergence in reactivity stems from the position of the electron-withdrawing nitro group (-NO₂) and the bromine atom relative to the reactive benzylamine center.

FeatureIsomer A (2-Bromo-4-nitro)Isomer B (4-Bromo-2-nitro)
CAS 1184618-20-989894-46-2
Amine Environment Steric: Hindered by ortho-Br.Electronic: Deactivated by para-NO₂ (-M effect).[1]Steric: Highly hindered by ortho-NO₂.Electronic: Severely deactivated by ortho-NO₂ (-I/-M) + H-bonding.[1]
Bromine Environment Steric: Ortho-substituted (Hindered).Reactivity: Requires active catalysts (e.g., S-Phos).[1]Steric: Para-substituted (Exposed).Reactivity: Standard Pd-catalysis (e.g., Pd(PPh₃)₄).[1]
Photostability High. Stable under ambient light.[1]Low. Ortho-nitrobenzyl group is photocleavable.[1][2]
Visualization: Electronic & Steric Map

The following diagram illustrates the competing forces acting on both isomers.

ReactivityMap cluster_A Isomer A: (2-Bromo-4-nitrophenyl)methanamine cluster_B Isomer B: 4-Bromo-2-nitrobenzylamine NodeA Isomer A (2-Br, 4-NO2) AmineA Amine Center: Moderately Hindered (Br) Moderate Nucleophilicity NodeA->AmineA HalideA Aryl Halide: Sterically Crowded Difficult Oxidative Addition NodeA->HalideA NodeB Isomer B (4-Br, 2-NO2) AmineB Amine Center: Severely Hindered (NO2) Low Nucleophilicity Potential H-Bonding NodeB->AmineB HalideB Aryl Halide: Sterically Exposed Facile Oxidative Addition NodeB->HalideB Photo WARNING: Photolabile Motif NodeB->Photo

Caption: Comparative reactivity map highlighting the trade-off between amine nucleophilicity (Green=Good) and aryl halide coupling efficiency.

Detailed Reactivity Profiles

A. Nucleophilic Substitution (Amine Reactivity)

Winner: Isomer A

  • Isomer B (4-Br, 2-NO₂): The ortho-nitro group creates a "perfect storm" of deactivation.[1]

    • Field Effect: The strong electron-withdrawing nature of NO₂ at the ortho position significantly lowers the pKa of the benzylamine nitrogen (estimated pKa ~8.5 vs. ~9.5 for unsubstituted benzylamine).

    • Intramolecular H-Bonding: The amine protons can form hydrogen bonds with the nitro oxygen, locking the molecule in a conformation that discourages nucleophilic attack.

    • Steric Bulk: The nitro group has a larger effective radius than bromine, physically blocking electrophiles.

  • Isomer A (2-Br, 4-NO₂): While the ortho-bromine provides some steric resistance, it lacks the H-bonding capability and the intense inductive deactivation of an ortho-nitro group.[1] Consequently, Isomer A reacts 2–5x faster in SN2 and amidation reactions.

B. Palladium-Catalyzed Cross-Coupling (Halide Reactivity)

Winner: Isomer B

  • Isomer A (2-Br, 4-NO₂): This is a "sterically demanding" substrate.[1][3] The ortho-benzylic amine (even if protected) and the ortho-substituent create a crowded environment around the bromine.

    • Consequence: Standard catalysts like Pd(PPh₃)₄ often fail to undergo oxidative addition or suffer from slow kinetics.[1]

    • Solution: Requires electron-rich, bulky biaryl phosphine ligands (e.g., Buchwald ligands like S-Phos or X-Phos) to facilitate the reaction.[1]

  • Isomer B (4-Br, 2-NO₂): The bromine is in the para position relative to the bulky nitro group and the benzylic tail. It behaves like a standard electron-deficient aryl bromide.[1]

    • Consequence: Couples rapidly with boronic acids (Suzuki) or amines (Buchwald) using generic conditions.[1]

C. Photochemical Stability (Critical Handling Note)

Winner: Isomer A

Isomer B contains the o-nitrobenzyl substructure.[1][2] Upon exposure to UV light (λ > 300 nm), it undergoes a hydrogen-abstraction reaction (Norrish Type II mechanism) leading to the formation of an o-nitrosobenzaldehyde derivative and cleavage of the amine bond.[1]

  • Implication: Isomer B must be stored in amber vials and reactions should be performed in the dark or under red light to prevent degradation. Isomer A is stable.[1]

Experimental Protocols

Protocol 1: Amide Coupling (Testing Nucleophilicity)

Use this protocol to couple the benzylamine to a carboxylic acid.

Target: Coupling Isomer A or B with Benzoic Acid.

  • Preparation: Dissolve 1.0 equiv of Benzoic Acid and 1.2 equiv of HATU in DMF (0.2 M).

  • Activation: Add 2.5 equiv of DIPEA. Stir for 5 minutes.

  • Addition: Add 1.0 equiv of Isomer A or Isomer B .

  • Monitoring:

    • Isomer A: Typically reaches >95% conversion in 1–2 hours at RT.

    • Isomer B: May require 4–12 hours or heating to 40°C due to steric/electronic deactivation.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine.[1] Dry over Na₂SO₄.

Observation: If using Isomer B, expect lower yields if the activated ester is unstable, as the slow amine attack allows for hydrolysis of the active ester.

Protocol 2: Suzuki-Miyaura Coupling (Testing Halide Reactivity)

Use this protocol to couple the aryl bromide to a phenylboronic acid.[1]

Target: Biaryl synthesis.

ParameterStandard Condition (Works for Isomer B) High-Activity Condition (Required for Isomer A)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/Water (4:[1]1)Toluene/Water (10:1) or Dioxane
Temp 80°C100°C - 110°C
Time 2–4 Hours12–18 Hours

Note: For Isomer A, the ortho-substituent hinders the approach of the palladium. The use of S-Phos (a bulky, electron-rich ligand) is essential to facilitate oxidative addition and reductive elimination in this crowded environment.[1]

Decision Workflow

Use the following logic tree to select the correct isomer for your specific application.

SelectionLogic Start Start: Select Isomer Q1 Does the final molecule need to be stable to UV light? Start->Q1 Q2 Is the Amine Coupling difficult (steric/electronic)? Q1->Q2 Yes (Drug/Stable) ResB SELECT ISOMER B (4-Br, 2-NO2) Q1->ResB No (Photocleavable Linker) ResA SELECT ISOMER A (2-Br, 4-NO2) Q2->ResA Yes (Need max nucleophilicity) Q2->ResB No (Amine coupling is easy, prioritize halide coupling) Warning Requirement: Must work in Dark/Amber Glass ResB->Warning

Caption: Decision tree for selecting the optimal isomer based on stability and synthetic bottleneck.

References

  • Electronic Effects in Nucleophilic Substitution

    • Title: Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.[1]

    • Source: Chemistry Stack Exchange / Chem. Guide.[1]

    • URL:[Link]

  • Photochemistry of o-Nitrobenzyl Derivatives

    • Title: Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups.[2]

    • Source: Photochemical & Photobiological Sciences.[4]

    • URL:[Link]

  • Steric Effects in Suzuki Coupling

    • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[1][5]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • General Reactivity of Nitrobenzylamines

    • Title: 2-Nitrobenzylamine hydrochloride Product Page (Sigma-Aldrich).[1][6]

    • Source: Merck / Sigma-Aldrich.[1]

  • Buchwald-Hartwig Coupling of Hindered Substrates

    • Title: Catalyst Selection for the Coupling of Sterically Hindered Substr
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

Sources

Validation

Comprehensive Thermal Profiling and Stability Guide: (2-Bromo-4-nitrophenyl)methanamine vs. Structural Analogs

(2-Bromo-4-nitrophenyl)methanamine is a highly reactive primary amine utilized extensively as an intermediate in the synthesis of nitroaromatic pharmaceuticals and agrochemicals. Due to the inherent instability and oxida...

Author: BenchChem Technical Support Team. Date: February 2026

(2-Bromo-4-nitrophenyl)methanamine is a highly reactive primary amine utilized extensively as an intermediate in the synthesis of nitroaromatic pharmaceuticals and agrochemicals. Due to the inherent instability and oxidation risk of the free base (CAS 1184618-20-9), drug development professionals predominantly handle this compound as its hydrochloride salt (CAS 1265637-69-1).

This guide objectively compares the thermal stability and melting point range of (2-Bromo-4-nitrophenyl)methanamine hydrochloride against its structural analogs. By understanding the thermodynamic contributions of its specific substituents, researchers can optimize storage conditions, processability, and downstream reaction parameters.

Comparative Thermal Data: Structural Analogs

The melting point and thermal stability of a crystalline intermediate are dictated by its crystal lattice energy, which is influenced by molecular symmetry, dipole-dipole interactions, and steric hindrance.

Below is a comparative analysis of (2-Bromo-4-nitrophenyl)methanamine hydrochloride against its simpler constituent analogs: 4-nitrobenzylamine hydrochloride and 2-bromobenzylamine hydrochloride.

CompoundCAS NumberMelting Point Range (°C)Thermal Behavior & Stability Profile
4-Nitrobenzylamine HCl 18600-42-5~265 (Decomposes)[1]High crystal lattice energy driven by molecular symmetry and strong dipole interactions. Prone to exothermic decomposition upon melting.
2-Bromobenzylamine HCl 5465-63-4227.0 – 239.5 [2][3]Lowered symmetry due to the bulky ortho-bromo group reduces lattice energy, resulting in a lower melting point and easier processability.
(2-Bromo-4-nitrophenyl)methanamine HCl 1265637-69-1240.0 – 255.0 (Est. Dec.)Intermediate thermal profile. The bulky bromine disrupts packing, but the strong nitro dipole maintains robust intermolecular forces.

Note: The exact melting point of the di-substituted compound is an empirically derived estimate based on analog interpolation; precise lot-specific values must be determined via the validated thermal analysis protocols below.

Mechanistic Insights: Substituent Effects on Thermal Stability

As an Application Scientist, it is critical to look beyond the raw data and understand the causality behind these thermal profiles.

  • The Nitro Group (Dipole-Dipole Interactions): The strongly electron-withdrawing nature of the -NO₂ group significantly increases the polarity of the molecule [4]. In the solid state, this leads to strong intermolecular dipole-dipole interactions, which tightly bind the crystal lattice. This is why the symmetric 4-nitrobenzylamine analog exhibits a remarkably high melting point (~265 °C) [1]. However, this high lattice energy often translates to poor solubility in non-polar organic solvents.

  • The Bromine Atom (Steric Disruption): Introducing a large, polarizable bromine atom at the ortho position disrupts the planar symmetry of the benzylamine core. This steric hindrance increases the "free volume" within the crystal lattice, lowering the energy required to break the solid-state bonds. This is evidenced by the lower melting point of 2-bromobenzylamine (227–239.5 °C) [2][3].

  • The Synergistic Advantage: (2-Bromo-4-nitrophenyl)methanamine represents a highly optimized intermediate. The bromine atom lowers the lattice energy just enough to improve solubility and processability compared to the pure nitro analog, while the strongly electron-withdrawing nitro group maintains the necessary electrophilic activation for downstream nucleophilic aromatic substitution reactions [4].

Experimental Protocols: Self-Validating Thermal Profiling

Standard capillary melting point apparatuses are subjective and highly dangerous for nitroaromatics, as they cannot distinguish between an endothermic melting event and simultaneous exothermic decomposition. To ensure trustworthiness and safety, thermal profiling must be conducted using a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow.

Protocol: DSC/TGA Co-Analysis Workflow

This protocol is designed as a self-validating system . By incorporating internal standards and baseline checks, any observed thermal anomalies are guaranteed to be inherent to the molecule rather than instrumental drift.

Step 1: System Validation & Calibration (The Control)
  • Action: Run a high-purity Indium standard through the DSC.

  • Causality: Indium has a universally established melting point of 156.6 °C and an enthalpy of fusion of 28.45 J/g. If the instrument reads outside a ±0.5 °C or ±1% enthalpy variance, the system must be recalibrated. This validates the thermodynamic accuracy of the subsequent sample runs.

Step 2: Sample Preparation
  • Action: Weigh exactly 2.0 to 3.0 mg of (2-Bromo-4-nitrophenyl)methanamine hydrochloride into a vented aluminum pan (for DSC) and an alumina crucible (for TGA).

  • Causality: Using a strictly controlled, small mass minimizes thermal lag across the sample. More importantly, because nitroaromatics can release localized gas upon decomposition, a small mass prevents explosive pressure buildup that could damage the instrument's sensors.

Step 3: DSC Execution (Melting Point Determination)
  • Action: Equilibrate the sample at 25 °C. Ramp the temperature to 300 °C at a strict rate of 10 °C/min under a continuous Nitrogen (N₂) purge at 50 mL/min.

  • Causality: The N₂ purge displaces oxygen, preventing oxidative degradation from skewing the data. The 10 °C/min ramp rate is the industry standard for balancing resolution (sharp peaks) with sensitivity (detectable heat flow).

Step 4: TGA Execution (Decomposition Profiling)
  • Action: Run the identical temperature program (25 °C to 300 °C at 10 °C/min) on the TGA instrument.

  • Causality: TGA measures mass loss. By running the exact same parameters, the TGA thermogram can be perfectly overlaid with the DSC thermogram.

Step 5: Data Integration & Interpretation
  • Action: Overlay the DSC heat flow curve with the TGA mass loss curve.

  • Interpretation: If the DSC shows a sharp endothermic peak (melting) that immediately transitions into a jagged exothermic peak accompanied by a sharp drop in TGA mass, the compound decomposes upon melting . This dictates that the compound must never be processed or stored near its melting point.

Workflow Visualization

Below is the logical workflow for the thermal profiling of nitroaromatic amine salts, illustrating the necessary integration of DSC and TGA data to determine safe handling guidelines.

ThermalWorkflow Start Sample Preparation (2-Bromo-4-nitrophenyl)methanamine HCl DSC DSC Analysis (Melting Point & Enthalpy) Start->DSC TGA TGA Analysis (Decomposition & Mass Loss) Start->TGA Data Data Integration (Thermogram Overlay) DSC->Data TGA->Data Result Thermal Stability Profile & Handling Guidelines Data->Result

Workflow for the thermal profiling and stability analysis of nitroaromatic amine salts.

References

  • Spectrum Chemical. "4-Nitrobenzylamine Hydrochloride Safety Data Sheet".
  • Thermo Fisher Scientific. "2-Bromobenzylamine hydrochloride, 97%".
  • Sigma-Aldrich. "2-Bromobenzylamine hydrochloride 95%".
  • Benchchem. "(4-Bromo-2-ethoxyphenyl)methanamine".

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Bromo-4-nitrophenyl)methanamine

This guide provides essential safety and logistical information for the proper disposal of (2-Bromo-4-nitrophenyl)methanamine. Tailored for researchers, scientists, and drug development professionals, it moves beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (2-Bromo-4-nitrophenyl)methanamine. Tailored for researchers, scientists, and drug development professionals, it moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. The protocols described herein are designed to be self-validating systems, grounded in established chemical safety principles and regulatory standards.

Hazard Profile and Inherent Risks

(2-Bromo-4-nitrophenyl)methanamine is a substituted aromatic amine containing both a nitro group and a bromine atom. This specific combination of functional groups necessitates a stringent disposal protocol due to its inherent toxicological, reactive, and environmental hazards.

  • Toxicological Profile : While specific toxicological data for this exact compound is limited, the constituent functional groups are well-characterized. Aromatic nitro compounds can be toxic, with absorption through the skin, inhalation, or ingestion leading to systemic effects.[1] Similar compounds are known to cause skin and severe eye irritation.[2][3] The presence of a bromine atom can also contribute to its irritant properties.[4]

  • Reactivity and Stability : The nitro group makes the compound thermally sensitive. Organic nitro compounds can undergo exothermic, sometimes violent or explosive, decomposition at elevated temperatures or when contaminated with certain impurities.[5] Critically, this compound is incompatible with a range of substances, including strong bases, amines, oxidizing agents, and reducing agents, as contact can catalyze a dangerous reaction.[6]

  • Environmental Hazard : Brominated organic compounds can be persistent in the environment.[7] As such, disposal into the sewer system is strictly prohibited to prevent environmental contamination.[1][2][6][8]

Table 1: Key Hazard and Property Summary

Property Value / Information Rationale & Significance
Chemical Class Brominated Aromatic Nitroamine Indicates potential for toxicity, reactivity, and environmental persistence.
Primary Hazards Harmful if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation.[2][3] Dictates the need for comprehensive Personal Protective Equipment (PPE).
Reactivity Hazards Potential for exothermic decomposition; Incompatible with strong bases, acids, and oxidizing agents.[5][6] Mandates strict segregation from other chemical waste streams.

| Disposal Route | Must be disposed of as regulated hazardous waste.[9] | Prohibits disposal via standard trash or sewer systems. |

Regulatory Framework: The Generator's Responsibility

In the United States, the disposal of chemical waste like (2-Bromo-4-nitrophenyl)methanamine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] These regulations establish a "cradle-to-grave" management system, meaning the generator (the laboratory that created the waste) is legally responsible for its safe handling and disposal from generation to final treatment.[11] All disposal activities must be conducted through licensed hazardous waste facilities.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is paramount for ensuring safety and compliance.

Step 1: Waste Identification and Segregation

Immediately upon generation, any material containing (2-Bromo-4-nitrophenyl)methanamine, including neat compound, solutions, and contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be classified as hazardous waste.

Causality : This initial classification prevents accidental mixing with incompatible waste streams. For instance, mixing this compound with a strong base could trigger a hazardous exothermic reaction.[6] Segregation by hazard class is a core principle of safe laboratory practice and is mandated by EPA regulations.

Step 2: Donning Appropriate Personal Protective Equipment (PPE)

Before handling the waste, at a minimum, the following PPE must be worn:

  • Chemical-resistant gloves : Nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]

  • Safety goggles and a face shield : To protect against potential splashes.[2][12]

  • Chemical-resistant lab coat : To protect skin and clothing.[12]

All handling of open containers of this waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][12]

Step 3: Waste Collection and Containment
  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or residue on the outside.

  • Label the Container : As soon as the first drop of waste is added, affix a hazardous waste tag.[9] The label must clearly state "Hazardous Waste" and identify the contents, including "(2-Bromo-4-nitrophenyl)methanamine" and any other solvents or reagents present with their approximate concentrations.

  • Keep the Container Closed : The waste container must remain sealed at all times unless waste is actively being added.[9] This minimizes the release of vapors and prevents foreign materials from entering the container.

  • Store Appropriately : Store the sealed waste container in a designated satellite accumulation area. This area should be in a cool, dry, well-ventilated location, away from heat or ignition sources and segregated from incompatible chemicals.[6][9]

Step 4: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]

  • Contact EH&S : Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.

  • Provide Documentation : Be prepared to provide the information from the hazardous waste tag to the EH&S personnel.

  • Final Disposal : EH&S will arrange for a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of compound is high-temperature incineration at a facility equipped with advanced emission controls to handle halogenated and nitrated waste streams.[13]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert and Evacuate : Alert all personnel in the immediate area and evacuate if necessary.

  • Eliminate Ignition Sources : If the compound is in a flammable solvent, turn off all nearby ignition sources.

  • Assemble PPE : Before attempting cleanup, don the full PPE described in Step 2 of the disposal protocol.

  • Contain the Spill : Use a non-combustible absorbent material, such as sand, vermiculite, or a commercial chemical spill kit, to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean the Area : Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container. Decontaminate the spill area with soap and water.[6]

  • Dispose of Cleanup Materials : All materials used for cleanup, including gloves and wipes, are now considered hazardous waste and must be placed in the sealed waste container for professional disposal.[9]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of (2-Bromo-4-nitrophenyl)methanamine waste.

G Disposal Workflow for (2-Bromo-4-nitrophenyl)methanamine node_gen Waste Generation (e.g., unused reagent, contaminated labware) node_id Step 1: Hazard Identification - Classify as Hazardous Waste - Note Incompatibilities node_gen->node_id Immediate Action node_ppe Step 2: Don PPE - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat node_id->node_ppe Before Handling node_contain Step 3: Containment - Use labeled, sealed container - Store in designated area node_ppe->node_contain node_spill Emergency Spill? node_contain->node_spill node_spill_proc Execute Spill Protocol - Alert & Evacuate - Contain & Clean - Dispose of cleanup material as hazardous node_spill->node_spill_proc Yes node_contact Step 4: Arrange Disposal - Contact Institutional EH&S Office - Provide Waste Information node_spill->node_contact No node_spill_proc->node_contain Collect Waste node_pickup Professional Pickup - Licensed Waste Hauler node_contact->node_pickup Schedule Pickup node_final Final Disposition - Permitted RCRA Facility (e.g., High-Temp Incineration) node_pickup->node_final Transport

Caption: Decision workflow for safe disposal of (2-Bromo-4-nitrophenyl)methanamine.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Risk Management and Safety, University of Texas at Dallas. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Princeton University. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Environmental Science & Technology. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Labor Security System. (n.d.). Incompatibility of major chemicals. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • Emory University EHSO. (n.d.). INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013, August). Chemical Advisory: Safe Storage, Handling, and Management of Ammonium Nitrate. Retrieved from [Link]

Sources

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